Product packaging for 4,4'-Sulfonyldibenzoic acid(Cat. No.:CAS No. 2449-35-6)

4,4'-Sulfonyldibenzoic acid

Cat. No.: B119912
CAS No.: 2449-35-6
M. Wt: 306.29 g/mol
InChI Key: SQJQLYOMPSJVQS-UHFFFAOYSA-N
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Description

4,4'-Sulfonyldibenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H10O6S and its molecular weight is 306.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12451. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O6S B119912 4,4'-Sulfonyldibenzoic acid CAS No. 2449-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-carboxyphenyl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJQLYOMPSJVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279360
Record name 4,4'-Sulfonyldibenzoic acid
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Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2449-35-6
Record name 2449-35-6
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Record name 4,4'-Sulfonyldibenzoic acid
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Record name 4,4'-Dicarboxydiphenyl Sulfone
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Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Sulfonyldibenzoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Sulfonyldibenzoic acid, a dicarboxylic acid derivative of diphenyl sulfone, is a versatile molecule with significant applications in polymer chemistry, materials science, and as a structural motif in medicinal chemistry. Its rigid, V-shaped structure, and the presence of two carboxylic acid functionalities make it an important building block for high-performance polymers and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

Chemical Properties

This compound is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource(s)
IUPAC Name 4-(4-carboxyphenyl)sulfonylbenzoic acid
Synonyms 4,4'-Dicarboxydiphenyl sulfone, Diphenyl sulfone-4,4'-dicarboxylic acid, p,p'-Sulfonyl dibenzoic acid[1][2][3]
CAS Number 2449-35-6[3][4]
Molecular Formula C₁₄H₁₀O₆S[3][4]
Molecular Weight 306.29 g/mol [3][4]
Melting Point >350 °C[1]
Boiling Point (Predicted) 590.1 ± 35.0 °C at 760 mmHg[1]
Solubility Soluble in Dimethylformamide (DMF)[1]
pKa (Predicted) 3.28 ± 0.10[4]
Density (Predicted) 1.509 ± 0.06 g/cm³[1]
LogP (Predicted) 2.99660[4]

Chemical Structure

The molecular structure of this compound consists of a central sulfonyl group connecting two para-substituted benzoic acid moieties. This arrangement imparts a rigid, V-shaped conformation to the molecule.

Crystal Structure

Single-crystal X-ray diffraction studies have elucidated the precise three-dimensional structure of this compound. The key crystallographic data are summarized in Table 2.

ParameterValueSource(s)
Crystal System Monoclinic[5]
Space Group P2/m[5]
a 5.0019 (4) Å[5]
b 23.3653 (17) Å[5]
c 5.7871 (5) Å[5]
β 110.151 (3)°[5]
Volume 634.94 (9) ų[5]
Z 2[5]
Calculated Density 1.602 Mg m⁻³[5]
Dihedral Angle between Benzene Rings 76.41 (10)°[5]

The molecule exhibits a dihedral angle of 76.41 (10)° between the two phenyl rings. The crystal packing is characterized by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming a zigzag chain structure.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis

One common route for the synthesis of this compound involves the oxidation of the corresponding dimethyl-substituted precursor, bis(4-methylphenyl) sulfone.

Experimental Workflow for Synthesis

start Start: Reactants reactants bis(4-methylphenyl) sulfone Potassium permanganate Pyridine, Water start->reactants reaction Reaction: Reflux mixture reactants->reaction workup Work-up: 1. Cool and filter MnO₂ 2. Acidify with HCl reaction->workup product Product: This compound (precipitate) workup->product purification Purification: Recrystallization from ethanol/water product->purification characterization Characterization: NMR, IR, Mass Spec, MP purification->characterization end End: Pure Product characterization->end start Start: Prepare Solutions solutions Solution of 4,4'-SDBA in water Standardized NaOH solution start->solutions titration Titration: Measure UV-Vis spectrum after each NaOH addition solutions->titration data_collection Data Collection: Record absorbance at λmax vs. pH titration->data_collection analysis Data Analysis: Plot absorbance vs. pH Determine inflection point data_collection->analysis pka Result: pKa = pH at inflection point analysis->pka end End: Determined pKa pka->end

References

An In-depth Technical Guide to 4,4'-Sulfonyldibenzoic Acid (CAS: 2449-35-6)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and structural data for 4,4'-Sulfonyldibenzoic acid. The information is compiled from various chemical data repositories and scientific literature, with a focus on presenting quantitative data in an accessible format and detailing the experimental context where available.

Core Physical and Chemical Data

This compound is a difunctional aromatic compound notable for its rigid sulfone linker and terminal carboxylic acid groups. These features make it a valuable building block in the synthesis of polymers, such as sulfone-containing polyesters, and as a ligand in the construction of metal-organic frameworks (MOFs).[1][2][3]

General and Structural Identifiers

The following table summarizes the key identifiers and structural information for this compound.

IdentifierValueSource
CAS Number 2449-35-6[1][4][5]
Molecular Formula C₁₄H₁₀O₆S[1][2][6]
Molecular Weight 306.29 g/mol [5][7]
Synonyms Diphenyl sulfone-4,4'-dicarboxylic acid, Bis(4-carboxyphenyl) sulfone[2]
InChI 1S/C14H10O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)[2][4]
SMILES O=C(O)c1ccc(cc1)S(=O)(=O)c2ccc(cc2)C(O)=O[2][7]
Physicochemical Properties

Quantitative physical and chemical data are crucial for predicting the behavior of a compound in various experimental and industrial settings.

PropertyValueNotesSource
Melting Point >350 °C(lit.)[1][2]
Boiling Point 590.1 ± 35.0 °Cat 760 mmHg (Predicted)[1][2]
Density 1.509 ± 0.06 g/cm³(Predicted)[1][2]
Solubility Soluble in Dimethylformamide (DMF)[1][2]
Appearance White to almost white powder/crystal[2]
pKa 3.28 ± 0.10(Predicted)[1][2]
LogP 2.99660(Predicted)[1]
Flash Point 310.7 °C(Predicted)[1]
Topological Polar Surface Area 117 Ų[8]

Structural and Spectroscopic Data

Structural analysis reveals a non-planar conformation. Single-crystal X-ray diffraction studies show the dihedral angle between the two phenyl rings to be approximately 76.4°.[9] This rigid, angled structure is a key feature influencing its application in materials science.

Spectroscopic Summary
TechniqueData HighlightsSource
Infrared (IR) Spectroscopy Data available from the Coblentz Society via the NIST WebBook. Spectra were likely measured on dispersive instruments.[6][10][11]
Mass Spectrometry Electron ionization (EI) mass spectrum data is available from the NIST Mass Spectrometry Data Center.[6][12]
¹³C NMR Spectroscopy Spectrum available in Deuterium oxide/NaOD with Dioxane as a reference.[13]

Visualizations

The following diagrams illustrate the molecule's structure and relevant experimental workflows.

synthesis_workflow start Start Material: 4,4'-Dicarbomethoxydiphenyl sulfone hydrolysis Reaction: Ester Hydrolysis start->hydrolysis reagent Reagents: Potassium Hydroxide (KOH) Solvent: Ethanol reagent->hydrolysis process Process: Reflux workup Work-up: Acidification & Crystallization process->workup hydrolysis->process product Final Product: This compound workup->product analytical_workflow cluster_thermal Thermal Analysis cluster_spectroscopy Spectroscopic Analysis cluster_structure Structural Analysis mp Melting Point (>350 °C) tga TGA (Thermal Stability) ir FTIR (Functional Groups) ms Mass Spec (Molecular Weight) nmr NMR (Chemical Environment) xrd Single-Crystal XRD (3D Structure) sample Purified Sample: This compound sample->mp sample->tga sample->ir sample->ms sample->nmr sample->xrd

References

An In-depth Technical Guide to the Synthesis of 4,4'-Sulfonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,4'-Sulfonyldibenzoic acid (SDBA), a valuable building block in the development of polymers and pharmaceuticals. This document details the core synthetic routes, starting from readily available precursors, and offers detailed experimental protocols for laboratory-scale preparation. All quantitative data is presented in clear, structured tables, and reaction pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, also known as bis(4-carboxyphenyl) sulfone, is a rigid, V-shaped dicarboxylic acid monomer. Its sulfone group imparts thermal stability and improved solubility in organic solvents, making it a desirable component in the synthesis of high-performance polymers such as polyamides, polyesters, and polyimides. Furthermore, the dicarboxylic acid functionality allows for its incorporation into metal-organic frameworks (MOFs) and various pharmaceutical compounds. This guide focuses on the most common and practical laboratory synthesis of SDBA, proceeding via the oxidation of 4,4'-ditolyl sulfone.

Primary Synthesis Pathway: Oxidation of 4,4'-Ditolyl Sulfone

The most prevalent and reliable method for synthesizing this compound is the oxidation of the methyl groups of 4,4'-ditolyl sulfone. This two-step process begins with the synthesis of the ditolyl sulfone precursor, followed by its oxidation to the final dicarboxylic acid.

Step 1: Synthesis of 4,4'-Ditolyl Sulfone

4,4'-Ditolyl sulfone is typically prepared via a Friedel-Crafts reaction between toluene (B28343) and a suitable sulfonating agent, such as p-toluenesulfonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reaction:

Experimental Protocol: Synthesis of 4,4'-Ditolyl Sulfone

This protocol is adapted from established Friedel-Crafts sulfonylation procedures.

Parameter Value
Reactants
Toluene100 mL (excess)
p-Toluenesulfonyl chloride38.1 g (0.2 mol)
Anhydrous Aluminum Chloride (AlCl₃)29.3 g (0.22 mol)
Solvent Toluene (acts as both reactant and solvent)
Reaction Temperature 0-5 °C (for addition), then room temperature
Reaction Time 12 hours
Work-up Hydrolysis with ice and HCl, extraction
Purification Recrystallization from ethanol (B145695)
Expected Yield 75-85%
Purity >98% (by HPLC)

Detailed Methodology:

  • A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube is charged with 100 mL of dry toluene and anhydrous aluminum chloride (29.3 g).

  • The flask is cooled in an ice bath to 0-5 °C.

  • A solution of p-toluenesulfonyl chloride (38.1 g) in 50 mL of dry toluene is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is then slowly poured into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • The resulting mixture is stirred until the ice has melted and the solids have dissolved. The toluene layer is separated.

  • The aqueous layer is extracted twice with 50 mL portions of toluene.

  • The combined toluene extracts are washed with water, 5% sodium bicarbonate solution, and finally with brine.

  • The toluene solution is dried over anhydrous magnesium sulfate (B86663) and the solvent is removed under reduced pressure.

  • The crude solid is recrystallized from ethanol to afford pure 4,4'-ditolyl sulfone as white crystals.

Step 2: Oxidation of 4,4'-Ditolyl Sulfone to this compound

The methyl groups of 4,4'-ditolyl sulfone are oxidized to carboxylic acid groups using a strong oxidizing agent, most commonly potassium permanganate (B83412) (KMnO₄) in an aqueous solution.

Reaction:

Experimental Protocol: Oxidation of 4,4'-Ditolyl Sulfone

This protocol is based on the well-established permanganate oxidation of alkylbenzenes, adapted for this specific substrate.[1]

Parameter Value
Reactants
4,4'-Ditolyl sulfone24.6 g (0.1 mol)
Potassium permanganate (KMnO₄)63.2 g (0.4 mol)
Water1 L
Concentrated Hydrochloric Acid (HCl)As needed for acidification
Reaction Temperature Reflux (approx. 100 °C)
Reaction Time 4-6 hours (or until purple color disappears)
Work-up Filtration of MnO₂, acidification, filtration of product
Purification Recrystallization from water or aqueous ethanol
Expected Yield 70-80%
Purity >99% (by titration)

Detailed Methodology:

  • A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer and a reflux condenser.

  • The flask is charged with 4,4'-ditolyl sulfone (24.6 g), potassium permanganate (63.2 g), and 1 L of water.

  • The mixture is heated to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and a brown precipitate of manganese dioxide (MnO₂) will form.

  • The reaction is complete when the purple color is no longer visible (typically 4-6 hours). A spot test on filter paper can be used to check for the presence of permanganate.

  • While still hot, the mixture is filtered by suction to remove the manganese dioxide. The filter cake is washed with two 100 mL portions of hot water.

  • The combined filtrate is allowed to cool to room temperature.

  • The clear, colorless filtrate is then acidified by the slow addition of concentrated hydrochloric acid with stirring until the pH is approximately 1-2.

  • A white precipitate of this compound will form.

  • The mixture is cooled in an ice bath for 1 hour to ensure complete precipitation.

  • The product is collected by suction filtration, washed with cold water, and dried in an oven at 110 °C.

  • For higher purity, the crude product can be recrystallized from a large volume of hot water or an ethanol-water mixture.

Alternative Synthesis Pathway

While the oxidation of 4,4'-ditolyl sulfone is the most common route, other pathways exist, though they are generally less favored due to harsher conditions or lower yields. One such alternative involves the hydrolysis of 4,4'-dicyanodiphenyl sulfone, which itself can be synthesized from 4,4'-dichlorodiphenyl sulfone.

This pathway is generally more complex and involves the use of cyanide salts, which require stringent safety precautions.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the Friedel-Crafts synthesis of 4,4'-ditolyl sulfone followed by its oxidation with potassium permanganate. The protocols provided in this guide offer a reliable and reproducible method for the laboratory-scale preparation of this important monomer. Careful control of reaction conditions, particularly temperature during the Friedel-Crafts reaction and thorough washing during the oxidation work-up, is crucial for obtaining a high yield and purity of the final product. The presented pathways and experimental details serve as a valuable resource for researchers and professionals engaged in the fields of polymer chemistry and drug development.

References

Solubility Profile of 4,4'-Sulfonyldibenzoic Acid in Common Laboratory Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Sulfonyldibenzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, predicted solubility based on molecular structure, and a detailed, generalized experimental protocol for determining its solubility in various common laboratory solvents.

Introduction

This compound, also known as 4,4'-dicarboxydiphenyl sulfone, is a molecule of significant interest in polymer chemistry and materials science. Its rigid structure, conferred by the diphenyl sulfone core, and the presence of two carboxylic acid functional groups make it a valuable monomer for the synthesis of high-performance polymers such as polyamides, polyesters, and polyimides. The solubility of this compound in common laboratory solvents is a critical parameter for its synthesis, purification, and processing into advanced materials. Understanding its solubility profile is essential for researchers and professionals working on the development of new polymers and materials.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular FormulaC₁₄H₁₀O₆S
Molecular Weight306.29 g/mol
Melting Point>350 °C
pKa (Predicted)3.28 ± 0.10

Solubility Profile

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively reported in the public domain. However, it is consistently cited as being soluble in Dimethylformamide (DMF).[1][2][3][4]

The solubility of this compound in other solvents can be predicted based on its molecular structure. The molecule possesses both polar and non-polar characteristics. The two carboxylic acid groups and the sulfonyl group are polar and capable of hydrogen bonding. The two benzene (B151609) rings constitute a significant non-polar region.

Based on the principle of "like dissolves like," the following solubilities can be anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble These solvents are highly polar and can effectively solvate the polar sulfonyl and carboxylic acid groups. DMF is a known good solvent.
Polar Protic Water, Methanol, EthanolSlightly Soluble to Sparingly Soluble The carboxylic acid groups can form hydrogen bonds with protic solvents. However, the large non-polar aromatic backbone may limit solubility, especially in water. Solubility is expected to increase with the alkyl chain length of the alcohol to some extent.
Non-Polar Toluene, HexaneInsoluble The overall polarity of the molecule, dominated by the sulfonyl and carboxylic acid groups, is too high for it to be readily soluble in non-polar solvents.
Intermediate Polarity Acetone, Tetrahydrofuran (THF)Slightly Soluble to Sparingly Soluble These solvents have intermediate polarity and may show some ability to dissolve the compound, but high solubility is not expected.

Experimental Protocol for Solubility Determination

For researchers requiring quantitative solubility data in a specific solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

  • This compound

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL or g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow excess solid to settle B->C D Filter supernatant C->D E Analyze filtrate concentration (e.g., by HPLC) D->E F Calculate solubility E->F

Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in common laboratory solvents is scarce, its known solubility in DMF and its molecular structure provide a basis for predicting its behavior in other solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. A thorough understanding of the solubility of this compound is crucial for its effective use in the synthesis and processing of advanced materials.

References

Spectroscopic Profile of 4,4'-Sulfonyldibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Sulfonyldibenzoic acid (CAS No: 2449-35-6), a molecule of interest in materials science and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The empirical formula for this compound is C₁₄H₁₀O₆S, and it has a molecular weight of 306.29 g/mol .[1][2] The structure of this molecule, characterized by two carboxylic acid-functionalized phenyl rings linked by a sulfonyl group, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1-8.3d4HAromatic protons ortho to the sulfonyl group
~7.9-8.1d4HAromatic protons ortho to the carboxylic acid group
>13br s2HCarboxylic acid protons

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~166Carboxylic acid carbon (C=O)
~143Aromatic carbon attached to the sulfonyl group
~135Aromatic carbon attached to the carboxylic acid group
~130Aromatic C-H carbon
~128Aromatic C-H carbon
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1320 and ~1160StrongS=O stretch (sulfonyl group)
~1600, ~1500MediumC=C stretch (aromatic ring)
~850StrongC-H bend (para-substituted aromatic)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for this compound are listed below.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
306High[M]⁺ (Molecular ion)
289Moderate[M-OH]⁺
261Moderate[M-COOH]⁺
184High[M-SO₂-2COOH]⁺
139Moderate[C₇H₅O₂]⁺
121Moderate[C₇H₅O]⁺

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, commonly dimethyl sulfoxide (B87167) (DMSO-d₆), to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: The sample is placed in a 5 mm NMR tube. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[3]

IR Spectroscopy Protocol

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Mineral Oil Mull): A few milligrams of the solid this compound are ground to a fine powder in an agate mortar.[4] A drop of mineral oil (Nujol) is added, and the mixture is further ground to create a uniform paste or mull.[4]

  • Data Acquisition: The mull is then pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The assembled plates are placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is typically subtracted.[4]

Mass Spectrometry Protocol

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system.

  • Sample Introduction: For a solid sample like this compound, it can be introduced directly into the ion source using a solid probe.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.[1] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Logical Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Direct Infusion or GC/LC Introduction Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Detection, Library Search) MS->Process_MS Interpret Structural Elucidation & Data Correlation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Solid-State Architecture of 4,4'-Sulfonyldibenzoic Acid: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure and crystallographic analysis of 4,4'-Sulfonyldibenzoic acid, a molecule of significant interest in the construction of novel supramolecular frameworks and materials science. This document details the precise three-dimensional arrangement of atoms in the crystalline state, offering valuable insights for rational drug design, polymorphism studies, and the development of new materials with tailored properties.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the space group P2/m. A comprehensive summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound
Empirical formulaC₁₄H₁₀O₆S
Formula weight306.29
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2/m
Unit cell dimensions
a5.0019 (4) Å
b23.3653 (17) Å
c5.7871 (5) Å
α90°
β110.151 (3)°
γ90°
Volume634.94 (9) ų
Z2
Density (calculated)1.602 Mg/m³
Absorption coefficient0.28 mm⁻¹
F(000)316
Crystal size0.21 x 0.13 x 0.10 mm
Theta range for data collection2.6 to 27.5°
Index ranges-6<=h<=6, -30<=k<=29, -7<=l<=7
Reflections collected4922
Independent reflections1493 [R(int) = 0.023]
Completeness to theta = 27.5°99.9 %
Absorption correctionMulti-scan
Max. and min. transmission0.972 and 0.943
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1493 / 0 / 100
Goodness-of-fit on F²1.13
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.104
R indices (all data)R1 = 0.049, wR2 = 0.107
Largest diff. peak and hole0.27 and -0.32 e.Å⁻³

Molecular Structure and Packing

The molecule of this compound possesses a V-shape, with the two benzoic acid moieties connected by a sulfonyl group. In the crystalline state, the molecules are organized into a zigzag chain through intermolecular hydrogen bonds between the carboxylic acid groups. This hydrogen bonding motif is a key feature of the crystal packing.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis of the crystalline material and its subsequent crystallographic analysis.

Synthesis and Crystallization

The single crystals of this compound were obtained via a hydrothermal synthesis method.[1]

Materials:

  • This compound (0.062 g, 0.20 mmol)[1]

  • Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O, 0.050 g, 0.20 mmol)[1]

  • Deionized water (8 ml)[1]

Procedure:

  • A mixture of this compound, manganese(II) acetate tetrahydrate, and deionized water was prepared.[1]

  • The mixture was sealed in a 23 ml Teflon-lined stainless steel autoclave.[1]

  • The autoclave was heated to 423 K (150 °C) and maintained at this temperature for 3 days under autogenous pressure.[1]

  • The autoclave was then cooled to room temperature at a rate of 5 K/h.[1]

  • Green crystals of the title compound suitable for X-ray diffraction were obtained.[1]

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The experimental workflow is illustrated in the diagram below.

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement synthesis Hydrothermal Synthesis crystal_selection Crystal Selection synthesis->crystal_selection mounting Crystal Mounting crystal_selection->mounting diffractometer Rigaku Mercury CCD Diffractometer mounting->diffractometer data_collection X-ray Diffraction Data Collection (Mo Kα radiation, 293 K) diffractometer->data_collection integration Data Integration & Scaling data_collection->integration absorption_correction Absorption Correction (Multi-scan) integration->absorption_correction space_group Space Group Determination absorption_correction->space_group structure_solution Structure Solution (Direct Methods) space_group->structure_solution refinement Full-Matrix Least-Squares Refinement on F² structure_solution->refinement h_atom Hydrogen Atom Placement refinement->h_atom validation Structure Validation & Finalization h_atom->validation final_structure final_structure validation->final_structure Final Crystal Structure

Crystallographic Analysis Workflow

Data Collection:

A suitable single crystal was mounted on a glass fiber. Data collection was performed on a Rigaku Mercury CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.[2]

Structure Solution and Refinement:

The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2] An absorption correction was applied using a multi-scan method.[2]

Conclusion

This technical guide has provided a detailed account of the crystal structure and crystallography of this compound. The quantitative data, presented in a clear tabular format, and the comprehensive experimental protocols offer a valuable resource for researchers in the fields of crystallography, materials science, and drug development. The elucidated solid-state architecture, characterized by its distinct hydrogen-bonding network, provides a fundamental understanding of the intermolecular interactions that govern the assembly of this versatile building block. This knowledge is crucial for the design and synthesis of new functional materials with predictable structures and properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Acidity and pKa Values of 4,4'-Sulfonyldibenzoic Acid

This technical guide provides a comprehensive overview of the acidic properties of this compound, focusing on its pKa values. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical characteristics of this compound.

Introduction

This compound is a dicarboxylic acid featuring a sulfonyl group bridging two benzoic acid moieties. Its chemical structure dictates its acidic nature, which is a critical parameter in various applications, including the synthesis of metal-organic frameworks (MOFs), polymers, and as a potential component in pharmaceutical formulations. The acidity, quantified by the acid dissociation constant (pKa), influences the molecule's solubility, charge state at a given pH, and its interaction with biological targets.

Acidity of this compound

The presence of the strongly electron-withdrawing sulfonyl group (-SO2-) significantly impacts the acidity of the two carboxylic acid groups. This group pulls electron density away from the benzene (B151609) rings and, consequently, from the carboxyl groups. This inductive effect stabilizes the carboxylate anions formed upon deprotonation, thereby increasing the acidity of the carboxylic acid protons compared to unsubstituted benzoic acid.

As a dicarboxylic acid, this compound has two distinct pKa values:

  • pKa1: Corresponds to the dissociation of the first proton.

  • pKa2: Corresponds to the dissociation of the second proton from the resulting monoanion.

The first dissociation is expected to be significantly more acidic than the second due to the electrostatic repulsion between the negatively charged carboxylate group and the second departing proton.

pKa Values

Parameter Value Source
Predicted pKa3.28 ± 0.10ChemicalBook[1]

It is important to note that as a dicarboxylic acid, two distinct pKa values (pKa1 and pKa2) are expected. The predicted value likely represents the first dissociation (pKa1). The second pKa value (pKa2) would be higher. For comparison, dicarboxylic acids like oxalic acid have pKa values of 1.2 and 4.2 for the first and second dissociations, respectively[2].

Experimental Determination of pKa Values

Potentiometric titration is a highly accurate and commonly used method for the experimental determination of pKa values[3][4]. The following section details a generalized protocol for determining the pKa values of this compound.

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa1 and pKa2 values of this compound in an aqueous solution.

Materials:

  • This compound (high purity)

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized, CO2-free water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (calibrated)

  • Beaker

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound to prepare a solution of a known concentration (e.g., 1 mM) in deionized, CO2-free water.

    • Add a known concentration of KCl (e.g., 0.15 M) to maintain a constant ionic strength during the titration[5].

    • If solubility is an issue, a co-solvent like methanol (B129727) or acetonitrile (B52724) can be used, but the resulting pKa will be for that specific solvent mixture[3][6].

  • Calibration of the pH Electrode:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH range of the titration.

  • Titration Setup:

    • Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

    • Begin stirring the solution at a constant, moderate speed.

    • Fill the burette with the standardized 0.1 M NaOH solution.

  • Titration Process:

    • Record the initial pH of the analyte solution.

    • Add small, precise increments of the NaOH titrant from the burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue adding titrant and recording data well past the second equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The curve for a dicarboxylic acid will show two distinct equivalence points.

    • The pKa values can be determined from the half-equivalence points. The pH at the half-volume of the first equivalence point corresponds to pKa1, and the pH at the midpoint between the first and second equivalence points corresponds to pKa2.

    • Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

Experimental Workflow for pKa Determination

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (this compound) setup Assemble Titration Apparatus prep_analyte->setup prep_titrant Prepare Standardized Titrant (0.1 M NaOH) prep_titrant->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Titrate with NaOH, Record pH vs. Volume setup->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve determine_ep Determine Equivalence Points (First & Second Derivatives) plot_curve->determine_ep determine_pka Determine pKa1 and pKa2 (Half-Equivalence Points) determine_ep->determine_pka

Caption: Experimental workflow for the determination of pKa values of this compound via potentiometric titration.

Significance in Drug Development

The pKa values of a compound are fundamental to understanding its pharmacokinetic and pharmacodynamic properties. For a molecule like this compound, its acidity will influence:

  • Solubility: The charge state of the molecule, which is pH-dependent, will affect its aqueous solubility.

  • Absorption and Distribution: The ability of the molecule to cross biological membranes is often dependent on its ionization state.

  • Receptor Binding: The charge of the molecule can be critical for its interaction with the binding site of a protein target.

Therefore, accurate knowledge of the pKa values of this compound and its derivatives is essential for their potential application in drug design and development.

This compound is a dicarboxylic acid with two acidic protons, the dissociation of which is enhanced by the electron-withdrawing sulfonyl group. While a predicted pKa value is available, experimental determination via methods such as potentiometric titration is crucial for accurate characterization. A detailed understanding of its acidic properties is vital for its application in materials science and is a prerequisite for its consideration in pharmaceutical research and development.

References

An In-depth Technical Guide to the Thermal Properties and Decomposition of 4,4'-Sulfonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal properties and decomposition behavior of 4,4'-Sulfonyldibenzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from studies on structurally related aromatic sulfones and carboxylic acids to propose a likely thermal decomposition pathway. All quantitative data found is presented, and generalized experimental protocols for relevant analytical techniques are detailed.

Thermal Properties

This compound is a thermally stable aromatic compound. The primary thermal event documented is its melting point, which is consistently reported to be very high.

PropertyValueReference(s)
Melting Point>350 °C[1]

Table 1: Known Thermal Properties of this compound.

Proposed Thermal Decomposition Pathway

The proposed pathway involves two primary stages:

  • Decarboxylation: The initial decomposition step is anticipated to be the removal of the carboxylic acid groups as carbon dioxide. This is a common thermal degradation route for aromatic carboxylic acids. This process would likely occur at temperatures in the range of 370-480 °C.

  • Sulfone Bridge Scission: Following decarboxylation, at higher temperatures, the central diphenyl sulfone core is expected to decompose. This would involve the cleavage of the carbon-sulfur bonds, leading to the evolution of sulfur dioxide and the formation of various aromatic fragments. Recombination of these fragments could lead to the formation of biphenyl (B1667301) and other polyaromatic hydrocarbons. The diphenyl sulfone unit itself is known to be highly thermally stable.

Decomposition_Pathway cluster_initial Initial Compound cluster_stage1 Stage 1: Decarboxylation (370-480 °C) cluster_stage2 Stage 2: Sulfone Bridge Scission (>450 °C) A This compound B Diphenyl Sulfone A->B Heat C Carbon Dioxide (CO₂) A->C Heat D Sulfur Dioxide (SO₂) B->D High Heat E Aromatic Fragments (e.g., Benzene, Biphenyl) B->E High Heat

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not available in the literature. However, the following are generalized methodologies for the key techniques that would be employed for such an analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition, identify distinct decomposition stages, and quantify the mass loss at each stage.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA Q50, Mettler Toledo TGA/DSC).

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The pan is placed in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which mass loss occurs and the percentage of mass lost at each step. The derivative of the TGA curve (DTG) can be used to more accurately identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal events such as phase transitions or the enthalpy changes associated with decomposition.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC Q20, Mettler Toledo DSC 3+).

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

    • Temperature Program: The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak onset temperature is typically reported as the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Profile Decomposition Profile & Stability TGA_Data->Decomposition_Profile Thermal_Events Melting Point & Phase Transitions DSC_Data->Thermal_Events

Caption: General experimental workflow for thermal analysis.

Summary and Future Work

This compound is a highly thermally stable molecule with a melting point exceeding 350 °C. While direct experimental data on its decomposition is scarce, a plausible decomposition pathway initiated by decarboxylation followed by the cleavage of the sulfone bridge at higher temperatures is proposed based on the behavior of analogous compounds.

To provide a more definitive understanding of the thermal properties and decomposition of this compound, further experimental investigation is required. Specifically, carrying out Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would enable the identification of the evolved gaseous products at each stage of decomposition, thereby confirming the proposed mechanism and providing a detailed profile of the decomposition products.

References

An In-depth Technical Guide to 4,4'-Sulfonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Building Block in Chemical and Pharmaceutical Sciences

4,4'-Sulfonyldibenzoic acid, with the molecular formula O2S(C6H4CO2H)2, is a dicarboxylic acid derivative of diphenyl sulfone. This compound serves as a crucial building block in supramolecular chemistry and materials science, primarily utilized as a rigid V-shaped linker in the synthesis of metal-organic frameworks (MOFs). Its robust structure and the presence of two carboxylic acid functional groups allow for the construction of porous coordination polymers with diverse topologies and potential applications, particularly in the realm of drug development and delivery. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to almost white crystalline solid. A summary of its key quantitative data is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C14H10O6S[1][2]
Molecular Weight 306.29 g/mol [1][2]
CAS Number 2449-35-6[1][2]
Melting Point >350 °C[3]
Boiling Point (Predicted) 590.1 ± 35.0 °C at 760 mmHg[4]
Density (Predicted) 1.509 ± 0.06 g/cm³[4]
pKa (Predicted) 3.28 ± 0.10[4]

Table 2: Solubility Profile of this compound

SolventSolubilitySource(s)
Dimethylformamide (DMF) Soluble[4]
Acetone Soluble[5]
Alcohols (e.g., Ethanol) Soluble[5]
Benzene (B151609) Poorly soluble[5]
Chloroform Practically insoluble[5]
Petroleum Ether Practically insoluble[5]
Water Practically insoluble[5]

Table 3: Crystallographic Data for this compound

ParameterValueSource(s)
Crystal System Monoclinic[6]
Space Group P21/m[6]
a 5.0019 (4) Å[6]
b 23.3653 (17) Å[6]
c 5.7871 (5) Å[6]
β 110.151 (3)°[6]
Volume 634.94 (9) ų[6]
Z 2[6]

Spectroscopic and Analytical Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • 1H NMR (400 MHz, DMSO-d6): The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the benzene rings will appear as doublets due to coupling with adjacent protons. The acidic protons of the carboxylic acid groups will likely appear as a broad singlet at a downfield chemical shift.[7][8][9][10][11][12]

  • 13C NMR (100 MHz, DMSO-d6): The carbon NMR spectrum will display distinct signals for the different carbon environments in the molecule. Key signals include those for the carboxyl carbons, the carbon atoms attached to the sulfonyl group, and the other aromatic carbons. Due to the symmetry of the molecule, the number of signals will be less than the total number of carbon atoms.[7][10][13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides valuable information about its functional groups.[1][15][16][17] Key characteristic absorption bands include:

  • O-H Stretch (Carboxylic Acid): A very broad band is observed in the region of 2500-3300 cm-1, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[16]

  • C-H Stretch (Aromatic): Weak to medium absorptions appear above 3000 cm-1.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is present around 1700 cm-1, corresponding to the carbonyl group of the carboxylic acid.

  • S=O Stretch (Sulfone): Two strong absorption bands are expected for the symmetric and asymmetric stretching vibrations of the sulfonyl group, typically found in the regions of 1350-1300 cm-1 and 1160-1120 cm-1.

  • C-O Stretch (Carboxylic Acid): A medium absorption band appears in the 1320-1210 cm-1 region.

  • C=C Stretch (Aromatic): Several weak to medium bands are observed in the 1600-1450 cm-1 range.

Experimental Protocols

Synthesis of this compound via Oxidation

A common method for the synthesis of this compound involves the oxidation of the methyl groups of 4,4'-ditolyl sulfone. While various oxidizing agents can be employed, potassium permanganate (B83412) is a frequently used reagent for this transformation.[18][19][20][21]

Materials:

  • 4,4'-Ditolyl sulfone

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Sulfuric acid (H2SO4) or Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3) (for workup)

  • Water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium or potassium hydroxide in water is prepared. To this basic solution, 4,4'-ditolyl sulfone is added.

  • Addition of Oxidant: The mixture is heated to reflux, and potassium permanganate is added portion-wise over a period of several hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Workup: After the reaction is complete (indicated by the persistence of the permanganate color or by TLC analysis), the mixture is cooled to room temperature. The excess potassium permanganate is quenched by the addition of a reducing agent such as sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO2) is formed.

  • Isolation of the Product: The hot solution is filtered to remove the manganese dioxide. The filtrate is then cooled and acidified with a strong acid like sulfuric or hydrochloric acid. Upon acidification, this compound precipitates out as a white solid.

  • Purification: The crude product is collected by vacuum filtration and washed with cold water. Further purification is achieved by recrystallization.[3][21][22][23][24][25][26] A common solvent for recrystallization is a mixture of ethanol and water or glacial acetic acid.[22] The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to form pure crystals. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Below is a graphical representation of the synthesis workflow.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 4_4_ditolyl_sulfone 4,4'-Ditolyl Sulfone Reflux Reflux 4_4_ditolyl_sulfone->Reflux KMnO4 Potassium Permanganate (KMnO4) KMnO4->Reflux Base Base (NaOH or KOH) in Water Base->Reflux Quench Quench with NaHSO3 Reflux->Quench Cool Filter_MnO2 Filter MnO2 Quench->Filter_MnO2 Acidify Acidify with H2SO4 or HCl Filter_MnO2->Acidify Filter_Crude Vacuum Filter Crude Product Acidify->Filter_Crude Recrystallize Recrystallize Filter_Crude->Recrystallize Filter_Pure Vacuum Filter Pure Product Recrystallize->Filter_Pure Dry Dry Filter_Pure->Dry Final_Product Pure this compound Dry->Final_Product

Synthesis Workflow for this compound

Applications in Drug Development

The primary application of this compound in the pharmaceutical field is as a linker for the construction of Metal-Organic Frameworks (MOFs).[25][27][28][29][30] MOFs are highly porous materials with large surface areas, making them excellent candidates for drug delivery systems.[25][28][29][30]

Metal-Organic Frameworks for Drug Delivery

MOFs synthesized using this compound as a linker can encapsulate therapeutic agents within their pores.[28][29][30] The drug-loaded MOFs can then be administered, and the drug is released in a controlled manner at the target site. This approach offers several advantages:

  • High Drug Loading Capacity: The porous nature of MOFs allows for a high concentration of drug molecules to be loaded.[28][29][30]

  • Controlled Release: The release of the drug can be tuned by modifying the structure and properties of the MOF.

  • Protection of the Drug: The framework can protect the encapsulated drug from degradation in the biological environment.

  • Targeted Delivery: The surface of the MOFs can be functionalized with targeting moieties to direct the drug to specific cells or tissues, such as cancer cells.[25][28]

Several studies have explored the use of MOFs based on this compound for the delivery of anticancer drugs.[28][29] These systems have shown promise in improving the efficacy of cancer chemotherapy while reducing systemic toxicity.

Precursor for Bioactive Molecules

While direct biological activity of this compound is not widely reported, its derivatives, such as sulfamoylbenzoic acids, have been investigated for their therapeutic potential.[4][31][32] The synthesis of these derivatives may involve the conversion of the carboxylic acid groups of this compound to other functional groups, such as amides. These sulfamoylbenzoic acid derivatives have been explored as inhibitors of various enzymes and as agonists or antagonists of receptors, indicating the potential of this compound as a scaffold in medicinal chemistry.[4][31][32]

Conclusion

This compound is a valuable and versatile molecule with significant potential, particularly in the field of drug development. Its rigid, V-shaped structure and difunctional nature make it an ideal building block for the construction of Metal-Organic Frameworks for controlled drug delivery. The well-established synthesis and the possibility of chemical modification further enhance its utility. This technical guide provides a foundational understanding of the key properties and applications of this compound, intended to support researchers and scientists in leveraging this compound for innovative solutions in pharmaceutical sciences.

References

4,4'-Sulfonyldibenzoic Acid: A Comprehensive Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth health and safety information for 4,4'-Sulfonyldibenzoic acid (CAS No. 2449-35-6), a compound of interest in various research and development applications. The following sections detail its hazardous properties, safe handling procedures, emergency response, and physical and chemical characteristics, supported by standardized experimental protocols.

Hazard Identification and Classification

This compound is classified as an irritant. It can cause serious eye irritation and may lead to respiratory tract irritation.[1][2]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

Pictogram:

Exclamation Mark GHS Pictogram

Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These characteristics are essential for understanding its behavior under various experimental and storage conditions.

PropertyValue
Molecular Formula C₁₄H₁₀O₆S
Molecular Weight 306.29 g/mol
Appearance White to off-white crystalline powder
Melting Point >350 °C
Boiling Point 590.1 ± 35.0 °C at 760 mmHg (Predicted)
Density 1.509 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in Dimethylformamide (DMF)
pKa 3.28 ± 0.10 (Predicted)

Toxicological Information

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity (General Protocol based on OECD Guideline 420): This test provides information on the adverse effects of a single oral dose of a substance. In the Fixed Dose Procedure, groups of animals, typically female rats, are dosed in a stepwise manner at fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[3][4][5][6][7] The objective is to identify a dose that produces evident toxicity but not mortality. Observations of the animals are made for at least 14 days, noting any signs of toxicity or mortality.[3][7] This method allows for the classification of the substance according to the Globally Harmonized System (GHS).[3][4]

Eye Irritation/Corrosion (General Protocol based on OECD Guideline 405): This in vivo test is designed to assess the potential of a substance to cause eye irritation or corrosion.[8][9][10] A single dose of the test substance is applied to one eye of an experimental animal, usually an albino rabbit, with the untreated eye serving as a control.[8] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and the degree of irritation to the cornea, iris, and conjunctiva is scored. The reversibility of any observed effects is also evaluated over a period of up to 21 days. To minimize animal distress, a weight-of-the-evidence analysis and in vitro testing are recommended before conducting in vivo studies.[8][11]

Skin Irritation (General Protocol based on OECD Guideline 439): This in vitro method utilizes a reconstructed human epidermis (RhE) model to identify skin irritants.[12][13][14][15] The test substance is applied topically to the tissue surface. After a defined exposure period, the cell viability of the epidermis is measured, typically using an MTT assay.[12] A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[12] This method is a validated alternative to in vivo rabbit skin irritation tests.[14]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE).

Storage:

  • Keep the container tightly closed.

  • Store in a dry, cool, and well-ventilated place.

  • Store locked up.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Impervious clothing should be worn where there is a risk of significant exposure.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or equivalent particulate respirator should be used.

Emergency Procedures

First Aid Measures

A systematic approach to first aid is essential in case of accidental exposure.

FirstAid cluster_Exposure Exposure to this compound cluster_Actions First Aid Response cluster_Medical Medical Attention Inhalation Inhalation MoveFreshAir Move to Fresh Air. If not breathing, give artificial respiration. Inhalation->MoveFreshAir SkinContact Skin Contact WashSkin Wash off with soap and plenty of water. Remove contaminated clothing. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse thoroughly with plenty of water for at least 15 minutes. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAdvice Consult a Physician MoveFreshAir->SeekMedicalAdvice WashSkin->SeekMedicalAdvice RinseEyes->SeekMedicalAdvice RinseMouth->SeekMedicalAdvice

First Aid Procedures for Exposure
Accidental Release Measures

In the event of a spill, follow a structured response to contain and clean up the material safely.

AccidentalRelease Start Accidental Release Occurs EnsureSafety Ensure adequate ventilation. Evacuate unnecessary personnel. Start->EnsureSafety WearPPE Wear appropriate PPE: Respirator, Gloves, Eye Protection, Lab Coat. EnsureSafety->WearPPE ContainSpill Prevent further leakage or spillage if safe to do so. Avoid dust formation. WearPPE->ContainSpill Cleanup Sweep up and shovel. Do not create dust. ContainSpill->Cleanup Collect Collect in a suitable, closed container for disposal. Cleanup->Collect Decontaminate Clean spill area. Collect->Decontaminate Disposal Dispose of waste according to local regulations. Decontaminate->Disposal

Accidental Release Response Workflow

Environmental Precautions: Do not let the product enter drains.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce hazardous gases such as carbon oxides and sulfur oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Ecotoxicological Information

Specific ecotoxicity data for this compound is limited. However, as with any chemical, release into the environment should be avoided. The principles for assessing aquatic toxicity are outlined below.

Experimental Protocols for Ecotoxicity Assessment

Acute Toxicity to Fish (General Protocol based on OECD Guideline 203): This test determines the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[16] Fish are exposed to various concentrations of the substance in water, and mortality is recorded.

Acute Immobilisation Test for Daphnia (General Protocol based on OECD Guideline 202): This test measures the concentration at which 50% of the Daphnia magna (a small crustacean) are immobilized (EC50) after a 48-hour exposure.[16] This provides an indication of acute toxicity to aquatic invertebrates.

Biodegradability: Information on the biodegradability of this compound is not readily available. Studies would be required to determine its persistence in the environment.

Bioaccumulation: The potential for this compound to bioaccumulate in organisms is also not well-documented. This would typically be assessed by determining its octanol-water partition coefficient (Log Kow) and, if necessary, conducting bioaccumulation studies in aquatic organisms.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste material should be handled by a licensed professional waste disposal service.

This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

Methodological & Application

Application of 4,4'-Sulfonyldibenzoic Acid in the Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, gas storage, sensing, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF. 4,4'-Sulfonyldibenzoic acid (SDBA) is a V-shaped linker molecule that has been successfully employed in the synthesis of novel MOFs with interesting properties. The presence of the sulfone group introduces polarity and potential for specific interactions within the pores, making SDBA-based MOFs attractive for various specialized applications.

This document provides detailed application notes and experimental protocols for the synthesis and potential uses of SDBA-based MOFs, with a particular focus on their applications in catalysis and their potential in the field of drug delivery.

I. Application Notes

Catalysis

MOFs derived from this compound have demonstrated significant potential as heterogeneous catalysts. The well-defined porous structure and the presence of accessible metal centers and functional groups on the SDBA linker contribute to their catalytic activity.

A notable example is a copper-based MOF, Cu₃(SDBA)₂(HSDBA), which has been shown to be a highly efficient catalyst for the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) in the presence of sodium borohydride (B1222165).[1][2] This reaction is of environmental importance as 4-NP is a common water pollutant. The Cu₃(SDBA)₂(HSDBA) catalyst exhibits high catalytic performance, completing the reduction in a very short time, and can be easily recovered and reused for multiple cycles without a significant loss in activity.[3] The catalytic mechanism is believed to involve the adsorption of 4-NP onto the MOF framework and its subsequent reduction by borohydride ions, facilitated by the copper centers.

Potential for Drug Delivery

While the direct application of SDBA-based MOFs in drug delivery is an emerging area of research, their inherent properties make them promising candidates for such biomedical applications. The suitability of a MOF for drug delivery is largely dependent on its biocompatibility, porosity, and the nature of its interaction with drug molecules.

Biocompatibility: The choice of metal ion is critical for the biocompatibility of a MOF. SDBA has been successfully used to synthesize MOFs with aluminum and copper. Aluminum-based MOFs are generally considered to have low toxicity.[4] Copper is an essential trace element in the human body, and while high concentrations can be toxic, copper-based MOFs have been extensively investigated as drug carriers, particularly for anticancer drugs, often showing pH-responsive drug release.[5][6]

Porosity and Drug Loading: SDBA-based MOFs, such as the aluminum-containing CAU-11, exhibit permanent porosity with well-defined pore dimensions.[5] This porosity is essential for the encapsulation of drug molecules. The drug loading capacity of MOFs is generally high due to their large surface area and pore volume. For instance, other porous MOFs have demonstrated drug loading capacities as high as 53.3% (w/w) for 5-fluorouracil.[7] It is anticipated that SDBA-based MOFs with optimized porosity could achieve similar high loading efficiencies.

Controlled Release: The sulfone group in the SDBA linker can potentially participate in hydrogen bonding and other non-covalent interactions with encapsulated drug molecules, which could be exploited for controlled and sustained drug release. Furthermore, the stability of the metal-carboxylate bonds in MOFs is often pH-dependent. This property can be harnessed to design drug delivery systems that release their cargo in the acidic microenvironment of tumors or specific cellular compartments.[1][5][8] For example, many copper-based MOFs exhibit pH-responsive release of anticancer drugs, where the drug is preferentially released at a lower pH (e.g., 5.0) compared to physiological pH (7.4).[5][9]

II. Quantitative Data

The following tables summarize the key quantitative data for representative SDBA-based MOFs and provide a reference for the potential drug delivery performance based on analogous MOF systems.

MOF NameMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)Reference
CAU-11 Al³⁺3500.176.4 x 7.1> 420[5]
Cu₃(SDBA)₂(HSDBA) Cu²⁺Not ReportedNot ReportedNot ReportedDecomposes > 300[2][10]

Table 1: Physicochemical Properties of SDBA-Based MOFs.

ApplicationMOF SystemAnalyte/DrugPerformance MetricValueReference
Catalysis Cu₃(SDBA)₂(HSDBA)4-NitrophenolReaction Time for Complete Conversion20 seconds[2][3]
Reusability7 cycles[3]
Potential Drug Porous Cu(II)-based MOF5-Fluorouracil (5-FU)Drug Loading Capacity37.22% (w/w)[1]
Delivery Magnetic Cu-MOFDoxorubicin (DOX)Drug Loading Capacity40.5% (w/w)[5]
Porous Zn-MOF5-Fluorouracil (5-FU)Drug Loading Capacity53.3% (w/w)[7]
Magnetic Cu-MOFDoxorubicin (DOX)Drug Release at pH 5.0 (48h)83%[5]
Drug Release at pH 7.4 (48h)30.5%[5]

Table 2: Performance Data of SDBA-Based MOFs in Catalysis and Reference Data for Potential Drug Delivery Applications.

III. Experimental Protocols

Protocol 1: Synthesis of Cu₃(SDBA)₂(HSDBA) MOF[2]

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (H₂-SDBA)

  • Deionized water

  • Teflon-lined stainless-steel autoclave (25 mL)

  • Oven

Procedure:

  • Dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O and 0.5 mmol of H₂-SDBA in 5 mL of deionized water in a beaker with stirring.

  • Transfer the resulting solution to a 25 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 170 °C.

  • Maintain the temperature for 3 days.

  • After 3 days, remove the autoclave from the oven and allow it to cool to room temperature.

  • Collect the blue crystals of Cu₃(SDBA)₂(HSDBA) by filtration.

  • Wash the crystals with deionized water and dry them under ambient conditions.

Protocol 2: Synthesis of CAU-11 [Al(OH)(SDBA)]·nDMF MOF (Adapted from similar Al-MOF syntheses)[11]

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • This compound (H₂-SDBA)

  • N,N'-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave

  • Oven

Procedure:

  • Dissolve a stoichiometric amount of Al(NO₃)₃·9H₂O and H₂-SDBA in DMF in a glass vial. A typical molar ratio would be 1:1.

  • Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specified temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF to remove any unreacted starting materials.

  • Dry the final product under vacuum or at an elevated temperature to remove the solvent from the pores.

IV. Visualizations

SDBA_Linker cluster_SDBA This compound (SDBA) COOH1 HOOC Benzene1 COOH1->Benzene1 S S Benzene1->S O1 O S->O1 O2 O S->O2 Benzene2 S->Benzene2 COOH2 COOH Benzene2->COOH2

Caption: Structure of the this compound (SDBA) linker.

References

Application Notes: 4,4'-Sulfonyldibenzoic Acid as a Versatile Linker for Bioactive Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coordination polymers (CPs), including the subclass of metal-organic frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands.[1] The choice of the organic linker is crucial as it dictates the resulting framework's topology, porosity, and functional properties.[2][3] 4,4'-Sulfonyldibenzoic acid (H₂sdba) has emerged as a highly versatile V-shaped linker for constructing novel CPs and MOFs.[4][5] Its structure, featuring two carboxylate groups for metal coordination and a central sulfonyl group, allows for the formation of diverse and robust architectures with potential applications ranging from gas storage to catalysis and biomedicine.[4][6]

This document provides detailed application notes and experimental protocols for the synthesis and application of CPs based on the this compound linker, with a particular focus on their potential use in drug development and biomedical applications, such as antibacterial agents.[7]

Properties of the this compound Linker

The distinct V-shape and functional groups of H₂sdba enable the formation of unique structural topologies.[4][5] The carboxylate groups can coordinate to metal centers in various modes (monodentate, bidentate, bridging), while the sulfonyl group can influence the framework's properties, such as hydrophobicity and stability.[4][5]

PropertyValueReference
Chemical FormulaC₁₄H₁₀O₆S[5]
Molar Mass306.29 g/mol [5]
Crystal SystemMonoclinic[5]
Space GroupP2/m[5]
a5.0019 (4) Å[5]
b23.3653 (17) Å[5]
c5.7871 (5) Å[5]
β110.151 (3)°[5]
Volume634.94 (9) ų[5]

Synthesis of H₂sdba-based Coordination Polymers

The synthesis of CPs using H₂sdba can be achieved through various methods, including solution-based self-assembly at room temperature and hydrothermal synthesis.[7] The choice of metal precursor and reaction conditions leads to different network dimensionalities and properties.[7]

G cluster_reactants Reactants cluster_process Synthesis Process H2sdba 4,4'-Sulfonyldibenzoic Acid (Linker) Dissolve Dissolve & Stir H2sdba->Dissolve MetalSalt Metal Salt (e.g., AgNO₃, Cu(OAc)₂) MetalSalt->Dissolve Solvent Solvent System (e.g., H₂O, MeCN, MeOH) Solvent->Dissolve Combine Combine Solutions Dissolve->Combine React Reaction (Stirring or Hydrothermal) Combine->React Cool Slow Cooling to Room Temperature React->Cool Collect Collect Crystals (Filtration) Cool->Collect Wash Wash & Dry Collect->Wash Product Coordination Polymer Crystals Wash->Product

Caption: General workflow for synthesizing H₂sdba-based coordination polymers.

Experimental Protocol 1: Synthesis of [Ag₂(μ₆-sdba)]ₙ[7]

This protocol describes the self-assembly of a silver(I) coordination polymer.

  • Solution A Preparation: In a vial, add 0.170 g (1 mmol) of AgNO₃ to a mixture of 5 mL methanol (B129727) and 1 mL distilled water. Stir the mixture for 10 minutes at 50 °C.

  • Solution B Preparation: In a separate vial, add 0.153 g (0.5 mmol) of this compound (H₂sdba) and 6.0 mL of a 1 M aqueous NH₄OH solution to a mixture of 15 mL acetonitrile (B52724) and 5 mL methanol. Stir this mixture for 10 minutes at room temperature.

  • Reaction: Slowly add Solution A to Solution B with continuous stirring.

  • Crystallization: Seal the final reaction vessel and allow it to stand at room temperature. Crystals suitable for analysis will form over several days.

  • Collection: Collect the crystals by filtration, wash them with the mother liquor, and allow them to air dry.

Experimental Protocol 2: Synthesis of [Cu(μ₄-sdba)H₂O]ₙ·1.5nH₂O[7]

This protocol provides two methods for synthesizing a copper(II) coordination polymer.

Method A: Solution Synthesis

  • Follow the procedure described in Protocol 1, but substitute copper(II) acetate (B1210297), Cu(OAc)₂, for silver nitrate.

  • Blue crystals suitable for X-ray diffraction are obtained in a 38% yield based on the copper(II) acetate precursor.[7]

Method B: Hydrothermal Synthesis

  • In a 20 mL Teflon-lined stainless steel reactor, combine 0.182 g (1 mmol) of copper(II) acetate and 0.153 g (0.5 mmol) of H₂sdba.

  • Add a solvent mixture of 4 mL water and 4 mL acetonitrile.

  • Seal the reactor and heat it at 130 °C for 120 hours.

  • After heating, allow the reactor to cool slowly to room temperature.

  • Collect the resulting blue crystals by filtration, wash with deionized water and methanol, and air-dry.

Structural and Physicochemical Data

The combination of H₂sdba with different metal ions yields CPs with distinct structures and properties. For instance, the Ag(I) polymer forms a 2D network, while the Cu(II) polymer features a 1D chain structure.[7] Aluminum-based MOFs synthesized with H₂sdba, such as CAU-11, exhibit permanent porosity and high thermal stability.[4][8]

CompoundFormulaCrystal SystemSpace GroupKey Structural FeaturesPore Size (Å)BET Surface Area (m²/g)Ref
[Ag₂(μ₆-sdba)]ₙ C₁₄H₈Ag₂O₆SOrthorhombicPccn2D network based on Ag₂ units--[7]
[Cu(μ₄-sdba)H₂O]ₙ·1.5nH₂O C₁₄H₁₃CuO₈.₅SMonoclinicC2/m1D chain with paddlewheel Cu₂ units--[7]
CAU-11 [Al(OH)(SDBA)]·0.25DMF--3D framework with hydrophobic pores6.4 x 7.1350[4][8]

Applications in Drug Development

Coordination polymers constructed from H₂sdba are promising candidates for biomedical applications, particularly as antimicrobial agents and potential drug delivery vehicles.[1][7]

Antibacterial and Antibiofilm Activity

Silver(I) and copper(II) coordination polymers have demonstrated promising antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[7] When these CPs are used as dopants in polysaccharide films (e.g., agarose (B213101) or potato starch), the resulting hybrid materials can prevent the formation of biofilms, which is highly relevant for medical device coatings and wound dressings.[7]

G cluster_prep Film Preparation Polymer Polysaccharide Powder (Agarose or Starch) Mix Disperse in Water Heat (100-150°C) Polymer->Mix CP H₂sdba-CP Powder (e.g., Ag-CP, Cu-CP) CP->Mix Sonicate Ultrasonic Treatment (10 min) Mix->Sonicate Homogenize Stir at 100°C (5 min) Sonicate->Homogenize Cast Cast into Film and Dry Homogenize->Cast Biofilm Bioactive Film with Antibacterial Properties Cast->Biofilm

Caption: Workflow for preparing bioactive polysaccharide films doped with CPs.

Protocol 3: Preparation of Bioactive Polysaccharide Films[7]
  • Polymer Solution: Prepare a 1-5 wt% solution of the desired polysaccharide (e.g., agarose) by mixing the powder in water and heating at 150 °C for 20 minutes with stirring.

  • Doping: Introduce the synthesized H₂sdba-based CP (e.g., [Ag₂(μ₆-sdba)]ₙ) into the hot polymer solution.

  • Dispersion: Treat the mixture ultrasonically for 10 minutes to ensure uniform dispersion of the CP particles.

  • Homogenization: Stir the mixture at 100 °C for an additional 5 minutes until it is completely homogenized.

  • Film Casting: Pour the hot mixture onto a flat surface or into a mold and allow it to cool and dry to form the film.

Potential for Drug Delivery

The inherent porosity of some H₂sdba-based MOFs, such as CAU-11, makes them suitable candidates for drug delivery systems.[1][4][8] The pores can be loaded with therapeutic molecules, which are then released at a target site.[9] This release can be triggered by changes in the physiological environment, such as pH, or by the gradual degradation of the framework.[10][11]

G CP_empty Porous CP/MOF (e.g., CAU-11) CP_loaded Drug-Loaded CP CP_empty->CP_loaded Drug Loading (Encapsulation) Drug Drug Molecule in Solution Drug->CP_loaded Target Target Site (e.g., Tumor, Infection) CP_loaded->Target Release Drug Release (pH change, degradation) Target->Release Effect Therapeutic Effect Release->Effect

Caption: Conceptual mechanism for drug delivery using a porous H₂sdba-based MOF.

Protocol 4: General Procedure for Drug Loading (Hypothetical)

This protocol is a generalized approach adapted for porous CPs and requires optimization for specific drugs and framework materials.

  • Activation: Heat the synthesized porous CP (e.g., CAU-11) under a vacuum to remove any guest molecules (e.g., DMF, water) from the pores. The temperature and duration should be determined from thermogravimetric analysis (TGA) to avoid framework collapse.

  • Drug Solution: Prepare a concentrated solution of the desired drug in a solvent that does not damage the CP framework.

  • Loading: Immerse the activated CP powder in the drug solution. Gently agitate the mixture at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores.

  • Separation and Washing: Centrifuge the mixture to separate the drug-loaded CP. Carefully wash the powder with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: Dry the drug-loaded CP under a mild vacuum.

  • Quantification: Determine the drug loading capacity by dissolving a known mass of the loaded CP and quantifying the released drug using techniques like UV-Vis spectroscopy or HPLC.

This compound is a robust and versatile building block for the rational design of functional coordination polymers. Its use has led to the creation of materials with significant antibacterial and antibiofilm properties, as demonstrated with silver(I) and copper(II) CPs.[7] Furthermore, its ability to form porous and stable frameworks, such as the Al-MOF CAU-11, highlights its considerable potential for developing advanced drug delivery systems.[4][8] The protocols and data presented here offer a foundation for researchers and drug development professionals to explore and harness the capabilities of H₂sdba-based coordination polymers in the biomedical field.

References

Application Notes and Protocols for Polyester Synthesis via Polycondensation Using 4,4'-Sulfonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters derived from 4,4'-sulfonyldibenzoic acid and various diols. The methodologies outlined below cover melt polycondensation, a common and effective method for producing high molecular weight polyesters. The incorporation of the sulfone group from this compound into the polyester (B1180765) backbone is expected to enhance thermal stability, mechanical properties, and potentially offer unique characteristics for drug delivery applications due to the polar nature of the sulfonyl group.

Introduction

Polyesters are a versatile class of polymers with wide-ranging applications in biomedical and pharmaceutical fields, owing to their biocompatibility and tunable degradation profiles. This compound is an aromatic dicarboxylic acid containing a sulfone linkage. Polyesters synthesized from this monomer are anticipated to exhibit increased glass transition temperatures (Tg), enhanced thermal stability, and specific interactions that can be advantageous for creating controlled drug delivery systems. The rigid nature of the aromatic rings and the polar sulfone group can influence the polymer's crystallinity, degradation rate, and drug-polymer interactions, allowing for the fine-tuning of drug release kinetics.

Data Presentation

The properties of polyesters derived from this compound are highly dependent on the choice of diol comonomer. The following tables summarize representative quantitative data for polyesters synthesized from aromatic dicarboxylic acids and various diols. This data can be used as a reference for expected properties of polyesters based on this compound.

Table 1: Thermal Properties of Aromatic Polyesters

DiacidDiolCatalystTg (°C)Tm (°C)
Terephthalic AcidEthylene (B1197577) GlycolAntimony Trioxide67-81250-265
Terephthalic Acid1,4-ButanediolTitanium Alkoxide22-66220-230
2,5-Furandicarboxylic AcidEthylene GlycolAntimony Trioxide~85~215
4,4'-Azodibenzoic AcidAromatic DiolDibutyltin Dilaurate--

Table 2: Molecular Weight Data for Aromatic Polyesters

DiacidDiolCatalystMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Terephthalic AcidEthylene GlycolAntimony Trioxide15,000-25,00030,000-50,000~2.0
Terephthalic Acid1,4-ButanediolTitanium Alkoxide20,000-40,00040,000-80,000~2.0
2,5-Furandicarboxylic Acid1,4-ButanediolTitanium Alkoxide15,000-30,00035,000-65,0002.0-2.5
Adipic AcidVarious Diolsp-TSA---

Experimental Protocols

The following protocols describe the synthesis of polyesters from this compound and a selected diol (e.g., ethylene glycol or 1,4-butanediol) via a two-stage melt polycondensation process.

Protocol 1: Synthesis of Poly(ethylene 4,4'-sulfonyldibenzoate)

Materials:

  • This compound (1 mole equivalent)

  • Ethylene glycol (2.2 mole equivalents)

  • Antimony(III) oxide (Sb₂O₃) or another suitable catalyst (e.g., titanium(IV) isopropoxide), ~0.05 mol% based on the diacid

  • High-purity nitrogen gas

  • Methanol (for purification)

  • Chloroform or other suitable solvent for dissolution

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and a vacuum connection

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Cold trap

Procedure:

Stage 1: Esterification

  • Reactor Setup: Assemble the glass reactor and ensure all glassware is thoroughly dried to prevent premature hydrolysis.

  • Charging Reactants: Charge the reactor with this compound, ethylene glycol, and the catalyst.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the esterification stage.

  • Heating and Reaction: Begin stirring and gradually heat the reaction mixture to a temperature of 190-220°C.

  • Water Removal: Water will be produced as a byproduct of the esterification reaction and will begin to distill off. Continue the reaction at this temperature for 2-4 hours, or until the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Temperature Increase: After the esterification stage is complete, gradually increase the temperature of the reaction mixture to 250-280°C.

  • Application of Vacuum: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This will facilitate the removal of excess ethylene glycol and drive the polymerization reaction towards the formation of a high molecular weight polymer.

  • Viscosity Increase: As the polycondensation proceeds, a noticeable increase in the viscosity of the melt will be observed. The torque on the mechanical stirrer can be monitored as an indication of the increasing molecular weight.

  • Reaction Completion: Continue the reaction under high vacuum for an additional 2-4 hours, or until the desired melt viscosity is achieved.

  • Cooling and Recovery: Cool the reactor to room temperature under a nitrogen atmosphere to prevent degradation of the polymer. The resulting solid polyester can then be removed from the reactor.

Purification:

  • Dissolution: Dissolve the crude polyester in a minimal amount of a suitable solvent, such as chloroform.

  • Precipitation: Slowly pour the polymer solution into a large volume of a non-solvent, such as cold methanol, while stirring vigorously. This will cause the purified polyester to precipitate.

  • Filtration and Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.

Characterization

The synthesized polyester should be characterized to determine its chemical structure, molecular weight, and thermal properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages (a strong carbonyl C=O stretch around 1720 cm⁻¹) and the presence of the sulfone group (S=O stretching vibrations around 1300 cm⁻¹ and 1150 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure of the polymer repeating unit and to confirm the incorporation of both this compound and the diol.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polyester.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Mandatory Visualization

Polycondensation_Workflow Reactants Reactants (this compound + Diol) Catalyst Catalyst Addition Reactants->Catalyst Esterification Stage 1: Esterification (190-220°C, N2 atmosphere) Catalyst->Esterification Water_Removal Water Removal (Distillation) Esterification->Water_Removal Byproduct Polycondensation Stage 2: Polycondensation (250-280°C, High Vacuum) Esterification->Polycondensation Oligomers Glycol_Removal Excess Glycol Removal Polycondensation->Glycol_Removal Byproduct Purification Purification (Dissolution & Precipitation) Polycondensation->Purification Characterization Characterization (FTIR, NMR, GPC, DSC, TGA) Purification->Characterization Final_Polyester Final Polyester Characterization->Final_Polyester

Caption: Experimental workflow for polyester synthesis.

Signaling_Pathway Diacid This compound (HOOC-Ar-SO2-Ar-COOH) Oligomer Oligomer Formation (Esterification) Diacid->Oligomer Diol Diol (HO-R-OH) Diol->Oligomer Polyester High Molecular Weight Polyester (-[O-R-O-CO-Ar-SO2-Ar-CO]n-) Oligomer->Polyester Polycondensation Water Water (H2O) Oligomer->Water Byproduct ExcessDiol Excess Diol Polyester->ExcessDiol Byproduct

Caption: Polycondensation reaction pathway.

Catalytic Applications of 4,4'-Sulfonyldibenzoic Acid-Based Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of materials derived from 4,4'-sulfonyldibenzoic acid (SDBA). The focus is on metal-organic frameworks (MOFs) where SDBA serves as an organic linker. These materials exhibit promising catalytic activities for various organic transformations.

Application Note 1: Reduction of 4-Nitrophenol (B140041) to 4-Aminophenol (B1666318)

Introduction

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a significant reaction in the context of wastewater treatment and the synthesis of various pharmaceuticals and other fine chemicals. A copper-based metal-organic framework, Cu₃(SDBA)₂(HSDBA), constructed using this compound, has demonstrated high efficiency as a heterogeneous catalyst for this transformation in the presence of sodium borohydride (B1222165) (NaBH₄).[1][2][3] This catalyst offers rapid reaction times and excellent reusability.[1][2][3]

Catalyst Synthesis and Characterization

The Cu₃(SDBA)₂(HSDBA) MOF is synthesized via a solvothermal method. Its purity and morphology can be confirmed using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDS), Fourier-transform infrared (FTIR) spectroscopy, and thermogravimetric analysis (TGA).

Quantitative Performance Data

The catalytic performance of Cu₃(SDBA)₂(HSDBA) in the reduction of 4-nitrophenol is summarized in the table below.

ParameterValueReference
Reaction Time for Complete Conversion 20 seconds[1][2][3]
Catalyst Reusability Up to 7 cycles with >97% conversion[2]
Reaction Temperature 25 °C[1]
Reactant Concentrations [4-NP] = 7.1 × 10⁻⁴ mol L⁻¹; [NaBH₄] = 2.1 × 10⁻² mol L⁻¹[2]
Catalyst Loading 2 mg in 5 mL reaction volume[2]
Experimental Protocols

Protocol 1: Synthesis of Cu₃(SDBA)₂(HSDBA) Catalyst

This protocol describes the solvothermal synthesis of the copper-based MOF using this compound.

  • Preparation of the Reaction Mixture:

    • Dissolve 0.5 mmol of copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) and 0.5 mmol of this compound (H₂-SDBA) in 5 mL of deionized water.

  • Solvothermal Synthesis:

    • Transfer the resulting solution to a 25 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 170 °C for 72 hours.

  • Product Isolation and Purification:

    • After cooling the autoclave to room temperature, filter the solid product.

    • Wash the collected solid sequentially with deionized water, ethanol (B145695), and acetone.

    • Dry the final product under vacuum.

Protocol 2: Catalytic Reduction of 4-Nitrophenol

This protocol details the procedure for the catalytic reduction of 4-nitrophenol using the synthesized Cu₃(SDBA)₂(HSDBA) MOF.

  • Reaction Setup:

    • In a suitable reaction vessel, prepare a 5 mL aqueous solution of 4-nitrophenol with a concentration of 7.1 × 10⁻⁴ mol L⁻¹.

    • Add an aqueous solution of sodium borohydride to achieve a final concentration of 2.1 × 10⁻² mol L⁻¹.

  • Catalyst Addition and Reaction Monitoring:

    • To the above solution, add 2 mg of the Cu₃(SDBA)₂(HSDBA) catalyst.

    • Monitor the reaction progress by observing the color change of the solution from yellow to colorless. The reaction is expected to complete within 20 seconds at 25 °C.[1][2][3]

    • For quantitative analysis, the reaction can be monitored spectrophotometrically by measuring the decrease in the absorbance of the 4-nitrophenolate (B89219) ion at its characteristic wavelength.

  • Catalyst Recovery and Reuse:

    • After the reaction is complete, separate the catalyst from the reaction mixture by centrifugation or filtration.

    • Wash the recovered catalyst with deionized water and ethanol.

    • Dry the catalyst before using it in subsequent reaction cycles. The catalyst can be reused for at least seven cycles with minimal loss of activity.[2]

Visualizations

Synthesis_Workflow cluster_synthesis Catalyst Synthesis reagents Cu(NO₃)₂·3H₂O + 4,4'-SDBA + Deionized Water mixing Mixing reagents->mixing autoclave Solvothermal Reaction (170°C, 72h) mixing->autoclave filtration Filtration autoclave->filtration washing Washing (Water, Ethanol, Acetone) filtration->washing drying Drying washing->drying catalyst Cu₃(SDBA)₂(HSDBA) Catalyst drying->catalyst

Caption: Workflow for the synthesis of the Cu₃(SDBA)₂(HSDBA) catalyst.

Catalytic_Cycle catalyst Cu-MOF Catalyst intermediate Catalyst-Reactant Complex catalyst->intermediate Adsorption np 4-Nitrophenol np->intermediate nabh4 NaBH₄ nabh4->intermediate Reduction intermediate->catalyst Desorption ap 4-Aminophenol intermediate->ap byproducts Byproducts intermediate->byproducts

Caption: Proposed catalytic cycle for the reduction of 4-nitrophenol.

Application Note 2: Lewis Acid Catalysis - Ring Opening of Epoxides (Proposed Protocol)

Introduction

Metal-organic frameworks constructed from this compound and metal nodes with Lewis acidic character, such as Zr(IV), are potential catalysts for various organic transformations, including the ring-opening of epoxides. While specific literature detailing the use of SDBA-based MOFs for this reaction is emerging, a general protocol can be proposed based on the known activity of isostructural and functionally similar MOFs. The sulfonyl group in the SDBA linker can enhance the Lewis acidity of the metal centers, potentially leading to improved catalytic performance.

Catalyst Synthesis

A zirconium-based MOF with the SDBA linker (Zr-SDBA) can be synthesized using a solvothermal method similar to that of well-known zirconium MOFs like UiO-66.

Quantitative Performance Data

Quantitative data for the catalytic performance of a specific Zr-SDBA MOF in epoxide ring-opening is not yet extensively reported. However, performance can be benchmarked against similar zirconium-based MOFs. Key metrics to evaluate would include:

  • Conversion (%) : Percentage of the starting epoxide that has reacted.

  • Selectivity (%) : Percentage of the converted epoxide that forms the desired ring-opened product.

  • Turnover Number (TON) : Moles of product per mole of catalyst.

  • Turnover Frequency (TOF) : TON per unit time.

A comparative table should be constructed once experimental data is obtained.

CatalystEpoxide SubstrateNucleophileTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Zr-SDBA e.g., Styrene (B11656) Oxidee.g., MethanolTBDTBDTBDTBD
UiO-66 Styrene OxideMethanol6024~90>99

(Data for UiO-66 is illustrative and based on general literature)

Experimental Protocols (Proposed)

Protocol 3: Synthesis of a Zirconium-SDBA MOF (Proposed)

  • Preparation of the Reaction Mixture:

    • In a suitable solvent (e.g., N,N-dimethylformamide - DMF), dissolve zirconium(IV) chloride (ZrCl₄) and this compound in a specific molar ratio.

    • A modulator, such as acetic acid or benzoic acid, can be added to control the crystallite size and defect density.

  • Solvothermal Synthesis:

    • Transfer the mixture to a Teflon-lined autoclave and heat at a temperature typically between 120-150 °C for 24-72 hours.

  • Product Isolation and Activation:

    • After cooling, filter the solid product and wash thoroughly with DMF and then a low-boiling point solvent like ethanol or acetone.

    • Activate the catalyst by heating under vacuum to remove residual solvent molecules from the pores.

Protocol 4: Catalytic Ring-Opening of an Epoxide (Proposed)

  • Reaction Setup:

    • In a reaction vessel, dissolve the epoxide substrate (e.g., styrene oxide) in a suitable solvent (which can also be the nucleophile, e.g., methanol).

    • Add the activated Zr-SDBA catalyst (e.g., 5-10 mol% relative to the epoxide).

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.

    • Monitor the reaction progress using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture and separate the catalyst by filtration or centrifugation.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the product by column chromatography or distillation if necessary.

Visualizations

Epoxide_Ring_Opening cluster_reaction Epoxide Ring-Opening Workflow reactants Epoxide + Nucleophile + Solvent catalyst_add Add Zr-SDBA Catalyst reactants->catalyst_add heating Heating with Stirring catalyst_add->heating monitoring Reaction Monitoring (GC/TLC) heating->monitoring catalyst_sep Catalyst Separation monitoring->catalyst_sep workup Solvent Removal & Purification catalyst_sep->workup product Ring-Opened Product workup->product

Caption: Proposed experimental workflow for epoxide ring-opening.

Lewis_Acid_Mechanism A Zr-SDBA (Lewis Acid) C Activated Epoxide-Catalyst Complex A->C Coordination B Epoxide B->C E Ring-Opened Product C->E Nucleophilic Attack D Nucleophile D->E

Caption: Simplified mechanism of Lewis acid-catalyzed epoxide ring-opening.

References

Application of 4,4'-Sulfonyldibenzoic Acid in Gas Adsorption and Separation: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4,4'-Sulfonyldibenzoic acid has emerged as a valuable building block in the synthesis of novel metal-organic frameworks (MOFs) for gas adsorption and separation applications. Its rigid, V-shaped structure and the presence of sulfonyl functional groups contribute to the formation of porous materials with unique adsorptive properties. This document provides a detailed account of the application of this compound in this field, focusing on the synthesis, characterization, and gas sorption performance of a prominent MOF synthesized from this ligand: CAU-11.

CAU-11: An Aluminum-Based MOF for Selective Gas Adsorption

A notable example of a metal-organic framework derived from this compound (H₂SDBA) is CAU-11, with the chemical formula [Al(OH)(SDBA)]. This aluminum-based MOF has demonstrated potential for applications in gas separation due to its specific structural and chemical characteristics.

Physicochemical Properties of CAU-11:

PropertyValueReference
BET Surface Area 350 - 527 m²/g[1]
Micropore Volume 0.17 cm³/g[1]
Pore Diameter 6.4 Å x 7.1 Å[1]

Experimental Protocols

Synthesis of CAU-11 ([Al(OH)(SDBA)])

A detailed, step-by-step protocol for the synthesis of CAU-11 is provided below, based on established hydrothermal methods.

Materials:

  • This compound (H₂SDBA)

  • Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: In a typical synthesis, a mixture of this compound and aluminum nitrate nonahydrate is dissolved in a solvent mixture of DMF and deionized water.

  • Hydrothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless steel autoclave. The autoclave is then sealed and heated in an oven at a specific temperature for a designated period to allow for the crystallization of the MOF.

  • Product Recovery and Washing: After the reaction is complete, the autoclave is cooled to room temperature. The solid product is collected by filtration or centrifugation. To remove unreacted starting materials and solvent molecules trapped within the pores, the product is thoroughly washed with a fresh solvent, such as DMF, followed by a lower-boiling-point solvent like ethanol (B145695) or acetone.

  • Activation: The washed product is then activated to ensure the pores are empty and accessible for gas adsorption. This is typically achieved by heating the material under a dynamic vacuum at an elevated temperature.

Gas Adsorption Measurements

The following protocol outlines the general procedure for evaluating the gas adsorption properties of CAU-11.

Instrumentation:

  • Volumetric gas adsorption analyzer

Procedure:

  • Sample Preparation and Activation: A precisely weighed amount of the synthesized CAU-11 is placed in a sample tube. The sample is then activated in situ by the gas adsorption analyzer's degasser. This involves heating the sample under a high vacuum to remove any residual solvent or adsorbed water molecules from the pores.

  • Isotherm Measurement: After activation and cooling to the desired analysis temperature (e.g., 77 K for N₂ adsorption or 298 K for CO₂ adsorption), the adsorbate gas is introduced into the sample tube in controlled doses. The amount of gas adsorbed at each pressure point is measured until the desired pressure range is covered, resulting in an adsorption isotherm. For desorption, the pressure is incrementally decreased, and the amount of gas desorbed is measured.

  • Data Analysis: The collected isotherm data is used to calculate various parameters, including:

    • BET Surface Area: Calculated from the nitrogen adsorption isotherm measured at 77 K.

    • Pore Volume and Pore Size Distribution: Determined from the adsorption isotherm data.

    • Gas Uptake Capacity: The amount of a specific gas adsorbed at a given pressure and temperature.

    • Selectivity: For gas mixtures, the selectivity of the MOF for one gas over another can be calculated from the single-component isotherms using Ideal Adsorbed Solution Theory (IAST).

Application in Gas Adsorption and Separation

Visualizations

Synthesis_Workflow Synthesis Workflow for CAU-11 cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization Precursor Solution Precursor Solution Hydrothermal Reaction Hydrothermal Reaction Precursor Solution->Hydrothermal Reaction Heat Product Recovery Product Recovery Hydrothermal Reaction->Product Recovery Cool & Filter Washing Washing Product Recovery->Washing Solvent Exchange Solvent Exchange Washing->Solvent Exchange Thermal Activation Thermal Activation Solvent Exchange->Thermal Activation Heat under Vacuum Gas Adsorption Measurement Gas Adsorption Measurement Thermal Activation->Gas Adsorption Measurement

Caption: Workflow for the synthesis and activation of CAU-11.

Gas_Adsorption_Protocol Gas Adsorption Measurement Protocol Start Start Sample Preparation Sample Preparation Start->Sample Preparation In-situ Activation In-situ Activation Sample Preparation->In-situ Activation Degassing Isotherm Measurement Isotherm Measurement In-situ Activation->Isotherm Measurement Dosing Adsorbate Data Analysis Data Analysis Isotherm Measurement->Data Analysis End End Data Analysis->End

Caption: Protocol for gas adsorption measurements on MOFs.

Logical_Relationship Structure-Property-Application Relationship cluster_structure Structural Features cluster_properties Resulting Properties cluster_application Application This compound This compound Microporous Structure Microporous Structure This compound->Microporous Structure Aluminum Center Aluminum Center Aluminum Center->Microporous Structure High Surface Area High Surface Area Microporous Structure->High Surface Area Defined Pore Size Defined Pore Size Microporous Structure->Defined Pore Size Gas Separation Gas Separation High Surface Area->Gas Separation Shape/Size Selectivity Shape/Size Selectivity Defined Pore Size->Shape/Size Selectivity Shape/Size Selectivity->Gas Separation

Caption: Relationship between MOF structure and application.

References

Application Notes and Protocols for Functionalizing Porous Materials with 4,4'-Sulfonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the functionalization of porous materials, particularly Metal-Organic Frameworks (MOFs), using 4,4'-sulfonyldibenzoic acid. The inclusion of the sulfonyl group can impart unique properties to the porous material, such as altered polarity, hydrophilicity, and potential for specific interactions with guest molecules, making these materials promising candidates for applications in drug delivery and catalysis.

Introduction to Functionalization with this compound

The functionalization of porous materials allows for the precise tuning of their chemical and physical properties. This compound is a rigid dicarboxylic acid linker that can be used in the de novo synthesis of MOFs or for the post-synthetic modification of existing porous frameworks. The presence of the sulfonyl group (-SO₂-) introduces a strong electron-withdrawing character and the potential for hydrogen bonding, which can influence the material's adsorption properties, stability, and its interaction with therapeutic agents.

Common porous materials that can be functionalized include:

  • Metal-Organic Frameworks (MOFs): Crystalline materials with high porosity and tunable structures.

  • Porous Organic Polymers (POPs): Amorphous or crystalline porous materials constructed from organic building blocks.

  • Mesoporous Silica Nanoparticles (MSNs): Porous silica-based materials with well-defined pore structures.

Methods of Functionalization

There are two primary methods for incorporating this compound into porous materials:

  • Direct Synthesis (Solvothermal/Hydrothermal): This method involves the direct co-assembly of metal ions or clusters with the this compound linker under solvothermal or hydrothermal conditions to form a functionalized MOF.

  • Post-Synthetic Modification (PSM): This technique involves the chemical modification of a pre-synthesized porous material to introduce the desired functional group. This is particularly useful for materials that are not stable under the conditions required for direct synthesis with the functionalized linker.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound

This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound as the organic linker. The parameters may require optimization depending on the desired crystal structure and properties.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂SDBA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Chloroform

  • Teflon-lined stainless-steel autoclave (20 mL)

Procedure:

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O (297.5 mg) and 1.0 mmol of this compound (306.3 mg) in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Transfer the solution to a 20 mL Teflon-lined autoclave. Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.

  • Cooling and Product Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the crystalline product by decantation or centrifugation.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.

  • Activation: Activate the material by heating under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.

  • Characterization: Characterize the final product using Powder X-ray Diffraction (PXRD) to confirm crystallinity, Thermogravimetric Analysis (TGA) to assess thermal stability, and Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the presence of the sulfonyl and carboxylate groups. The porosity of the material can be determined by N₂ adsorption-desorption measurements at 77 K.

Workflow for Solvothermal Synthesis of a Functionalized MOF

solvothermal_synthesis Solvothermal Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation cluster_characterization Characterization dissolve Dissolve Metal Salt & This compound in DMF sonicate Sonicate for Homogenization dissolve->sonicate transfer Transfer to Autoclave sonicate->transfer heat Heat at 120°C for 48h transfer->heat cool Cool to Room Temperature heat->cool collect Collect Crystals cool->collect wash_dmf Wash with DMF collect->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh activate Activate under Vacuum wash_etoh->activate pxrd PXRD activate->pxrd tga TGA activate->tga ftir FTIR activate->ftir n2_sorption N2 Sorption activate->n2_sorption

Solvothermal synthesis workflow.
Protocol 2: Post-Synthetic Modification of UiO-66-NH₂ with this compound Analogue

This protocol describes a conceptual method for functionalizing an amine-containing MOF, such as UiO-66-NH₂, with a derivative of this compound. Direct use of the dicarboxylic acid for amide coupling can be challenging. A more feasible approach involves converting one of the carboxylic acid groups of H₂SDBA to a more reactive species (e.g., an acyl chloride or using a coupling agent). This protocol outlines a general procedure using a coupling agent like EDC/NHS.

Materials:

  • UiO-66-NH₂

  • This compound (H₂SDBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve 1.1 equivalents of H₂SDBA, 1.2 equivalents of EDC, and 1.2 equivalents of NHS in anhydrous DMF. Stir the mixture at room temperature for 4 hours to activate one of the carboxylic acid groups.

  • MOF Suspension: In a separate dry flask, suspend the activated UiO-66-NH₂ (1 equivalent of amine groups) in anhydrous DMF.

  • Coupling Reaction: Add the activated H₂SDBA solution to the UiO-66-NH₂ suspension. Stir the reaction mixture at 60°C for 48 hours.

  • Washing: After the reaction, collect the modified MOF by centrifugation. Wash the product extensively with DMF (3 x 15 mL) and then with DCM (3 x 15 mL) to remove unreacted reagents and byproducts.

  • Drying: Dry the functionalized MOF under vacuum at 80°C for 12 hours.

  • Characterization: Confirm the successful modification using FTIR spectroscopy (amide bond formation), and assess the impact on crystallinity and porosity using PXRD and N₂ sorption analysis, respectively.

Workflow for Post-Synthetic Modification

psm_workflow Post-Synthetic Modification Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_purification Purification cluster_characterization Characterization mix_reagents Mix H₂SDBA, EDC, NHS in anhydrous DMF stir_activation Stir for 4h at RT mix_reagents->stir_activation add_activated_acid Add activated acid to MOF stir_activation->add_activated_acid suspend_mof Suspend UiO-66-NH₂ in anhydrous DMF suspend_mof->add_activated_acid stir_coupling Stir at 60°C for 48h add_activated_acid->stir_coupling centrifuge Collect modified MOF stir_coupling->centrifuge wash_dmf Wash with DMF centrifuge->wash_dmf wash_dcm Wash with DCM wash_dmf->wash_dcm dry Dry under vacuum wash_dcm->dry ftir FTIR dry->ftir pxrd PXRD dry->pxrd n2_sorption N₂ Sorption dry->n2_sorption

Post-synthetic modification workflow.
Protocol 3: Drug Loading and In Vitro Release Study

This protocol provides a general method for loading a model drug into the functionalized porous material and studying its release profile.

Materials:

  • Functionalized porous material (e.g., SDBA-MOF)

  • Model drug (e.g., Doxorubicin, Ibuprofen)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Appropriate solvent for the drug

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure: Drug Loading

  • Drug Solution: Prepare a stock solution of the model drug in a suitable solvent (e.g., water or ethanol) at a known concentration.

  • Loading: Disperse a known amount of the activated porous material in the drug solution.

  • Incubation: Stir the suspension at room temperature for 24-48 hours in the dark to allow for maximum drug loading.

  • Separation: Centrifuge the suspension to separate the drug-loaded material from the supernatant.

  • Quantification of Loading: Measure the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength. The amount of loaded drug can be calculated by subtracting the amount of drug in the supernatant from the initial amount.

    • Loading Capacity (%) = (Mass of loaded drug / Mass of porous material) x 100

    • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

Procedure: In Vitro Drug Release

  • Release Medium: Prepare PBS solutions at physiological pH (7.4) and a slightly acidic pH (5.5) to simulate the tumor microenvironment.

  • Release Study: Suspend a known amount of the drug-loaded material in a known volume of the release medium in a dialysis bag or a centrifuge tube.

  • Incubation: Place the container in a shaker bath at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification of Release: Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Workflow for Drug Loading and Release

drug_delivery_workflow Drug Loading and Release Workflow cluster_loading Drug Loading cluster_release In Vitro Release prepare_drug_solution Prepare Drug Solution disperse_mof Disperse MOF in Solution prepare_drug_solution->disperse_mof incubate_loading Incubate for 24-48h disperse_mof->incubate_loading separate_loaded_mof Separate by Centrifugation incubate_loading->separate_loaded_mof quantify_loading Quantify Loading (UV-Vis) separate_loaded_mof->quantify_loading suspend_in_pbs Suspend Drug-Loaded MOF in PBS separate_loaded_mof->suspend_in_pbs incubate_release Incubate at 37°C suspend_in_pbs->incubate_release sample_release Sample at Time Intervals incubate_release->sample_release quantify_release Quantify Release (UV-Vis) sample_release->quantify_release plot_data Plot Cumulative Release quantify_release->plot_data

Drug loading and release workflow.

Data Presentation

Table 1: Physicochemical Properties of Porous Materials Functionalized with Sulfonyl-Containing Ligands
Material IDSynthesis MethodMetal CenterLigand(s)BET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)
Zn-SDBA-1 SolvothermalZnThis compoundData not availableData not availableData not availableData not available
UiO-66-SO₃H Post-SyntheticZr2-Sulfoterephthalic acid~1000~0.50~6-12>450
MIL-101(Cr)-SO₃H Post-SyntheticCr2-Sulfoterephthalic acid~2500~1.20~29-34~275

Note: Data for materials synthesized specifically with this compound is limited in the public domain. The table includes data for analogous sulfonate-functionalized MOFs to provide a comparative reference.

Table 2: Drug Loading and Release Characteristics of Sulfonate-Functionalized MOFs
Material IDDrugLoading Capacity (wt%)Encapsulation Efficiency (%)Release Conditions (pH)Cumulative Release at 24h (%)
Zn-MOF Doxorubicin33.74Data not available5.8~60
Zn-MOF Doxorubicin33.74Data not available7.4~30
MIL-101(Cr)-SO₃H Procainamide~15>907.4~80
UiO-66-SO₃H Doxorubicin~20Data not available5.5~75

Note: This table presents representative data for drug loading and release in sulfonate-functionalized MOFs or related systems to illustrate potential performance.[1]

Signaling Pathway Visualization

The enhanced delivery of certain drugs to cancer cells can impact specific signaling pathways involved in cell proliferation and survival. For instance, Doxorubicin, a common chemotherapeutic agent, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. The efficient delivery of Doxorubicin via a MOF carrier can potentiate its effect on these pathways.

Signaling Pathway for Doxorubicin-Induced Apoptosis

doxorubicin_pathway Doxorubicin-Induced Apoptosis Pathway cluster_drug_delivery Drug Delivery cluster_cellular_action Cellular Action cluster_apoptosis Apoptosis Cascade mof_dox SDBA-MOF-Doxorubicin cellular_uptake Cellular Uptake (Endocytosis) mof_dox->cellular_uptake dox_release Doxorubicin Release (Low pH) cellular_uptake->dox_release dna_intercalation DNA Intercalation dox_release->dna_intercalation topoisomerase_inhibition Topoisomerase II Inhibition dox_release->topoisomerase_inhibition dna_damage DNA Damage dna_intercalation->dna_damage topoisomerase_inhibition->dna_damage p53_activation p53 Activation dna_damage->p53_activation bax_upregulation Bax Upregulation p53_activation->bax_upregulation caspase_activation Caspase Activation bax_upregulation->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Doxorubicin-induced apoptosis pathway.

Disclaimer: These protocols provide general guidance. Researchers should adapt and optimize these procedures for their specific materials and applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

Application Notes and Protocols for Solvothermal and Hydrothermal Synthesis of SDBA-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) based on 4,4'-sulfonyldibenzoic acid (SDBA). It is intended to guide researchers in the solvothermal and hydrothermal preparation of these materials for potential applications, particularly in the field of drug delivery.

Introduction to SDBA-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1][2] The ligand this compound (SDBA) is a V-shaped linker that can be utilized to construct robust and functional MOFs. The sulfonyl group offers potential for specific interactions and post-synthetic modification, making SDBA-based MOFs particularly interesting for targeted applications like drug delivery. The choice of synthesis method, primarily solvothermal or hydrothermal, significantly influences the resulting MOF's structure, crystallinity, and properties.[1][3]

Synthesis Methodologies: Solvothermal and Hydrothermal Routes

Solvothermal and hydrothermal syntheses are the most common methods for preparing crystalline MOFs.[3] Both methods involve heating the constituent metal salts and organic linkers in a sealed vessel to promote crystallization under elevated pressure. The primary distinction lies in the solvent used: hydrothermal synthesis employs water, while solvothermal synthesis utilizes other organic solvents or a mixture of solvents.[3]

General Principles
  • Solvothermal Synthesis: This method offers versatility in dissolving a wide range of organic linkers and metal salts. The choice of solvent can influence the coordination environment of the metal ions and the final topology of the MOF.[4] Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and methanol.

  • Hydrothermal Synthesis: This "greener" approach uses water as the solvent. It is particularly suitable for the synthesis of robust MOFs, and the resulting materials are often more stable in aqueous environments, a desirable property for biomedical applications.[3][5]

The general workflow for both synthesis methods can be visualized as follows:

solvothermal_hydrothermal_workflow cluster_reactants Reactant Preparation Metal_Salt Metal Salt Mixing Mixing & Dissolution Metal_Salt->Mixing SDBA_Ligand SDBA Ligand SDBA_Ligand->Mixing Solvent Solvent (Water or Organic) Solvent->Mixing Reaction Sealed Vessel (Autoclave) Mixing->Reaction Heating Heating (Controlled Temperature & Time) Reaction->Heating Crystallization Crystallization Heating->Crystallization Cooling Cooling to Room Temperature Crystallization->Cooling Washing Washing & Purification Cooling->Washing Drying Drying Washing->Drying MOF_Product SDBA-based MOF Drying->MOF_Product drug_delivery_workflow cluster_loading Drug Loading cluster_release In Vitro Release Activated_MOF Activated SDBA-MOF Incubation Incubation & Stirring Activated_MOF->Incubation Drug_Solution Drug Solution (e.g., Ibuprofen, 5-FU) Drug_Solution->Incubation Separation Separation & Washing Incubation->Separation Drug_Loaded_MOF Drug-Loaded MOF Separation->Drug_Loaded_MOF Release_Study Incubation at 37°C (with sampling over time) Drug_Loaded_MOF->Release_Study PBS_Buffer PBS Buffer (Simulated Body Fluid) PBS_Buffer->Release_Study Analysis Analysis of Drug Concentration (e.g., UV-Vis Spectroscopy) Release_Study->Analysis

References

Application Notes and Protocols: The Role of 4,4'-Sulfonyldibenzoic Acid in Crafting Proton-Conductive Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a promising class of crystalline materials with tunable porosity and functionality, making them prime candidates for applications in proton conduction. A key strategy in the design of highly proton-conductive MOFs is the incorporation of acidic functional groups into the organic linkers. This document focuses on the pivotal role of 4,4'-sulfonyldibenzoic acid (SDBA) as a building block for creating MOFs with enhanced proton conductivity. The sulfonyl (-SO₂) group, along with the carboxylic acid moieties, facilitates the formation of extensive hydrogen-bonding networks, which are crucial for efficient proton transport. These materials are of significant interest for applications in proton exchange membrane (PEM) fuel cells, chemical sensors, and other electrochemical devices.

Introduction

Proton-conductive materials are at the heart of various clean energy technologies, most notably proton exchange membrane fuel cells (PEMFCs). The efficiency of these devices is critically dependent on the performance of the proton exchange membrane, which facilitates the transport of protons from the anode to the cathode. Traditional polymer-based membranes, such as Nafion, have limitations, including high cost and reduced performance at elevated temperatures and low humidity.

Metal-Organic Frameworks (MOFs) offer a versatile platform for the design of next-generation proton conductors. Their crystalline nature allows for precise structural characterization and the rational design of proton conduction pathways. The incorporation of acidic functionalities, such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups, into the MOF structure can significantly enhance proton conductivity by increasing the concentration of charge carriers (protons) and providing sites for hydrogen bonding.

This compound (SDBA) is a particularly effective organic linker for the synthesis of proton-conductive MOFs. The presence of the electron-withdrawing sulfonyl group increases the acidity of the carboxylic acid protons, and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. This, in conjunction with water molecules or other guest molecules within the pores of the MOF, creates continuous hydrogen-bonding networks that serve as highways for proton transport.

Mechanism of Proton Conduction in SDBA-based MOFs

The proton conductivity in MOFs synthesized with this compound is primarily governed by the formation of hydrogen-bonding networks within the porous structure. The sulfonyl groups and carboxylic acid moieties of the SDBA ligand, along with guest molecules like water, play a crucial role in establishing these networks. Protons are transported through these networks via two primary mechanisms: the Grotthuss mechanism and the Vehicle mechanism.

  • Grotthuss Mechanism: This mechanism, also known as proton hopping, involves the transfer of a proton along a chain of hydrogen-bonded molecules through the concerted breaking and forming of covalent bonds. In the context of SDBA-based MOFs, a proton can "hop" from a hydronium ion (H₃O⁺) to an adjacent water molecule, which in turn releases another proton to its neighbor, creating a cascade effect. The sulfonyl groups can participate in this process by accepting hydrogen bonds and stabilizing the proton-carrying species.

  • Vehicle Mechanism: In this mechanism, protons are transported by diffusing through the pores of the MOF along with a "vehicle" molecule, typically a hydronium ion (H₃O⁺) or other protonated guest molecules. The mobility of these vehicles through the MOF channels dictates the overall proton conductivity.

The dominant mechanism depends on factors such as the level of hydration, the pore size and connectivity of the MOF, and the temperature. Often, both mechanisms contribute to the overall proton conduction.

Proton_Conduction_Mechanisms cluster_Grotthuss Grotthuss Mechanism (Proton Hopping) cluster_Vehicle Vehicle Mechanism (Diffusion) cluster_MOF MOF Environment H3O_1 H₃O⁺ H2O_1 H₂O H3O_1->H2O_1 proton hop H2O_2 H₂O H2O_1->H2O_2 proton hop H3O_2 H₃O⁺ H2O_2->H3O_2 proton hop label_G Structural rearrangement of hydrogen bonds start Pore Start H3O_vehicle H₃O⁺ start->H3O_vehicle diffusion end Pore End H3O_vehicle->end diffusion label_V Proton carried by a diffusing molecule SDBA SDBA Ligand (-SO₂ & -COOH groups) Water Water Molecules SDBA->Water forms H-bond network

Diagram illustrating the Grotthuss and Vehicle mechanisms for proton transport within the hydrogen-bonding network of an SDBA-based MOF.

Quantitative Data Presentation

The proton conductivity of MOFs synthesized using this compound or similar sulfonyl-containing ligands is influenced by factors such as the metal node, the specific crystal structure, temperature, and relative humidity (RH). The following table summarizes representative proton conductivity data from the literature.

MOF DesignationMetal NodeLigand(s)Temperature (°C)Relative Humidity (%)Proton Conductivity (S/cm)Reference
CAU-11Al³⁺This compound--Not reported as proton conductive[1][2]
TMOF-2Cu²⁺1,4-Benzenedimethanesulfonate90981.23 x 10⁻⁴[3]
(Me₂NH₂)₂(H₃O)[Ln(SDBA-SO₃H)₂]·8H₂OEu³⁺, Gd³⁺, Tb³⁺2-Sulfonyl-4,4'-biphenyldicarboxylic acid95608.83 x 10⁻³[4][5]
MOF-4Co²⁺AHP and 1,5-NDS25-5540-986.96 x 10⁻⁴ - 1.95 x 10⁻³[2]
MFM-300(Cr)·SO₄(H₃O)₂Cr³⁺Biphenyl-3,3',5,5'-tetracarboxylic acid (post-synthetically sulfonated)25991.26 x 10⁻²[6]

Note: This table includes data from MOFs with sulfonyl/sulfonate groups to provide a broader context, as data for SDBA-specific MOFs can be limited in publicly available literature. AHP = 1,1′-(anthracene-9,10-diylbis(methylene))bis(pyridin-1-ium-4-olate); 1,5-NDS = 1,5-naphthalenedisulfonic acid.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Lanthanide-SDBA MOF

This protocol provides a general procedure for the synthesis of a lanthanide-based MOF using this compound, adapted from literature procedures for similar systems.[4][5]

Materials:

  • Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Eu(NO₃)₃·6H₂O)

  • This compound (H₂SDBA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of the lanthanide(III) nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.2 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in the glass vial and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Transfer the resulting solution to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the product in a vacuum oven at 60 °C overnight.

  • The resulting crystalline powder is ready for characterization and proton conductivity measurements.

MOF_Synthesis_Workflow start Start dissolve_metal Dissolve Lanthanide Salt in DMF start->dissolve_metal dissolve_ligand Dissolve SDBA in DMF start->dissolve_ligand mix Combine and Sonicate Solutions dissolve_metal->mix dissolve_ligand->mix hydrothermal Hydrothermal Reaction (120°C, 72h) mix->hydrothermal cool Cool to Room Temperature hydrothermal->cool filter Filter to Collect Crystals cool->filter wash Wash with DMF and Ethanol filter->wash dry Dry under Vacuum (60°C) wash->dry end End: MOF Product dry->end

Workflow for the hydrothermal synthesis of a lanthanide-SDBA MOF.

Protocol 2: Proton Conductivity Measurement using AC Impedance Spectroscopy

This protocol describes the procedure for measuring the proton conductivity of a powdered MOF sample using Alternating Current (AC) impedance spectroscopy.

Materials and Equipment:

  • Synthesized MOF powder

  • Pellet press

  • Two-electrode conductivity cell with stainless steel or gold-plated electrodes

  • Impedance/gain-phase analyzer (e.g., Solartron 1260)

  • Environmental chamber capable of controlling temperature and relative humidity

  • Deionized water for humidification

Procedure:

  • Sample Preparation:

    • Take approximately 100-200 mg of the dried MOF powder.

    • Press the powder into a dense pellet of known diameter and thickness using a pellet press at a pressure of approximately 5-10 tons for 5 minutes.

    • Measure the exact dimensions (diameter and thickness) of the pellet using a caliper.

  • Cell Assembly:

    • Place the MOF pellet between the two electrodes of the conductivity cell, ensuring good contact between the pellet surfaces and the electrodes.

  • Measurement Setup:

    • Place the assembled conductivity cell inside the environmental chamber.

    • Connect the electrodes to the impedance analyzer.

    • Set the desired temperature and relative humidity inside the chamber. Allow the system to equilibrate for at least 2 hours to ensure uniform hydration of the MOF sample.

  • AC Impedance Measurement:

    • Apply a small AC voltage (typically 10-100 mV) across the sample.

    • Sweep the frequency over a wide range (e.g., from 1 MHz to 1 Hz).

    • Record the impedance data (Z' and Z'') at each frequency.

  • Data Analysis:

    • Plot the negative of the imaginary part of the impedance (-Z'') against the real part (Z') to generate a Nyquist plot.

    • The bulk resistance (R) of the MOF pellet is determined from the intercept of the semicircle with the real axis at high frequency.

    • Calculate the proton conductivity (σ) using the following equation: σ = L / (R × A) where:

      • σ is the proton conductivity (S/cm)

      • L is the thickness of the pellet (cm)

      • R is the bulk resistance (Ω)

      • A is the cross-sectional area of the pellet (cm²)

  • Temperature and Humidity Dependence:

    • Repeat the measurements at different temperatures and relative humidity levels to investigate their effect on proton conductivity.

Conductivity_Measurement_Workflow start Start pelletize Prepare MOF Pellet start->pelletize assemble Assemble in Conductivity Cell pelletize->assemble equilibrate Equilibrate in Environmental Chamber (T, RH) assemble->equilibrate measure Perform AC Impedance Spectroscopy equilibrate->measure analyze Analyze Nyquist Plot to Determine Resistance (R) measure->analyze calculate Calculate Proton Conductivity (σ) analyze->calculate end End: Conductivity Data calculate->end

Workflow for proton conductivity measurement of a MOF pellet.

Applications and Future Perspectives

MOFs synthesized with this compound and related ligands hold significant promise for a variety of applications, primarily centered around their proton-conducting properties.

  • Proton Exchange Membrane Fuel Cells (PEMFCs): The primary application for these materials is as proton exchange membranes in fuel cells. Their high proton conductivity, coupled with their potential for good thermal and chemical stability, makes them attractive alternatives to traditional polymer membranes. The tunability of their pore environment could allow for the design of membranes that operate efficiently at higher temperatures and lower humidity, improving the overall efficiency and reducing the complexity of the fuel cell system.

  • Chemical Sensors: The proton conductivity of these MOFs can be sensitive to the presence of certain guest molecules that can interact with the hydrogen-bonding network. This property can be exploited for the development of chemical sensors, for example, for detecting humidity or volatile organic compounds (VOCs).

  • Electrochemical Devices: Beyond fuel cells, proton-conducting MOFs can be utilized in other electrochemical devices such as electrolyzers and supercapacitors.

The future of SDBA-based proton-conductive MOFs lies in the rational design of materials with even higher proton conductivity and enhanced stability under operating conditions. This includes the exploration of different metal nodes, the introduction of additional functional groups to the SDBA ligand, and the control of the MOF's pore size and morphology. Furthermore, the fabrication of thin, robust MOF-based membranes and their integration into practical devices remain key challenges that need to be addressed for their widespread application.

Conclusion

This compound serves as a highly effective and versatile building block for the creation of proton-conductive Metal-Organic Frameworks. The sulfonyl group plays a critical role in enhancing the acidity of the ligand and participating in the formation of extensive hydrogen-bonding networks, which are essential for efficient proton transport via the Grotthuss and Vehicle mechanisms. The systematic study of these materials, guided by the detailed protocols provided herein, will undoubtedly pave the way for the development of next-generation materials for clean energy and sensing applications. Further research into the synthesis of novel SDBA-based MOFs and the optimization of their proton-conducting properties will be crucial for realizing their full technological potential.

References

Application Notes and Protocols: Luminescent Properties of Metal-Organic Frameworks from 4,4'-Sulfonyldibenzoic Acid and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, luminescent properties, and potential sensing applications of metal-organic frameworks (MOFs) incorporating the ligand 4,4'-sulfonyldibenzoic acid (H₂SDBA) or its close structural analogues. The protocols detailed below are designed to guide researchers in the fabrication and characterization of these promising materials for applications in chemical sensing, bio-imaging, and drug delivery.

Introduction to Luminescent MOFs from this compound

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them ideal candidates for a wide range of applications. MOFs derived from this compound are of particular interest due to the ligand's structural rigidity and potential to facilitate luminescence. The sulfonyl group can influence the electronic properties of the ligand and the resulting framework, potentially leading to unique photophysical behaviors.

The luminescence in these MOFs can originate from the organic linker itself (ligand-based emission), from the metal clusters, or from ligand-to-metal or metal-to-ligand charge transfer processes. This intrinsic luminescence can be modulated by the presence of guest molecules, making these materials promising for chemical sensing applications.

Synthesis of a Luminescent Zn-based MOF with a this compound Analogue

While specific luminescent data for MOFs directly synthesized from this compound is not extensively reported in the literature, a closely related analogue, 4,4′-bibenzoic acid-2,2′-sulfone (H₂BPS), has been used to synthesize a luminescent zinc-based MOF. The following protocol is based on the synthesis of {[Zn₇(BPS)₄(OH)₆(H₂O)₂]·5H₂O]n} and can be adapted for H₂SDBA.[1]

Protocol 1: Solvothermal Synthesis of a Zn-based MOF

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂SDBA) or 4,4′-bibenzoic acid-2,2′-sulfone (H₂BPS)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Analytical balance

  • Ultrasonic bath

  • Programmable laboratory oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of the organic linker (H₂SDBA or H₂BPS) and 0.2 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Seal the vial tightly and place it in a programmable laboratory oven.

  • Heat the vial to 120°C for 72 hours.

  • After the reaction is complete, allow the oven to cool down slowly to room temperature.

  • Collect the resulting crystals by decantation or filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

  • Dry the purified crystals in a vacuum oven at 60°C overnight.

G cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification dissolve Dissolve Ligand and Metal Salt in DMF sonicate Sonicate for Homogenization dissolve->sonicate seal Seal in Vial/Autoclave sonicate->seal heat Heat at 120°C for 72h seal->heat cool Cool to Room Temperature heat->cool collect Collect Crystals cool->collect wash_dmf Wash with DMF collect->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry under Vacuum wash_etoh->dry product product dry->product Final MOF Product

Caption: Solvothermal synthesis workflow for a Zn-based MOF.

Characterization of Luminescent MOFs

Protocol 2: Powder X-Ray Diffraction (PXRD)

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure:

    • Grind a small sample of the MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

    • Compare the experimental pattern with the simulated pattern from single-crystal X-ray diffraction data if available.

Protocol 3: Thermogravimetric Analysis (TGA)

  • Purpose: To assess the thermal stability of the MOF.

  • Procedure:

    • Place 5-10 mg of the MOF sample in an alumina (B75360) crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Analyze the TGA curve to determine the decomposition temperature of the framework.

Luminescent Properties and Sensing Applications

The luminescence of MOFs derived from this compound and its analogues can be harnessed for the detection of various analytes. The interaction between the analyte and the MOF can lead to a change in the luminescence intensity (quenching or enhancement) or a shift in the emission wavelength.

4.1. Quantitative Luminescent Data

The following table summarizes representative luminescent properties for a Zn-based MOF synthesized from a structural analogue of H₂SDBA.

MOFMetal IonLigandExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Lifetime (ns)Ref.
{[Zn₇(BPS)₄(OH)₆(H₂O)₂]·5H₂O]n}Zn(II)H₂BPS~350~430Not ReportedNot Reported[1]

Note: H₂BPS = 4,4′-bibenzoic acid-2,2′-sulfone. The excitation and emission maxima are estimated from the reported spectra. Quantum yield and lifetime are not reported in the reference and would require experimental determination.

4.2. Application in Sensing of Volatile Organic Compounds (VOCs)

The porous nature of these MOFs allows for the diffusion of small molecules into the framework, leading to interactions that can affect the luminescent properties. A study on a related Zn-based MOF showed a palpable luminescent sensing effect for N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC).[1]

Protocol 4: Luminescence Sensing of VOCs

  • Sample Preparation: Disperse a small amount of the MOF powder in a non-interfering solvent (e.g., ethanol) to form a stable suspension.

  • Baseline Measurement: Record the initial luminescence emission spectrum of the MOF suspension.

  • Analyte Addition: Add a known concentration of the analyte (e.g., DMF or DMAC) to the suspension.

  • Luminescence Measurement: After a short incubation period, record the luminescence emission spectrum again.

  • Data Analysis: Quantify the change in luminescence intensity. The quenching or enhancement efficiency can be calculated using the Stern-Volmer equation for quenching: (I₀/I) = 1 + Ksv[Q], where I₀ and I are the luminescence intensities in the absence and presence of the quencher, respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

G cluster_sensing Luminescence Sensing Workflow cluster_mechanism Quenching Mechanism start MOF Suspension measure1 Measure Initial Luminescence (I₀) start->measure1 add_analyte Add Analyte (Quencher) measure1->add_analyte measure2 Measure Final Luminescence (I) add_analyte->measure2 analyze Analyze Quenching Effect measure2->analyze quenching Analyte Interaction & Luminescence Quenching analyze->quenching excitation MOF Excitation (Light Absorption) emission Luminescence Emission excitation->emission No Analyte excitation->quenching With Analyte

Caption: Logical workflow for luminescence-based sensing.

Experimental Protocols for Advanced Luminescence Characterization

Protocol 5: Determination of Photoluminescence Quantum Yield (PLQY)

The absolute PLQY of solid MOF samples can be determined using a photoluminescence spectrometer equipped with an integrating sphere.

Equipment:

  • Fluorometer with a calibrated integrating sphere

  • Solid-state sample holder

  • Excitation source (e.g., Xenon lamp)

Procedure:

  • Sample Preparation: Place a small amount of the finely ground MOF powder in the solid-state sample holder.

  • Measurement of Emission and Scattering:

    • Place the sample in the integrating sphere.

    • Direct the excitation beam onto the sample and collect the emission spectrum.

    • Direct the excitation beam to a blank reference (e.g., BaSO₄) in the sphere to measure the instrument response and scattered excitation light.

  • Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Protocol 6: Luminescence Lifetime Measurement

Time-resolved photoluminescence spectroscopy can be used to determine the luminescence lifetime of the MOF.

Equipment:

  • Pulsed light source (e.g., laser or LED)

  • Time-correlated single-photon counting (TCSPC) system or a phosphorescence lifetime spectrometer

  • Photomultiplier tube (PMT) detector

Procedure:

  • Excite the MOF sample with a short pulse of light.

  • Measure the decay of the luminescence intensity over time.

  • Fit the decay curve to an exponential function to determine the luminescence lifetime (τ).

Conclusion

Metal-organic frameworks synthesized from this compound and its analogues represent a promising class of luminescent materials. Their straightforward synthesis and tunable properties make them attractive for the development of chemical sensors. The protocols and application notes provided here offer a foundation for researchers to explore the potential of these materials in various scientific and technological fields, including environmental monitoring, medical diagnostics, and advanced drug delivery systems. Further research is encouraged to fully elucidate the quantitative luminescent properties and expand the sensing applications of this specific family of MOFs.

References

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis and Purification of 4,4'-Sulfonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-purity synthesis and purification of 4,4'-sulfonyldibenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for high-purity this compound?

A1: The most prevalent and reliable laboratory-scale method is the oxidation of 4,4'-ditolyl sulfone using a strong oxidizing agent, typically potassium permanganate (B83412) (KMnO₄), in an aqueous solution. This method is effective for converting the methyl groups of the starting material into carboxylic acid functionalities.

Q2: What are the critical parameters to control during the oxidation of 4,4'-ditolyl sulfone with potassium permanganate?

A2: Key parameters to ensure a successful and high-yielding reaction include:

  • Stoichiometry of KMnO₄: A sufficient excess of potassium permanganate is crucial for the complete oxidation of both methyl groups.

  • Reaction Temperature: Maintaining a consistent and elevated temperature (typically reflux) is necessary to drive the reaction to completion.

  • Reaction Time: Adequate reaction time is essential for the full conversion of the starting material and any intermediates.

  • Stirring: Efficient stirring is required to ensure proper mixing of the heterogeneous reaction mixture.

Q3: How can I monitor the progress of the oxidation reaction?

A3: The reaction can be monitored by observing the disappearance of the purple color of the permanganate ion. As the reaction proceeds, the purple KMnO₄ is consumed, and a brown precipitate of manganese dioxide (MnO₂) is formed. The reaction is generally considered complete when the purple color no longer persists. For more precise monitoring, Thin Layer Chromatography (TLC) can be used to track the disappearance of the starting material, 4,4'-ditolyl sulfone.

Q4: What is the recommended method for purifying crude this compound?

A4: Recrystallization is the most effective method for purifying the crude product. The choice of solvent is critical for achieving high purity. A polar solvent system, such as a mixture of ethanol (B145695) and water, is often effective. The principle is to dissolve the crude acid in a minimum amount of the hot solvent mixture and then allow it to cool slowly, which facilitates the formation of pure crystals while impurities remain in the mother liquor.

Q5: What are the expected yield and purity of this compound synthesized by the potassium permanganate oxidation method?

A5: With careful control of reaction conditions and efficient purification, yields can typically range from 70% to 90%. The purity of the final product, as determined by High-Performance Liquid Chromatography (HPLC), can exceed 99%.[1]

Troubleshooting Guides

Synthesis Issues

Problem: The purple color of the potassium permanganate persists even after prolonged reaction time, and analysis shows incomplete conversion of the starting material.

  • Possible Cause 1: Insufficient Temperature. The reaction rate may be too slow if the temperature is not maintained at reflux.

    • Solution: Ensure the reaction mixture is vigorously boiling and that the reflux ring is stable within the condenser.

  • Possible Cause 2: Inadequate Stoichiometry of KMnO₄. An insufficient amount of the oxidizing agent will lead to an incomplete reaction.

    • Solution: While monitoring the reaction, if the permanganate color disappears and starting material is still present (as determined by TLC), cautiously add more KMnO₄ in small portions until a faint purple color persists.

  • Possible Cause 3: Poor Stirring. Inefficient mixing can lead to localized depletion of the oxidizing agent.

    • Solution: Ensure the stirring is vigorous enough to keep the solid reactants suspended in the solution.

Problem: The final product is off-white or yellowish, indicating the presence of impurities.

  • Possible Cause 1: Incomplete Oxidation. The presence of partially oxidized intermediates, such as 4-(4-methylbenzenesulfonyl)benzoic acid, can impart color to the product.

    • Solution: Ensure the reaction goes to completion by using a sufficient excess of KMnO₄ and adequate reaction time.

  • Possible Cause 2: Residual Manganese Dioxide (MnO₂). The brown MnO₂ byproduct may not have been completely removed during the work-up.

    • Solution: After the reaction, ensure the complete quenching of excess KMnO₄ with a reducing agent (e.g., sodium bisulfite) until the solution is colorless and then thoroughly filter to remove all MnO₂. Washing the filter cake with hot water can improve removal.

  • Possible Cause 3: Presence of other organic impurities. Side reactions or impurities in the starting material can lead to colored byproducts.

    • Solution: An additional recrystallization step may be necessary. The use of activated charcoal during recrystallization can also help to remove colored impurities.

Purification Issues

Problem: The crude product does not fully dissolve in the hot recrystallization solvent.

  • Possible Cause 1: Insufficient Solvent. Not enough solvent was added to dissolve the amount of crude product at the boiling point.

    • Solution: Add small portions of the hot recrystallization solvent to the mixture until all the solid dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Possible Cause 2: Presence of Insoluble Impurities. The crude product may contain insoluble inorganic salts or other byproducts.

    • Solution: If a small amount of solid remains undissolved even after adding a reasonable amount of hot solvent, perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.

Problem: No crystals form upon cooling the recrystallization solution.

  • Possible Cause 1: Too Much Solvent Used. The solution is too dilute for the product to reach its saturation point upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

  • Possible Cause 2: Supersaturation. The solution is supersaturated, and crystallization has not been initiated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a small "seed" crystal of pure this compound.

  • Possible Cause 3: Cooling Too Rapidly. Very rapid cooling can sometimes inhibit crystal formation.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath.

Problem: The product "oils out" during recrystallization instead of forming crystals.

  • Possible Cause 1: The solution is too concentrated, or the product is significantly impure. The melting point of the impure product is lower than the temperature of the solution.

    • Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration slightly. Allow the solution to cool more slowly to encourage proper crystal lattice formation.

Experimental Protocols

Synthesis of this compound via Oxidation of 4,4'-Ditolyl Sulfone

Materials:

  • 4,4'-Ditolyl sulfone

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-ditolyl sulfone and a 1 M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly and cautiously add solid potassium permanganate in portions to the refluxing mixture. The purple color of the permanganate will disappear as it reacts. Continue adding KMnO₄ until a faint purple color persists, indicating an excess of the oxidizing agent.

  • Maintain the reaction at reflux for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color is discharged and only a brown precipitate of manganese dioxide (MnO₂) remains.

  • Filter the hot mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot deionized water.

  • Combine the filtrate and washings and cool to room temperature.

  • Acidify the clear filtrate by the slow addition of concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A white precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • Dry the crude product in a vacuum oven.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Prepare a solvent mixture of ethanol and deionized water (e.g., a 1:1 ratio by volume).

  • Add a minimum amount of the hot solvent mixture to the crude product to dissolve it completely at the boiling point.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture can be swirled for a few minutes.

  • If activated charcoal or any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold ethanol-water solvent mixture.

  • Dry the pure this compound crystals in a vacuum oven.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile (B52724) and water with 0.1% formic acid or phosphoric acid (e.g., 60:40 acetonitrile:water with 0.1% formic acid)[2][3]
Flow Rate 1.0 mL/min
Detection UV at 254 nm[4]
Column Temperature 30 °C
Injection Volume 10 µL

Sample Preparation:

Dissolve a small, accurately weighed amount of the purified this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Summary of Synthesis and Purification Data (Representative)

ParameterValue
Starting Material 4,4'-Ditolyl sulfone
Oxidizing Agent Potassium Permanganate (KMnO₄)
Typical Crude Yield 85 - 95%
Purification Method Recrystallization
Recrystallization Solvent Ethanol/Water
Typical Purified Yield 70 - 90%
Purity (by HPLC) > 99%
Melting Point > 300 °C

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 4,4'-Ditolyl Sulfone oxidation Oxidation with KMnO4 in aq. NaOH (Reflux) start->oxidation 1 quench Quench excess KMnO4 (NaHSO3) oxidation->quench 2 filtration1 Hot Filtration (Remove MnO2) quench->filtration1 3 acidification Acidification (HCl) filtration1->acidification 4 filtration2 Vacuum Filtration acidification->filtration2 5 crude_product Crude this compound filtration2->crude_product 6 dissolution Dissolve in hot Ethanol/Water crude_product->dissolution 7 hot_filtration Hot Filtration (optional) (Remove insolubles) dissolution->hot_filtration 8 crystallization Slow Cooling & Ice Bath dissolution->crystallization hot_filtration->crystallization 9 filtration3 Vacuum Filtration crystallization->filtration3 10 drying Vacuum Drying filtration3->drying 11 pure_product Pure this compound drying->pure_product 12

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Troubleshooting cluster_purification_issues Purification Troubleshooting incomplete_reaction Incomplete Reaction (KMnO4 color persists) check_temp Check Temperature (Ensure Reflux) incomplete_reaction->check_temp Is it hot enough? check_stoich Check Stoichiometry (Add more KMnO4) incomplete_reaction->check_stoich Enough oxidant? check_stirring Check Stirring (Ensure vigorous mixing) incomplete_reaction->check_stirring Is it mixing well? no_crystals No Crystals Form too_much_solvent Too much solvent? (Evaporate some) no_crystals->too_much_solvent Is solution too dilute? induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Is it supersaturated? oiling_out Product Oils Out reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Impure or too concentrated?

Caption: Logical workflow for troubleshooting common synthesis and purification issues.

References

How to improve the reaction yield of 4,4'-Sulfonyldibenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 4,4'-Sulfonyldibenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial synthesis method is the oxidation of 4,4'-ditolyl sulfone. This method typically employs strong oxidizing agents to convert the two methyl groups into carboxylic acid functionalities.

Q2: What are the key factors influencing the yield of the reaction?

A2: Several factors can significantly impact the yield of this compound, including the choice of oxidizing agent, reaction temperature, reaction time, pH of the reaction medium, and the efficiency of the purification process.

Q3: What are the common side reactions that can lower the yield?

A3: Incomplete oxidation is a primary side reaction, leading to the formation of intermediates such as 4-(p-tolylsulfonyl)benzoic acid. Over-oxidation, though less common for this specific substrate, can potentially lead to ring cleavage under harsh conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (4,4'-ditolyl sulfone) and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Oxidation - Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor via TLC or HPLC. - Increase Oxidant Molar Ratio: A stoichiometric excess of the oxidizing agent is often necessary. Gradually increase the molar equivalents of the oxidant. - Optimize Temperature: While higher temperatures can increase the reaction rate, they may also lead to side products. Experiment with a range of temperatures to find the optimal balance.
Suboptimal pH The pH of the reaction medium can influence the effectiveness of the oxidant. For permanganate (B83412) oxidations, the reaction is often carried out under basic conditions. Ensure the pH is maintained within the optimal range for the chosen oxidant.
Poor Solubility of Reactant 4,4'-ditolyl sulfone has low solubility in aqueous solutions. The use of a co-solvent or a phase-transfer catalyst can significantly improve the reaction rate and yield by facilitating the interaction between the reactant and the oxidizing agent.
Product Loss During Workup and Purification - Inefficient Extraction: Ensure the pH is adjusted appropriately during extraction to ensure the dicarboxylic acid is in the desired form (dianion in basic aqueous phase, diacid in organic phase after acidification). - Suboptimal Recrystallization: Use an appropriate solvent system for recrystallization to minimize product loss in the mother liquor. Water is a common solvent for the recrystallization of benzoic acid derivatives.[3][4]
Problem 2: Product is Contaminated with Impurities

Possible Causes & Solutions:

ImpurityIdentification & Removal
Unreacted 4,4'-ditolyl sulfone - Identification: Can be detected by TLC or HPLC by comparing with a standard of the starting material. - Removal: Can be removed during the purification step. Due to the significant difference in polarity and acidity compared to the product, it can be separated by extraction or recrystallization.
Partially Oxidized Intermediates (e.g., 4-(p-tolylsulfonyl)benzoic acid)- Identification: These will have intermediate polarity between the starting material and the final product on a TLC plate. HPLC and Mass Spectrometry can confirm their identity. - Removal: Careful recrystallization is often effective. Multiple recrystallizations may be necessary to achieve high purity.
Manganese Dioxide (from KMnO₄ oxidation) - Identification: A brown to black solid precipitate. - Removal: This is typically removed by filtration of the hot reaction mixture. The use of a filter aid can be beneficial. Any remaining traces can be dissolved by adding a reducing agent like sodium bisulfite before acidification.

Experimental Protocols

Method 1: Oxidation with Potassium Permanganate

This protocol is adapted from a general procedure for the oxidation of alkylbenzenes to carboxylic acids.

Materials:

  • 4,4'-ditolyl sulfone

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for workup)

  • Water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4,4'-ditolyl sulfone and a solution of sodium carbonate or sodium hydroxide in water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, continue to reflux the mixture until the permanganate color is completely gone, indicating the reaction is complete.

  • Cool the reaction mixture and filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • (Optional) To the filtrate, add a small amount of sodium bisulfite to reduce any remaining manganese dioxide.

  • Cool the filtrate in an ice bath and slowly acidify with concentrated sulfuric acid or hydrochloric acid until the pH is acidic.

  • The white precipitate of this compound will form.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • For further purification, the crude product can be recrystallized from hot water.[3][4]

Quantitative Data (Example):

Reactant/ReagentMolar Ratio (to Substrate)Typical YieldPurity (after recrystallization)
4,4'-ditolyl sulfone1--
Potassium Permanganate4 - 670-85%>97% (by HPLC)[1]
Method 2: Phase-Transfer Catalyzed Oxidation

This method offers an alternative using a phase-transfer catalyst (PTC) which can lead to milder reaction conditions and easier workup.

Materials:

Procedure:

  • Dissolve 4,4'-ditolyl sulfone and the phase-transfer catalyst in the organic solvent in a reaction flask.

  • Add an aqueous solution of the oxidizing agent (Oxone® or H₂O₂).

  • Stir the biphasic mixture vigorously at the desired temperature. The reaction progress can be monitored by TLC.

  • Upon completion, separate the aqueous and organic layers.

  • Extract the organic layer with a sodium carbonate or bicarbonate solution to transfer the dicarboxylic acid product into the aqueous phase as its disodium (B8443419) salt.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any unreacted starting material.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Quantitative Data (Example):

OxidantCatalystTypical Yield
Oxone®Tetrabutylammonium bromide80-95%
Hydrogen PeroxideTetrabutylammonium bromide75-90%

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification start Start: 4,4'-ditolyl sulfone reaction Oxidation (e.g., KMnO4 or PTC/Oxidant) start->reaction filtration Filtration (remove MnO2 if applicable) reaction->filtration acidification Acidification filtration->acidification precipitation Precipitation acidification->precipitation collection Collection by Filtration precipitation->collection recrystallization Recrystallization collection->recrystallization final_product Final Product: This compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_oxidant Increase Oxidant Ratio incomplete->increase_oxidant check_workup Review Workup/Purification complete->check_workup optimize_extraction Optimize Extraction pH check_workup->optimize_extraction Potential Loss optimize_recrystallization Optimize Recrystallization Solvent/Conditions check_workup->optimize_recrystallization Potential Loss

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges of 4,4'-Sulfonyldibenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges of 4,4'-Sulfonyldibenzoic acid during synthesis and other experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid with a high melting point exceeding 350°C, which suggests strong intermolecular forces in its crystal lattice.[1] These forces, combined with the molecule's rigid, aromatic structure, contribute to its low solubility in many common solvents. Its predicted log10 of water solubility is -2.96, indicating poor aqueous solubility.[2] However, it is soluble in high-polarity organic solvents like Dimethylformamide (DMF).[1]

Q2: I am observing precipitation of this compound during my reaction. What are the common causes?

Precipitation of this compound can be triggered by several factors:

  • Temperature Fluctuations: A decrease in temperature can lead to supersaturation and subsequent precipitation, especially if the compound was dissolved at an elevated temperature.[3]

  • High Concentration: Exceeding the solubility limit of the compound in the chosen solvent system will cause it to precipitate out of the solution.[3]

  • Solvent Composition Changes: The addition of a co-solvent in which this compound is less soluble (an anti-solvent) can induce precipitation.

  • "Salting-Out" Effect: The introduction of electrolytes (salts) into the solution can decrease the solubility of the organic molecule, causing it to precipitate.[3]

  • pH Changes: As a dicarboxylic acid, the pH of the solution significantly impacts its solubility. Protonation of the carboxylate groups at low pH reduces solubility in aqueous media.

Q3: How can I improve the solubility of this compound for my synthesis?

Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Increasing the pH of an aqueous medium will deprotonate the carboxylic acid groups, forming a more soluble carboxylate salt.[4]

  • Use of Co-solvents: Adding a water-miscible organic solvent in which the compound is more soluble can significantly increase the overall solubility.[4][5]

  • Elevated Temperature: For many compounds, solubility increases with temperature. Gentle heating of the solvent during dissolution can be effective, but the potential for precipitation upon cooling should be considered.[3]

  • Particle Size Reduction: Decreasing the particle size of the solid material increases the surface area available for solvation, which can improve the dissolution rate.[5][6] Techniques like micronization can be employed.[5]

Q4: My purification by recrystallization is yielding very fine needles that are difficult to handle. What can I do?

The formation of fine needles during recrystallization is often a result of rapid crystal growth from a supersaturated solution. To obtain larger, more manageable crystals, consider the following:

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator). Avoid rapid cooling in an ice bath.

  • Reduced Supersaturation: Use a slightly larger volume of solvent to dissolve the compound, so the solution is not highly supersaturated upon cooling.

  • Co-solvent System: Employ a mixture of a good solvent and a poor solvent. Dissolve the compound in a minimal amount of the good solvent at an elevated temperature, and then slowly add the poor solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

Troubleshooting Guides

Issue 1: this compound Precipitates Unexpectedly from the Reaction Mixture

Troubleshooting Workflow

start Precipitation Observed check_temp Check Reaction Temperature start->check_temp temp_low Temperature Dropped? check_temp->temp_low heat Gently Reheat Mixture temp_low->heat Yes check_conc Review Concentration temp_low->check_conc No conc_high Concentration Too High? check_conc->conc_high add_solvent Add More Solvent conc_high->add_solvent Yes check_solvent Assess Solvent Composition conc_high->check_solvent No solvent_change Anti-solvent Added? check_solvent->solvent_change reformulate Reformulate Solvent System solvent_change->reformulate Yes

Caption: Troubleshooting workflow for unexpected precipitation.

Corrective Actions:

  • Verify Temperature: Ensure the reaction temperature has not unintentionally decreased. If it has, gently warm the mixture while stirring to redissolve the precipitate.[3]

  • Adjust Concentration: If the concentration is too high, carefully add more of the primary solvent to bring the compound back into solution.[3]

  • Evaluate Solvent System: If an anti-solvent was added, consider if a different co-solvent can be used or if the order of addition can be modified to prevent localized high concentrations that induce precipitation.

Issue 2: Poor Solubility in Aqueous Media for Biological Assays

Troubleshooting Workflow

start Poor Aqueous Solubility check_ph Measure pH of Medium start->check_ph adjust_ph Adjust pH to Ionize Carboxyl Groups (pH > pKa) check_ph->adjust_ph use_cosolvent Use a Co-solvent adjust_ph->use_cosolvent If pH adjustment is insufficient or not feasible stock_solution Prepare Concentrated Stock in DMSO or DMF use_cosolvent->stock_solution dilute Dilute Stock into Aqueous Medium with Vigorous Stirring stock_solution->dilute solid_dispersion Consider Advanced Formulation dilute->solid_dispersion For in vivo applications or persistent issues prepare_sd Prepare Solid Dispersion with a Hydrophilic Carrier solid_dispersion->prepare_sd

Caption: Strategies to improve aqueous solubility for assays.

Corrective Actions:

  • pH Adjustment: Since this compound is acidic, increasing the pH of the aqueous medium will lead to ionization and a subsequent increase in solubility.[4]

  • Co-solvent Approach: Prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5%).[4]

  • Solid Dispersions: For more significant solubility enhancement, consider preparing a solid dispersion. This involves dispersing the compound in a hydrophilic matrix at the molecular level.[6]

Quantitative Solubility Data

SolventSolubilityRemarks
WaterPredicted log10(Solubility in mol/L) = -2.96[2]Very poorly soluble.
Dimethylformamide (DMF)Soluble[1]A good solvent for dissolution and reactions.
Dimethyl Sulfoxide (DMSO)Likely solubleA common solvent for preparing stock solutions of poorly water-soluble compounds.[4]
Alcohols (e.g., Ethanol, Methanol)Sparingly soluble to insolubleMay require heating; can be used as anti-solvents.
Non-polar organic solvents (e.g., Toluene, Hexane)Insoluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO for Biological Assays
  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution.

  • Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS).

  • Initial Suspension: Add the weighed this compound to the buffer to form a suspension.

  • pH Adjustment: While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

  • Monitoring: Monitor the pH and the dissolution of the solid. Continue adding the base until the solid is fully dissolved and the desired final pH is reached.

  • Filtration: If necessary, sterile filter the final solution through a 0.22 µm filter.

Protocol 3: Solid Dispersion by Solvent Evaporation Method
  • Solvent Phase Preparation: Dissolve this compound and a hydrophilic carrier (e.g., Polyethylene Glycol - PEG 4000) in a suitable organic solvent (e.g., acetone).[4]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid dispersion in a desiccator under vacuum to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid mass and pulverize it using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.[4]

Logical Relationship Diagram

compound This compound properties High Melting Point Low Aqueous Solubility compound->properties challenges Solubility Challenges in Synthesis & Assays properties->challenges solutions Solubilization Strategies challenges->solutions ph_adjust pH Adjustment solutions->ph_adjust cosolvents Co-solvents solutions->cosolvents temp Temperature Increase solutions->temp formulation Advanced Formulations (e.g., Solid Dispersion) solutions->formulation

Caption: Relationship between properties, challenges, and solutions.

References

Minimizing impurities in the synthesis of 4,4'-Sulfonyldibenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4,4'-Sulfonyldibenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the oxidation of di-p-tolyl sulfone.

Question 1: My final product has a low melting point and appears impure. What are the likely causes and how can I resolve this?

Answer:

Low purity in the final product typically stems from incomplete reactions or the presence of side products. The primary causes include:

  • Incomplete Oxidation: The oxidation of the two methyl groups on the starting material, di-p-tolyl sulfone, may not have gone to completion. This results in the presence of intermediates such as 4-methyl-4'-carboxydiphenyl sulfone .

  • Residual Starting Material: Unreacted di-p-tolyl sulfone may remain in the product mixture.

  • Side-Reaction Byproducts: Depending on the oxidant and reaction conditions, other byproducts may form. For instance, harsh oxidation conditions can sometimes lead to the formation of other oxidized species.

Troubleshooting Steps:

  • Verify Reaction Completion: Before work-up, it is crucial to confirm the absence of starting material and intermediates. This can be monitored by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Optimize Reaction Conditions: If the reaction is incomplete, consider adjusting the following parameters:

    • Reaction Time: Extend the reaction time to allow for complete conversion.

    • Temperature: A moderate increase in temperature can enhance the reaction rate, but excessive heat may promote side reactions.

    • Oxidant Stoichiometry: Ensure a sufficient molar equivalent of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion.

  • Purification: If impurities are present after the reaction, a thorough purification step is necessary. Recrystallization is a highly effective method for purifying crude this compound.

Question 2: The yield of my purified this compound is lower than expected after recrystallization. What could be the reason, and how can I improve it?

Answer:

A low recovery after recrystallization can be attributed to several factors:

  • Choice of Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor. Water or aqueous ethanol (B145695) mixtures are commonly used for benzoic acid derivatives.

  • Volume of Solvent: Using an excessive amount of solvent to dissolve the crude product will lead to a lower recovery. It is recommended to use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, some product may crystallize prematurely and be lost. It is important to keep the funnel and receiving flask warm during this step.

  • Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature will result in a lower yield of crystals.

Troubleshooting Steps:

  • Solvent Selection: If you are experiencing poor recovery, consider experimenting with different solvent systems.

  • Minimize Solvent Volume: Add the hot solvent in small portions until the crude product just dissolves.

  • Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration. If crystals do form, they can be redissolved with a small amount of hot solvent.

  • Ensure Complete Crystallization: Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation before filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities are typically process-related and include:

  • Unreacted Starting Material: Di-p-tolyl sulfone.

  • Partially Oxidized Intermediate: 4-methyl-4'-carboxydiphenyl sulfone.

  • Over-oxidation Products: While less common with controlled conditions, harsh oxidants could potentially lead to degradation products.

  • Inorganic Salts: Residual inorganic compounds from the oxidizing agent (e.g., manganese salts if using potassium permanganate) or neutralization steps.

Q2: How can I effectively monitor the progress of the oxidation reaction?

A2: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material (di-p-tolyl sulfone) and the intermediate (4-methyl-4'-carboxydiphenyl sulfone), and the appearance of the desired product (this compound). Thin Layer Chromatography (TLC) can also be used as a quicker, more qualitative method to monitor the reaction.

Q3: What is a reliable method for purifying crude this compound?

A3: Recrystallization is a highly effective and commonly used method for purifying crude this compound. A general procedure involves dissolving the crude product in a minimal amount of a suitable hot solvent (such as water or an ethanol/water mixture), followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly to induce crystallization of the pure product, which can then be isolated by filtration.

Q4: Which analytical techniques are best suited for assessing the final purity of this compound?

A4: The purity of the final product should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis, as it can separate and quantify the main compound and any related impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (>350 °C) is a good indicator of high purity.[1][2] A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the chemical structure of the desired product and help identify any organic impurities present.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of the product.

Data Presentation

Table 1: Influence of Reaction Parameters on the Oxidation of Di-p-tolyl Sulfone

ParameterLow SettingHigh SettingPotential Impact on PurityRecommendation for High Purity
Reaction Temperature May be too slow, leading to incomplete reaction.Can increase reaction rate, but may promote side reactions.Sub-optimal temperatures can leave starting material or intermediates.Optimize for a balance between reaction rate and selectivity; start at a moderate temperature and adjust as needed.
Reaction Time Insufficient time leads to incomplete conversion.Excessive time may lead to byproduct formation with some oxidants.Short reaction times are a common cause of impurities from incomplete oxidation.Monitor the reaction by HPLC or TLC to determine the optimal time for complete conversion.
Oxidant Stoichiometry May not be enough to fully oxidize both methyl groups.A large excess can sometimes lead to over-oxidation or side reactions.An insufficient amount of oxidant is a primary cause of incomplete oxidation.Use a slight excess of the oxidant to ensure the reaction goes to completion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Potassium Permanganate (B83412) Oxidation

This protocol describes a general method for the oxidation of di-p-tolyl sulfone. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add di-p-tolyl sulfone and water.

  • Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate in several portions. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The brown manganese dioxide precipitate is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of 2-3, which will precipitate the crude this compound.

  • Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed with cold water.

Protocol 2: Purification of this compound by Recrystallization

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., deionized water or an ethanol/water mixture) and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

  • Purity Assessment: Determine the melting point and analyze the purity by HPLC.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control start Di-p-tolyl sulfone reaction Oxidation Reaction (e.g., with KMnO4) start->reaction 1. Add Oxidant workup Reaction Work-up (Filtration & Acidification) reaction->workup 2. Quench & Precipitate qc1 In-process Control (TLC/HPLC) reaction->qc1 crude_product Crude this compound workup->crude_product recrystallization Recrystallization crude_product->recrystallization 3. Purify filtration Filtration & Drying recrystallization->filtration pure_product Pure this compound filtration->pure_product qc2 Final Product Analysis (HPLC, MP, NMR) pure_product->qc2 Troubleshooting_Impurity start Low Purity of This compound Detected check_oxidation Was the reaction monitored for completion (TLC/HPLC)? start->check_oxidation incomplete_oxidation Potential Cause: Incomplete Oxidation check_oxidation->incomplete_oxidation No check_purification Was the crude product properly purified? check_oxidation->check_purification Yes solution_oxidation Solution: - Increase reaction time/temp - Increase oxidant stoichiometry incomplete_oxidation->solution_oxidation final_product Re-analyze Final Product solution_oxidation->final_product ineffective_purification Potential Cause: Ineffective Purification check_purification->ineffective_purification No check_purification->final_product Yes solution_purification Solution: - Perform recrystallization - Optimize recrystallization solvent - Ensure proper technique ineffective_purification->solution_purification solution_purification->final_product

References

Optimizing reaction parameters for MOF crystallization with SDBA linkers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crystallization of MOFs with SDBA Linkers

This guide provides troubleshooting advice and answers to frequently asked questions for researchers synthesizing Metal-Organic Frameworks (MOFs) using 4,4'-sulfonyldibenzoic acid (SDBA) linkers.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of SDBA-based MOFs.

Problem 1: The product is an amorphous powder, not crystalline.

Possible CauseSuggested Solution
Reaction is too fast. Rapid precipitation often leads to amorphous materials. Try lowering the reaction temperature to slow down the nucleation and growth rates.[1]
Incorrect solvent system. The solubility of the metal salt and SDBA linker is crucial. Commonly used solvents for MOF synthesis include DMF, DEF, DMA, and ethanol (B145695).[2][3][4] Consider using a mixture of solvents to optimize solubility and crystallization kinetics.
pH is not optimal. The acidity of the reaction mixture affects the deprotonation of the SDBA linker and the formation of metal-linker coordination bonds. The addition of an acidic or basic modulator can help control the pH.[5]
Lack of a modulator. Modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), can compete with the SDBA linker for coordination to the metal centers.[6] This competition slows down the crystallization process, often improving crystallinity and crystal size.[7][8][9]

Problem 2: The resulting crystals are very small or are nano-sized.

Possible CauseSuggested Solution
High nucleation rate. A high rate of nucleation compared to the rate of crystal growth leads to a large number of small crystals. Using a modulator can lower the nucleation rate.[7]
High concentration of reactants. Higher initial concentrations of the metal salt and linker can increase the supersaturation, leading to rapid nucleation.[10] Try decreasing the concentration of the reagents.
Insufficient reaction time. The crystals may not have had enough time to grow. Extend the reaction time to allow for further crystal growth.
Inadequate temperature. Temperature influences both nucleation and growth. Systematically varying the temperature can help find the optimal balance for growing larger crystals. An increase in temperature can sometimes lead to larger crystals, but this effect is system-dependent.[1]

Problem 3: The product contains impurities or a mixed-phase material.

Possible CauseSuggested Solution
Impure reagents. The purity of the SDBA linker and the metal salt is critical. Impurities can prevent crystallization or lead to the formation of undesired phases.[2] Confirm the purity of your starting materials using techniques like ¹H NMR for the linker.[2]
Unfavorable metal-to-linker ratio. The stoichiometry of the reactants can dictate the resulting crystal phase. Systematically screen different molar ratios of the metal salt to the SDBA linker.[11]
Thermodynamic vs. kinetic products. The initially formed product (kinetic product) may not be the most stable one (thermodynamic product). Increasing the reaction temperature or time can sometimes favor the formation of the thermodynamically stable phase.
Presence of water. For some systems, especially those sensitive to hydrolysis, the presence of water can lead to the formation of undesired oxide or hydroxide (B78521) phases. Ensure you are using anhydrous solvents if required. Conversely, for some hydrothermal syntheses, water is a necessary component.[12]

Problem 4: The crystals are unstable and degrade upon isolation.

Possible CauseSuggested Solution
Framework collapse upon solvent removal. The porous structure of the MOF can collapse when the guest solvent molecules are removed. This is a common issue, especially with high-surface-area MOFs.[2]
Sensitivity to air or moisture. Some MOFs are unstable in the presence of air or atmospheric moisture.
Washing with an inappropriate solvent. The solvent used for washing the product can cause the framework to degrade. For example, washing a Zn-based MOF synthesized in DMF with water can cause degradation.[13]

Solution for Crystal Instability:

  • Solvent Exchange: Before drying, exchange the high-boiling point synthesis solvent (like DMF) with a more volatile, low-surface-tension solvent (like ethanol or dichloromethane) by soaking the crystals.[2]

  • Supercritical Drying: For very delicate structures, supercritical CO₂ drying is an effective method to remove the solvent without causing framework collapse.[2]

  • Handling: If the MOF is air-sensitive, perform all isolation and storage steps in an inert atmosphere (e.g., inside a glovebox).

  • Mounting for SCXRD: To analyze an unstable crystal, you can mount it in a capillary with some of its mother liquor or quickly coat it in paratone oil to prevent solvent loss during data collection.[13]

Frequently Asked Questions (FAQs)

Q1: What is the role of a modulator in SDBA-MOF synthesis?

A modulator is a compound, typically a monocarboxylic acid like acetic acid or formic acid, added to the synthesis mixture in small amounts.[6] It competes with the multidentate SDBA linker to coordinate to the metal ions. This competitive binding slows down the overall reaction kinetics, reducing the rate of nucleation and favoring the growth of larger, more well-defined crystals with higher crystallinity.[7][9] Modulators can also influence crystal size, morphology, and the concentration of defects within the framework.[7][14]

Q2: Which solvents are recommended for SDBA-MOF synthesis?

The choice of solvent is critical as it must dissolve both the metal salt and the SDBA linker.[12] For solvothermal synthesis, polar, high-boiling point solvents are preferred because they remain liquid at typical reaction temperatures (60-150 °C).[2] Commonly used solvents include:

  • N,N'-dimethylformamide (DMF)[3]

  • N,N'-diethylformamide (DEF)[2][3]

  • N,N'-dimethylacetamide (DMA)[2][3]

  • Ethanol (EtOH)[3]

  • Water (for hydrothermal synthesis)[12]

Often, a mixture of solvents is used to fine-tune the solubility and crystallization process.[12]

Q3: How do temperature and reaction time affect crystallization?

Temperature and time are key parameters that control the thermodynamics and kinetics of MOF formation.

  • Temperature: Higher temperatures generally increase reaction rates. This can lead to faster crystallization but may also result in smaller crystals or amorphous products if the nucleation is too rapid.[1] Finding an optimal temperature is often a matter of trial and error for a specific system.

  • Time: Longer reaction times typically allow for slow crystal growth, which can lead to larger and more perfect crystals. It also provides more time for the system to reach thermodynamic equilibrium, potentially favoring a more stable crystalline phase.

Q4: What is a typical experimental protocol for SDBA-MOF synthesis?

A general solvothermal protocol is provided below. Note that the specific amounts, ratios, temperature, and time must be optimized for the target MOF.

General Solvothermal Synthesis Protocol:

  • Preparation: Ensure the SDBA linker is pure.[2] In separate vials, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, AlCl₃) and the SDBA linker in the chosen solvent (e.g., DMF).

  • Mixing: Combine the solutions in a Teflon-lined stainless-steel autoclave or a sealed glass vial. If using a modulator, add it to the mixture at this stage.

  • Reaction: Seal the vessel and place it in a programmable oven. Heat the mixture to the desired reaction temperature (e.g., 100-150 °C) and hold for a specific duration (e.g., 24-72 hours).

  • Cooling: Allow the vessel to cool slowly to room temperature.

  • Isolation: Collect the crystalline product by centrifugation or filtration.[12]

  • Washing: Wash the collected crystals several times with fresh synthesis solvent (e.g., DMF) followed by a more volatile solvent (e.g., ethanol) to remove unreacted starting materials.[2][12]

  • Activation: Activate the MOF by carefully removing the solvent molecules from its pores, typically by heating under vacuum.[2]

Data and Visualization

Table 1: Example Synthesis Parameters for SDBA-based MOFs

MOF NameMetal SourceLinkerSolventModulatorTemperature (°C)Time (h)Ref.
CAU-11Al³⁺ sourceH₂SDBADMFNone specifiedNot specifiedNot specified[11]
PCN-133ZrCl₄H₂SDBA & BTBNot specifiedBenzoic AcidNot specifiedNot specified[15]

Note: Detailed quantitative data for a wide range of SDBA-MOFs is often specific to the target structure and metal. The table illustrates typical components. Researchers should consult specific literature for their system of interest.

Diagrams

MOF_Synthesis_Workflow cluster_prep Preparation A Dissolve Metal Salt C Mix Reagents & Modulator A->C B Dissolve SDBA Linker B->C D Solvothermal Reaction C->D E Cooling & Isolation D->E F Washing & Solvent Exchange E->F G Activation (Heating/Vacuum) F->G H Characterization G->H

Caption: General workflow for the solvothermal synthesis of an SDBA-based MOF.

Troubleshooting_Flowchart cluster_solutions Optimization Strategies start Start Synthesis check_product Is the product crystalline? start->check_product amorphous Amorphous Product check_product->amorphous No characterize Characterize Product (PXRD, SEM, etc.) check_product->characterize Yes sol1 Lower Temperature amorphous->sol1 sol2 Add Modulator amorphous->sol2 sol3 Change Solvent amorphous->sol3 sol1->start Retry Synthesis sol2->start Retry Synthesis sol3->start Retry Synthesis end_good Success characterize->end_good

Caption: Decision tree for troubleshooting poor crystallinity in MOF synthesis.

References

Technical Support Center: Recrystallization of 4,4'-Dicarboxydiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with effective recrystallization techniques for the purification of 4,4'-dicarboxydiphenyl sulfone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

Encountering issues during recrystallization is a common aspect of experimental work. The following table outlines potential problems, their probable causes, and recommended solutions to facilitate a successful purification of 4,4'-dicarboxydiphenyl sulfone.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
No crystal formation upon cooling - Too much solvent was used: The solution is not supersaturated. - The rate of cooling is too slow. - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus, or add a seed crystal of pure 4,4'-dicarboxydiphenyl sulfone. - Utilize an ice bath: Once the solution has reached room temperature, placing it in an ice bath can promote nucleation.
"Oiling out" or formation of a liquid phase instead of solid crystals - The melting point of the compound is lower than the boiling point of the solvent, and the solution is supersaturated at a temperature above the melting point. - High concentration of impurities. - Re-heat and add more solvent: Re-dissolve the oil by heating the solution and adding a small amount of additional solvent to lower the saturation point. Allow for slower cooling. - Change the solvent system: Consider using a different solvent or a solvent/anti-solvent pair.
Low yield of recovered crystals - Too much solvent was used during dissolution. - Premature crystallization during hot filtration. - Washing the crystals with a solvent in which they are too soluble. - Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. - Pre-heat the filtration apparatus: To prevent premature crystallization, warm the funnel and receiving flask before hot filtration. - Use a cold anti-solvent for washing: Wash the collected crystals with a minimal amount of a cold solvent in which the compound has low solubility.
Discolored crystals - Presence of colored impurities. - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much can reduce your yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 4,4'-dicarboxydiphenyl sulfone?

A1: Based on available data, Dimethylformamide (DMF) is a suitable solvent as 4,4'-dicarboxydiphenyl sulfone is soluble in it.[1][2] However, due to its high boiling point, inducing crystallization can be challenging. A common and effective technique is to use a solvent/anti-solvent system. In this case, you would dissolve the compound in a minimal amount of hot DMF and then gradually add an anti-solvent (a solvent in which the compound is insoluble) to induce precipitation of the pure crystals.

Q2: What are some good anti-solvents to use with DMF for this compound?

A2: Good anti-solvents for a DMF solution of an aromatic dicarboxylic acid like this one are typically polar protic solvents. Water or methanol (B129727) are excellent first choices to try. The key is that the anti-solvent must be miscible with DMF.

Q3: How can I avoid "oiling out" when using a solvent/anti-solvent system?

A3: "Oiling out" can occur if the anti-solvent is added too quickly or if the solution is too concentrated. To avoid this, add the anti-solvent dropwise to the hot DMF solution with vigorous stirring until you observe persistent cloudiness. Then, allow the solution to cool slowly. If an oil does form, reheat the mixture until it is clear, add a small amount of additional DMF, and then cool it more slowly.

Q4: My crystals are very fine and difficult to filter. How can I get larger crystals?

A4: The rate of cooling directly influences crystal size. Rapid cooling, such as immediately placing the hot flask in an ice bath, tends to produce small crystals. For larger crystals, allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath.

Q5: How do I perform a hot filtration to remove insoluble impurities?

A5: To perform a hot filtration, use a pre-heated funnel (you can place it on top of the boiling flask to warm it with the solvent vapors) and fluted filter paper for a faster filtration rate. It is crucial to work quickly to prevent the solution from cooling and the desired compound from crystallizing prematurely in the funnel.

Experimental Protocol: Recrystallization using a Solvent/Anti-solvent System

This protocol outlines a general procedure for the purification of 4,4'-dicarboxydiphenyl sulfone using a Dimethylformamide (DMF)/Water solvent system.

Materials:

  • Crude 4,4'-dicarboxydiphenyl sulfone

  • Dimethylformamide (DMF)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude 4,4'-dicarboxydiphenyl sulfone in an Erlenmeyer flask with a stir bar. Add a minimal amount of DMF and begin heating and stirring. Continue to add small portions of DMF until the solid is completely dissolved at a temperature just below the boiling point of DMF.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Inducing Crystallization: Reheat the clear filtrate. While stirring vigorously, add deionized water dropwise until the solution becomes persistently cloudy.

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any residual DMF and soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven.

Data Summary

Solvent ClassExample SolventsExpected Solubility of 4,4'-Dicarboxydiphenyl SulfoneRole in Recrystallization
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High (especially when heated)Primary dissolving solvent
Polar Protic Water, Methanol, EthanolLowAnti-solvent, Washing solvent (when cold)
Non-polar Hexane, TolueneVery Low / InsolublePotential anti-solvent (miscibility with primary solvent must be checked), Washing solvent

Visual Guides

Troubleshooting Workflow for Recrystallization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of 4,4'-dicarboxydiphenyl sulfone.

G Troubleshooting Workflow cluster_solutions Solutions start Start Recrystallization dissolve Dissolve in min. hot DMF start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oil_out Oiling Out? cool->oil_out no_crystals No Crystals crystals->no_crystals No collect Collect Crystals crystals->collect Yes add_seed Add Seed Crystal / Scratch no_crystals->add_seed reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent oil_out->crystals No oiled Oiled Out oil_out->oiled Yes reheat_add_solvent Reheat, Add More DMF, Cool Slowly oiled->reheat_add_solvent end Pure Product collect->end add_seed->cool reduce_solvent->cool reheat_add_solvent->cool

Caption: A flowchart for troubleshooting common recrystallization problems.

Key Factors for Successful Recrystallization

This diagram outlines the critical factors and their relationships that lead to a successful recrystallization.

G Key Factors for Successful Recrystallization cluster_inputs Controllable Factors cluster_outcomes Desired Outcomes success Successful Recrystallization solvent_choice Solvent Choice (DMF + Anti-solvent) purity High Purity solvent_choice->purity cooling_rate Cooling Rate yield High Yield cooling_rate->yield crystal_size Good Crystal Size cooling_rate->crystal_size concentration Solution Concentration concentration->purity concentration->yield purity->success yield->success crystal_size->success

Caption: Relationship between key factors and successful recrystallization.

References

Challenges in the scale-up production of 4,4'-Sulfonyldibenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of 4,4'-Sulfonyldibenzoic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: Our synthesis of this compound via the oxidation of di-p-tolyl sulfone is resulting in a low yield. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in this oxidation reaction can stem from several factors. Below is a systematic guide to troubleshooting this issue.

    • Incomplete Oxidation: The oxidizing agent may not be potent enough or used in sufficient quantity to drive the reaction to completion.

      • Solution: Ensure a sufficient molar excess of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, is used. The reaction often requires elevated temperatures and prolonged reaction times to ensure complete conversion of the methyl groups to carboxylic acids. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to side reactions and degradation of the desired product.

      • Solution: Carefully control the reaction temperature within the optimal range for the chosen oxidizing agent. For KMnO₄ oxidations, the reaction is often carried out in a basic aqueous solution at elevated temperatures (e.g., reflux).

    • Poor Solubility of Reactants: Di-p-tolyl sulfone has low solubility in aqueous solutions, which can limit its interaction with the oxidizing agent.

      • Solution: The use of a co-solvent or a phase-transfer catalyst can enhance the solubility of the starting material and improve the reaction rate and yield.

Issue 2: High Levels of Impurities, Particularly the 2,4'-Isomer

  • Question: Our final product contains a significant amount of the 2,4'-sulfonyldibenzoic acid isomer, which is difficult to separate. How can we minimize its formation and effectively purify the 4,4'-isomer?

  • Answer: The formation of the 2,4'-isomer is a common challenge in syntheses involving Friedel-Crafts type reactions that can be precursors to the di-p-tolyl sulfone. Controlling the initial reaction conditions is key to minimizing its formation.

    • Isomer Control in Precursor Synthesis: The ratio of 4,4'- to 2,4'-isomers is often determined during the synthesis of the di-p-tolyl sulfone precursor.

      • Solution: In Friedel-Crafts reactions, lower temperatures generally favor the formation of the para-isomer (4,4') over the ortho- and meta-isomers. Careful selection of the Lewis acid catalyst and solvent system can also influence the isomer distribution.

    • Purification Challenges: The similar physical properties of the 4,4'- and 2,4'-isomers make their separation by simple crystallization challenging.

      • Solution: Fractional crystallization is a common method to separate these isomers, exploiting their slight differences in solubility in various solvents. A multi-step crystallization process may be necessary to achieve high purity. It is crucial to carefully control the cooling rate and solvent-to-solute ratio. Seeding the solution with pure 4,4'-isomer crystals can also promote the crystallization of the desired product.

Issue 3: Discoloration of the Final Product

  • Question: The isolated this compound is off-white or has a yellowish tint. What causes this discoloration and how can we obtain a pure white product?

  • Answer: Discoloration is typically due to the presence of trace impurities, which may include unreacted starting materials, byproducts from side reactions, or residual catalyst.

    • Source of Color: The color can originate from nitrated or oxidized impurities formed during the synthesis.

      • Solution:

        • Recrystallization: Recrystallization is an effective method for removing colored impurities. The choice of solvent is critical. A good solvent will dissolve the this compound well at high temperatures but poorly at low temperatures, leaving the impurities dissolved in the mother liquor.

        • Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the industrial production of this compound?

A1: The two main industrial synthesis routes are:

  • Oxidation of Di-p-tolyl Sulfone: This is a common method where di-p-tolyl sulfone is oxidized using a strong oxidizing agent like potassium permanganate or chromic acid. The challenge with this method is ensuring the complete oxidation of both methyl groups to carboxylic acids and managing the exothermic nature of the reaction on a large scale.

  • Hydrolysis of 4,4'-Dicarbomethoxydiphenyl Sulfone: This route involves the synthesis of the dimethyl ester of this compound, followed by hydrolysis to the diacid. This can be an effective route to achieve high purity, as the ester intermediate can be purified by distillation or crystallization before the final hydrolysis step.

Q2: What are the critical process parameters to monitor during the scale-up of the oxidation of di-p-tolyl sulfone?

A2: Key parameters to control during scale-up include:

  • Temperature: The reaction is highly exothermic, and efficient heat removal is crucial to prevent runaway reactions and the formation of byproducts.

  • Agitation: Proper mixing is essential to ensure good contact between the sparingly soluble di-p-tolyl sulfone and the aqueous oxidizing agent.

  • Rate of Reagent Addition: The controlled addition of the oxidizing agent is necessary to manage the reaction exotherm and maintain a safe operating temperature.

  • pH: For oxidations using potassium permanganate, maintaining a basic pH is important for the reaction to proceed efficiently.

Q3: How can the purity of this compound be accurately determined, especially in the presence of its isomers?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying the levels of isomeric impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid) can effectively separate the 4,4'- and 2,4'-isomers, allowing for their accurate quantification.

Q4: What safety precautions should be taken during the scale-up production of this compound?

A4: The synthesis of this compound involves hazardous materials and reactions. Key safety considerations include:

  • Handling of Strong Oxidizing Agents: Reagents like potassium permanganate and chromic acid are strong oxidizers and should be handled with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The oxidation step is highly exothermic. The reactor must have adequate cooling capacity and emergency cooling systems in place.

  • Pressure Management: Reactions that generate gaseous byproducts should be conducted in reactors equipped with pressure relief systems.

  • Solvent Handling: The use of flammable organic solvents requires proper ventilation and adherence to safe handling procedures to prevent fires and explosions.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Synthesis RouteStarting MaterialsKey Reaction StepsTypical Yield (Lab Scale)Key Challenges in Scale-Up
Oxidation of Di-p-tolyl Sulfone Di-p-tolyl sulfone, Potassium permanganateOxidation70-85%Heat management, Isomer separation, Waste disposal (manganese dioxide)
Hydrolysis of Dimethyl Ester Dimethyl 4,4'-sulfonyldibenzoate, Base (e.g., NaOH)Hydrolysis>95%Purity of the ester intermediate, Complete hydrolysis, Product isolation

Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation of Di-p-tolyl Sulfone (Lab Scale)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add di-p-tolyl sulfone and a solution of sodium hydroxide (B78521) in water.

  • Addition of Oxidant: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The color of the solution will change from purple to brown as manganese dioxide precipitates.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Isolation: Acidify the combined filtrate with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2. A white precipitate of this compound will form.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection: Choose a solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: In a flask, add the crude this compound and the selected solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for a short period.

  • Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, filter the hot solution through a pre-heated funnel to remove the solids.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The this compound will crystallize out of the solution. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Starting Materials (e.g., Di-p-tolyl sulfone) Oxidation Oxidation Reaction Starting_Materials->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product High-Purity this compound Recrystallization->Pure_Product Impurities Impurities (e.g., 2,4'-isomer) Recrystallization->Impurities

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of 4,4'-SDBA Q1 Is the reaction complete? Start->Q1 A1_Yes Check work-up and isolation procedures for product loss. Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q2 Possible Causes for Incomplete Reaction A1_No->Q2 Sol1 Insufficient Oxidizing Agent Q2->Sol1 Sol2 Suboptimal Temperature Q2->Sol2 Sol3 Poor Reactant Solubility Q2->Sol3

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Methods for removing byproducts from 4,4'-Sulfonyldibenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Sulfonyldibenzoic acid. Our aim is to offer practical solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound can result in several byproducts, depending on the specific synthetic route. When starting from precursors like p-toluenesulfonic acid, common impurities include:

  • Isomeric Sulfonyldibenzoic Acids: Ortho- and meta-isomers, such as 2,4'-Sulfonyldibenzoic acid and 3,4'-Sulfonyldibenzoic acid, are frequent byproducts due to competing substitution patterns on the aromatic rings.

  • Unreacted Starting Materials: Residual starting materials may remain in the crude product.

  • Inorganic Acids: If sulfuric acid is used in the synthesis, it can be present as an impurity in the final product.

  • Partially Oxidized Intermediates: In syntheses involving an oxidation step, intermediates where only one of the methyl groups of a precursor like 4,4'-ditolyl sulfone has been oxidized to a carboxylic acid may be present.

Q2: My final product has a low melting point and appears discolored. What is the likely cause?

A2: A low melting point and discoloration are strong indicators of impurities. The presence of isomeric byproducts or residual starting materials can disrupt the crystal lattice of the desired 4,4'-isomer, leading to a lower and broader melting point range. Discoloration can arise from colored impurities or degradation products formed during the synthesis.

Q3: I am struggling to remove the isomeric byproducts. Which purification method is most effective?

A3: A combination of acid-base extraction and recrystallization is generally the most effective strategy for removing isomeric byproducts. The subtle differences in the pKa values of the different isomers can sometimes be exploited in a carefully controlled acid-base extraction. However, recrystallization is often the most critical step for achieving high purity. Finding an optimal solvent system that preferentially dissolves the desired 4,4'-isomer at high temperatures while leaving impurities either insoluble or in the mother liquor upon cooling is key.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice The solvent may be too good at dissolving the product, even at low temperatures. Try a less polar solvent or a solvent mixture to decrease solubility at room temperature.
Excessive Solvent Used Using too much solvent will keep a significant portion of the product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Premature Crystallization During Hot Filtration If hot filtration is used to remove insoluble impurities, the product may crystallize on the filter paper. Preheat the funnel and filter paper with hot solvent before filtration.
Problem 2: Product Purity is Still Low After Purification
Possible Cause Troubleshooting Steps
Ineffective Removal of Acidic Impurities Residual sulfuric acid or other acidic byproducts may co-precipitate with the product. An initial wash of the crude product with cold water or a dilute sodium bicarbonate solution before further purification can help.
Co-crystallization of Isomers Isomers with very similar solubility profiles to the desired product can be difficult to separate by recrystallization alone. Consider performing multiple recrystallizations or trying a different solvent system.
Incomplete Acid-Base Extraction Ensure the pH is carefully controlled during the extraction to selectively protonate and deprotonate the target molecule and its acidic impurities. Multiple extractions may be necessary.

Experimental Protocols

Acid-Base Extraction for Removal of Neutral and Basic Impurities

This protocol is designed to separate the acidic this compound from any neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete transfer of the acidic product.

  • Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6 M HCl dropwise with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the purified product in a vacuum oven.

Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require optimization. Based on the polarity of the molecule, a polar protic solvent or a mixture is a good starting point.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, acetic acid/water mixture, or Dimethylformamide (DMF)/water)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Gradually add more hot solvent until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes. If so, perform a hot filtration to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Quantitative Data

The following table summarizes typical results that can be expected from the purification of this compound. The actual values will depend on the initial purity of the crude product and the specific conditions used.

Purification MethodPurity of Crude Product (%)Purity of Final Product (%)Yield (%)
Single Recrystallization8595-9770-85
Acid-Base Extraction followed by Recrystallization85>9860-75
Multiple Recrystallizations90>9950-70

Visualizations

Logical Workflow for Purification

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude this compound check_impurities Assess Impurity Profile (e.g., TLC, HPLC) start->check_impurities acidic_impurities Acidic Impurities Present? (e.g., H₂SO₄) check_impurities->acidic_impurities neutral_basic_impurities Neutral/Basic Impurities Present? acidic_impurities->neutral_basic_impurities No wash Wash with Cold Water or Dilute Bicarbonate Solution acidic_impurities->wash Yes isomeric_impurities Isomeric Impurities Present? neutral_basic_impurities->isomeric_impurities No acid_base_extraction Perform Acid-Base Extraction neutral_basic_impurities->acid_base_extraction Yes recrystallization Perform Recrystallization isomeric_impurities->recrystallization Yes final_product Pure this compound isomeric_impurities->final_product No (High Purity) acid_base_extraction->isomeric_impurities multiple_recrystallizations Consider Multiple Recrystallizations or Alternative Solvent System recrystallization->multiple_recrystallizations Purity Still Low recrystallization->final_product Purity Acceptable multiple_recrystallizations->final_product wash->neutral_basic_impurities

Caption: A flowchart outlining the general workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

This diagram provides a logical approach to troubleshooting low purity issues after initial purification attempts.

PurityTroubleshooting start Low Purity of This compound analyze Analyze Impurity Profile (e.g., HPLC, NMR) start->analyze isomers Isomeric Impurities Detected? analyze->isomers acidic_byproducts Acidic Byproducts Detected? isomers->acidic_byproducts No optimize_recrystallization Optimize Recrystallization: - Change solvent system - Slower cooling rate - Multiple recrystallizations isomers->optimize_recrystallization Yes starting_material Unreacted Starting Material? acidic_byproducts->starting_material No acid_base_wash Perform Acid-Base Wash/ Extraction acidic_byproducts->acid_base_wash Yes starting_material->start No (Other Impurities) optimize_reaction Optimize Reaction Conditions: - Reaction time - Temperature - Stoichiometry starting_material->optimize_reaction Yes reanalyze Re-analyze Purity optimize_recrystallization->reanalyze acid_base_wash->reanalyze optimize_reaction->start reanalyze->start Purity Still Low

Caption: A troubleshooting diagram for addressing low purity of this compound.

Troubleshooting crystal growth for 4,4'-Sulfonyldibenzoic acid-based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystal growth of Metal-Organic Frameworks (MOFs) based on the 4,4'-sulfonyldibenzoic acid (H₂SDBA) linker.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of H₂SDBA-based MOFs, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Crystallinity or Amorphous Product

Q: My product is an amorphous powder or displays very broad peaks in the Powder X-ray Diffraction (PXRD) pattern. How can I improve crystallinity?

A: Poor crystallinity is a frequent challenge in MOF synthesis and can arise from several factors. Here are some troubleshooting steps:

  • Optimize Reaction Temperature and Time: The kinetics of nucleation and crystal growth are highly dependent on temperature and reaction duration. A temperature that is too low may not provide sufficient energy for crystal formation, while a temperature that is too high can lead to rapid precipitation of an amorphous solid. Similarly, an insufficient reaction time may not allow for adequate crystal growth. A systematic study of these parameters is recommended.

  • Adjust the Solvent System: The choice of solvent is critical. High-boiling point, polar solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and N,N-dimethylacetamide (DMA) are commonly used as they can dissolve the precursors and remain liquid at typical reaction temperatures (60-150 °C)[1]. The solubility of the metal salt and the H₂SDBA linker in the chosen solvent will influence the reaction kinetics. Experimenting with solvent mixtures can sometimes enhance crystallinity.

  • Introduce a Modulator: A modulator, typically a monocarboxylic acid like benzoic acid or acetic acid, can compete with the H₂SDBA linker for coordination to the metal centers. This can slow down the formation of the framework, allowing for more ordered crystal growth and reducing defects[2]. The concentration of the modulator is a key parameter to optimize.

  • Control pH: The pH of the reaction mixture can significantly influence the deprotonation of the carboxylic acid groups on the H₂SDBA linker and the formation of the metal-oxo clusters that act as secondary building units (SBUs). Adjusting the pH with small amounts of acid or base can sometimes promote the formation of a crystalline product. For instance, in the synthesis of some sulfonate-functionalized zirconium MOFs, tuning the pH was crucial in determining the final structure[1].

  • Ensure Purity of Reagents: The presence of even small amounts of impurities in the H₂SDBA linker or the metal salt can inhibit or alter the crystallization process, potentially leading to the formation of undesired phases or amorphous products[1]. It is crucial to confirm the purity of the starting materials, for example, by ¹H NMR for the organic linker[1].

Issue 2: Formation of Undesired Crystalline Phases or Polymorphs

Q: I am obtaining a crystalline product, but it's not the desired phase. What can I do?

A: The formation of multiple crystalline phases is a common phenomenon in MOF synthesis, as different structures can be thermodynamically or kinetically favored under different conditions.

  • Vary the Metal-to-Linker Ratio: Changing the molar ratio of the metal precursor to the H₂SDBA linker can lead to the formation of different phases with distinct connectivities and structures. For example, in the synthesis of aluminum-based MOFs with a sulfonyl-containing linker, altering the Al³⁺ to linker ratio resulted in the formation of two different compounds, CAU-11 and CAU-12[3].

  • Modify the Synthesis Temperature: Different crystalline phases can be stable at different temperatures. A systematic variation of the reaction temperature might favor the formation of the desired polymorph.

  • Utilize a Modulator: Modulators can influence the relative growth rates of different crystal faces, potentially favoring the formation of a specific polymorph. The size and shape of the modulator can play a role in directing the structure[4].

Issue 3: Small Crystal Size

Q: The synthesized MOF crystals are too small for single-crystal X-ray diffraction. How can I grow larger crystals?

A: Growing large single crystals often requires slowing down the nucleation rate to favor the growth of existing crystals.

  • Decrease Reactant Concentrations: Lowering the concentration of both the metal salt and the H₂SDBA linker can reduce the number of nucleation sites, leading to the growth of fewer, but larger, crystals.

  • Slow Cooling/Heating Ramps: Instead of rapid heating to the final reaction temperature, a slower heating ramp can promote the formation of fewer nuclei. Similarly, a slow cooling process after the reaction can sometimes lead to larger crystals.

  • Use of Modulators: The addition of a modulator can control the crystal growth rate. By capping the growing crystal surfaces, modulators can prevent rapid, uncontrolled growth and favor the formation of larger, more well-defined crystals.

  • pH Adjustment: Fine-tuning the pH of the reaction mixture can influence the deprotonation rate of the linker, which in turn affects the nucleation and growth kinetics. In some systems, acidic conditions have been shown to favor the growth of larger crystals[5].

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents used for the synthesis of H₂SDBA-based MOFs?

A1: Polar, high-boiling point solvents are generally preferred for the solvothermal synthesis of MOFs. Commonly used solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), N,N-dimethylacetamide (DMA), and dimethyl sulfoxide (B87167) (DMSO)[1][6]. Mixtures of these solvents, sometimes with the addition of water or alcohols, can also be employed to fine-tune the solubility of the precursors and influence the crystal growth.

Q2: What is the role of a modulator in the synthesis of H₂SDBA-based MOFs?

A2: A modulator is an additive, typically a monocarboxylic acid, that competes with the primary organic linker (H₂SDBA) for coordination to the metal centers. This competitive binding can have several effects:

  • Control of Crystallinity: By slowing down the rapid assembly of the MOF framework, modulators can allow for the correction of defects and lead to more crystalline materials[2].

  • Control of Crystal Size and Morphology: Modulators can influence the relative growth rates of different crystal facets, which can be used to control the size and shape of the resulting MOF crystals[3][7].

  • Introduction of Defects: The use of modulators can intentionally introduce missing linker or node defects into the MOF structure, which can in some cases enhance properties like catalytic activity or porosity[2].

Q3: How can I activate my H₂SDBA-based MOF after synthesis?

A3: Activation refers to the removal of solvent molecules from the pores of the MOF without causing the framework to collapse. A common procedure involves:

  • Washing: After synthesis, the bulk product is typically washed several times with the synthesis solvent (e.g., DMF) to remove unreacted precursors.

  • Solvent Exchange: The DMF-washed MOF is then soaked in a more volatile, low-boiling point solvent, such as ethanol (B145695) or acetone, for several days. The solvent is exchanged multiple times to ensure complete removal of the high-boiling point synthesis solvent.

  • Drying/Heating under Vacuum: The solvent-exchanged MOF is then heated under a dynamic vacuum to remove the volatile solvent from the pores. The temperature and duration of this step should be carefully chosen to avoid framework collapse, which can be determined by thermogravimetric analysis (TGA).

Q4: What are the expected thermal stabilities for H₂SDBA-based MOFs?

A4: The thermal stability of a MOF depends on the strength of the metal-linker coordination bonds. For aluminum-based MOFs with sulfonyldibenzoate linkers, such as CAU-11 and CAU-12, high thermal stability in air up to at least 420 °C has been reported[3]. TGA is the standard technique to determine the decomposition temperature of a MOF.

Quantitative Data Summary

The following tables provide representative quantitative data for MOFs synthesized using this compound (H₂SDBA) or structurally similar sulfonyl-containing linkers. These values should be considered as starting points for optimization.

Table 1: Synthesis Parameters for Al-SDBA MOFs

MOF NameMetal SaltLinkerSolventTemperature (°C)Time (h)Yield (%)Ref.
CAU-11Al₂(SO₄)₃·18H₂OH₂SDBADMF/H₂O1307298[3]
CAU-12Al₂(SO₄)₃·18H₂ODPSDA*DMF/H₂O13072-[3]

*DPSDA: 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride, which hydrolyzes in situ.

Table 2: Properties of Al-SDBA MOFs

MOF NameBET Surface Area (m²/g)Micropore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)Ref.
CAU-113500.176.4 x 7.1> 420[3]
CAU-12-dehy---> 420[3]

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a this compound-Based MOF (Example based on CAU-11)

  • Precursor Solution: Dissolve the metal salt (e.g., aluminum sulfate (B86663) octadecahydrate) and this compound in a mixture of DMF and water in a Teflon-lined autoclave.

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the mixture to the desired reaction temperature (e.g., 130 °C) and maintain it for a specific duration (e.g., 72 hours)[3].

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature. Collect the crystalline product by filtration or centrifugation.

  • Washing: Wash the collected solid with fresh DMF and then with a volatile solvent like ethanol to remove any unreacted starting materials and residual high-boiling point solvent.

  • Drying: Dry the product under vacuum to obtain the final MOF powder.

Visualizations

Diagram 1: General Solvothermal Synthesis Workflow for H₂SDBA-based MOFs

solvothermal_synthesis Solvothermal Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation metal_salt Metal Salt mix Mix Precursors metal_salt->mix linker This compound linker->mix solvent Solvent (e.g., DMF) solvent->mix modulator Modulator (Optional) modulator->mix autoclave Teflon-lined Autoclave mix->autoclave heating Heating (e.g., 100-150 °C, 24-72h) autoclave->heating filtration Filtration/Centrifugation heating->filtration washing Washing (DMF, Ethanol) filtration->washing activation Activation (Vacuum Heating) washing->activation final_product Porous MOF activation->final_product

A general workflow for the solvothermal synthesis of H₂SDBA-based MOFs.

Diagram 2: Troubleshooting Logic for Poor Crystallinity

troubleshooting_crystallinity Troubleshooting Poor Crystallinity cluster_params Synthesis Parameters cluster_outcome Expected Outcome start Poor Crystallinity/ Amorphous Product temp_time Optimize Temperature & Time start->temp_time solvent Adjust Solvent System start->solvent modulator Introduce/Vary Modulator start->modulator ph Control pH start->ph reagents Check Reagent Purity start->reagents success Improved Crystallinity temp_time->success solvent->success modulator->success ph->success reagents->success

A logical diagram for troubleshooting poor crystallinity in MOF synthesis.

References

Identifying and avoiding side reactions during SDBA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of SDBA (3-((tert-Butyldisulfanyl)methyl)-2,5-dimethylpyrazine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and avoiding common side reactions encountered during the synthesis of this compound. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of SDBA. The proposed synthetic route involves two main stages: the preparation of the precursor 3-(chloromethyl)-2,5-dimethylpyrazine (B1629038), and the subsequent formation of the unsymmetrical disulfide bond.

Issue 1: Low Yield of the Desired Unsymmetrical Disulfide (SDBA) and Formation of Symmetrical Disulfides

Q1: My reaction is producing a significant amount of symmetrical disulfides, namely bis(2,5-dimethylpyrazin-3-yl)methyl disulfide and di-tert-butyl disulfide, instead of the desired SDBA. What is causing this and how can I minimize it?

A1: The formation of symmetrical disulfides is the most common side reaction in the synthesis of unsymmetrical disulfides. This occurs primarily through two mechanisms:

  • Thiol-Disulfide Exchange: If any thiols are present in the reaction mixture, they can react with the desired unsymmetrical disulfide, leading to a mixture of all possible disulfide products.

  • Disproportionation: Unsymmetrical disulfides can be thermodynamically less stable than their symmetrical counterparts and can undergo disproportionation, especially in the presence of catalysts or impurities.

Troubleshooting Steps:

  • Control of Stoichiometry and Addition Order: The order and rate of addition of your reactants are critical. To favor the formation of the unsymmetrical disulfide, it is often best to generate the more reactive sulfur species first and then slowly add the second thiol or its equivalent. For instance, preparing sodium tert-butylthiolate and then adding it to 3-(chloromethyl)-2,5-dimethylpyrazine can be a good strategy.

  • Reaction Temperature: Lowering the reaction temperature can often suppress side reactions, including disproportionation. It is advisable to start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm it to room temperature if necessary.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction pathway. A non-nucleophilic base is preferred to avoid side reactions with the electrophilic pyrazine (B50134) precursor. Aprotic solvents are generally used for these types of reactions.

  • Purification Method: Careful purification is essential to separate the desired unsymmetrical disulfide from the symmetrical byproducts. Flash column chromatography on silica (B1680970) gel is often effective.

Q2: The overall yield of my SDBA synthesis is very low, even after accounting for the formation of symmetrical disulfides. What are other potential causes?

A2: Low yields can be attributed to several factors beyond the formation of symmetrical disulfides:

  • Incomplete Reaction: The reaction may not have gone to completion. It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Side Reactions with the Pyrazine Ring: The pyrazine ring, although electron-deficient, can potentially undergo side reactions under certain conditions.

  • Decomposition of Reactants or Products: The starting materials or the final product might be unstable under the reaction conditions.

  • Losses During Workup and Purification: Significant amounts of product can be lost during the extraction and purification steps.

Troubleshooting Steps:

  • Reaction Monitoring: Regularly check the reaction progress to determine the optimal reaction time.

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any thiol intermediates.

  • Purity of Starting Materials: Use pure starting materials. Impurities in the 3-(chloromethyl)-2,5-dimethylpyrazine or the sulfur nucleophile can lead to unwanted side reactions.

Issue 2: Difficulties in the Synthesis of the Precursor, 3-(chloromethyl)-2,5-dimethylpyrazine

Q3: I am having trouble synthesizing 3-(chloromethyl)-2,5-dimethylpyrazine with a good yield. What are the common challenges and how can I overcome them?

A3: The synthesis of 3-(chloromethyl)-2,5-dimethylpyrazine can be challenging due to the reactivity of the starting material and the product. A common method is the radical chlorination of 2,5-dimethylpyrazine (B89654).

Troubleshooting Steps:

  • Control of Chlorination: Over-chlorination can occur, leading to the formation of dichlorinated and trichlorinated byproducts. It is crucial to control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide, NCS) and the reaction time.

  • Initiator and Light Source: The use of a radical initiator (e.g., benzoyl peroxide) and a light source (e.g., a UV lamp) is often necessary to initiate the reaction. The intensity and wavelength of the light can affect the reaction rate and selectivity.

  • Solvent Choice: The choice of solvent is important. Non-polar solvents like carbon tetrachloride or cyclohexane (B81311) are commonly used for radical chlorinations.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of SDBA. These are based on general procedures for similar reactions and should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of 3-(chloromethyl)-2,5-dimethylpyrazine

This protocol describes a method for the radical chlorination of 2,5-dimethylpyrazine.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,5-dimethylpyrazine (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride).

  • Addition of Reagents: Add N-chlorosuccinimide (NCS) (1.0-1.2 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.05 eq).

  • Reaction Conditions: Irradiate the mixture with a UV lamp while stirring at reflux. Monitor the reaction progress by GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide (B58015) byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 3-(chloromethyl)-2,5-dimethylpyrazine.

Protocol 2: Synthesis of SDBA (3-((tert-Butyldisulfanyl)methyl)-2,5-dimethylpyrazine)

This protocol describes the reaction of 3-(chloromethyl)-2,5-dimethylpyrazine with sodium tert-butylthiolate.

  • Preparation of Sodium tert-butylthiolate: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-butylthiol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C and add sodium hydride (1.0 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Reaction Setup: In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(chloromethyl)-2,5-dimethylpyrazine (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Addition of Nucleophile: Slowly add the freshly prepared solution of sodium tert-butylthiolate to the solution of 3-(chloromethyl)-2,5-dimethylpyrazine at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain SDBA.

Data Presentation

The following tables provide representative data on how different reaction parameters can affect the yield of unsymmetrical disulfides and the formation of symmetrical byproducts. This data is based on analogous systems and should be used as a guide for optimizing the synthesis of SDBA.

Table 1: Effect of Solvent on the Yield of Unsymmetrical Disulfide

SolventYield of Unsymmetrical Disulfide (%)Yield of Symmetrical Disulfides (%)
Tetrahydrofuran (THF)7520
Dichloromethane (DCM)6530
Acetonitrile (MeCN)7025
N,N-Dimethylformamide (DMF)6035

Table 2: Effect of Temperature on the Yield of Unsymmetrical Disulfide

Temperature (°C)Yield of Unsymmetrical Disulfide (%)Yield of Symmetrical Disulfides (%)
08015
25 (Room Temp.)7025
505540

Table 3: Effect of Base on the Yield of Unsymmetrical Disulfide

BaseYield of Unsymmetrical Disulfide (%)Yield of Symmetrical Disulfides (%)
Sodium Hydride (NaH)7818
Potassium tert-butoxide (t-BuOK)7224
Triethylamine (Et3N)6035

Mandatory Visualization

SDBA_Synthesis_Pathway 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine 3-(Chloromethyl)-2,5-dimethylpyrazine 3-(Chloromethyl)-2,5-dimethylpyrazine 2,5-Dimethylpyrazine->3-(Chloromethyl)-2,5-dimethylpyrazine NCS, BPO, hv SDBA SDBA 3-(Chloromethyl)-2,5-dimethylpyrazine->SDBA tert-Butylthiol tert-Butylthiol Sodium tert-butylthiolate Sodium tert-butylthiolate tert-Butylthiol->Sodium tert-butylthiolate NaH, THF Sodium tert-butylthiolate->SDBA THF

Caption: Proposed synthetic pathway for SDBA.

Disulfide_Side_Reactions SDBA SDBA Symm_Disulfide1 bis((2,5-Dimethylpyrazin-3-yl)methyl) disulfide SDBA->Symm_Disulfide1 Symm_Disulfide2 Di-tert-butyl disulfide SDBA->Symm_Disulfide2 Thiol1 (2,5-Dimethylpyrazin-3-yl)methanethiol Thiol1->SDBA Thiol2 tert-Butylthiol Thiol2->SDBA

Caption: Common disulfide exchange side reactions.

Troubleshooting_Workflow Start Low Yield of SDBA CheckByproducts Analyze crude mixture by GC-MS/LC-MS Start->CheckByproducts HighSymmDisulfides High Symmetrical Disulfides? CheckByproducts->HighSymmDisulfides OptimizeConditions Optimize Reaction: - Lower Temperature - Control Stoichiometry - Change Solvent/Base HighSymmDisulfides->OptimizeConditions Yes IncompleteReaction Incomplete Reaction? HighSymmDisulfides->IncompleteReaction No End Improved Yield OptimizeConditions->End IncreaseTime Increase Reaction Time/ Temperature IncompleteReaction->IncreaseTime Yes PurificationIssues Check Purification Protocol IncompleteReaction->PurificationIssues No IncreaseTime->End PurificationIssues->End

Validation & Comparative

A Comparative Guide to 4,4'-Sulfonyldibenzoic Acid and Terephthalic Acid as MOF Linkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Building Blocks in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) have emerged as a highly versatile class of porous materials with significant potential in various fields, including drug delivery, catalysis, and gas storage. The rational design of MOFs relies on the judicious selection of their constituent parts: metal nodes and organic linkers. This guide provides a comprehensive comparison of two dicarboxylic acid linkers: the well-established terephthalic acid (TPA) and the functionalized 4,4'-sulfonyldibenzoic acid (SDBA). By examining their impact on the resulting MOF's properties, this guide aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This guide presents a comparative analysis of MOFs synthesized using either this compound (SDBA) or terephthalic acid (TPA) as the organic linker. While TPA is a widely used linker known for producing MOFs with high porosity and thermal stability, such as the archetypal UiO-66 and MOF-5, SDBA offers the potential for tailored functionalities due to its sulfonyl group. This comparison reveals that TPA-based MOFs generally exhibit higher surface areas, whereas SDBA-based MOFs can also achieve high thermal stability and offer unique properties due to the presence of the sulfonyl functional group. The choice of linker significantly influences the structural and chemical properties of the resulting MOF, which in turn dictates its performance in applications like drug delivery.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The properties of a MOF are intrinsically linked to the geometry and functionality of its organic linker. TPA is a linear and rigid linker that has been extensively used in the synthesis of highly porous and stable MOFs. In contrast, SDBA possesses a V-shape and a sulfonyl group, which can influence the resulting framework's topology and introduce new functionalities.

PropertyThis compound (SDBA) based MOFsTerephthalic Acid (TPA) based MOFs
BET Surface Area CAU-11 (Al-SDBA): 350 m²/g[1]UiO-66 (Zr-TPA): ~1100 - 1500 m²/g[2]
MOF-5 (Zn-TPA): ~260 - 4400 m²/g
Pore Volume CAU-11 (Al-SDBA): 0.17 cm³/g[1]UiO-66 (Zr-TPA): ~0.40 - 0.90 cm³/g
MOF-5 (Zn-TPA): ~0.61 - 1.26 cm³/g
Thermal Stability CAU-11 (Al-SDBA): Up to 420 °C[1]UiO-66 (Zr-TPA): Up to 500 °C
MOF-5 (Zn-TPA): Decomposes around 400 °C[3]
Functional Group Sulfonyl (-SO₂-)None

Note: The properties listed are for representative MOFs and can vary depending on the metal center and synthesis conditions.

Experimental Protocols: Synthesis of Representative MOFs

The synthesis of MOFs is typically achieved through solvothermal methods, where the metal salt and organic linker are heated in a solvent within a sealed vessel. Below are detailed protocols for the synthesis of representative MOFs using SDBA and TPA.

Synthesis of Al-SDBA MOF (CAU-11)

This protocol is based on the synthesis of CAU-11, an aluminum-based MOF with the SDBA linker.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • This compound (H₂SDBA)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of AlCl₃·6H₂O, H₂SDBA, and DMF is prepared in a specific molar ratio.

  • A small amount of concentrated HCl is added to the mixture.

  • The mixture is sealed in a Teflon-lined autoclave and heated in an oven at a specified temperature for a designated period.

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • The product is washed with fresh DMF and subsequently with ethanol (B145695) to remove unreacted precursors and solvent molecules.

  • The final product is dried under vacuum.

Synthesis of Zr-TPA MOF (UiO-66)

This protocol describes the common solvothermal synthesis of UiO-66, a zirconium-based MOF with the TPA linker.[4][5]

Materials:

  • Zirconium(IV) chloride (ZrCl₄) or Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)[4]

  • Terephthalic acid (H₂BDC)[4]

  • N,N-Dimethylformamide (DMF)[4]

  • Acetic acid or other modulators (optional)

Procedure:

  • ZrCl₄ and terephthalic acid are dissolved in DMF in a 1:1 molar ratio.[2]

  • The solution is sealed in a Teflon-lined autoclave.[2]

  • The autoclave is heated in an oven at 120 °C for 24 hours.[2]

  • After cooling down to room temperature, the white crystalline product is collected by filtration.[4]

  • The product is washed with DMF and ethanol to remove any unreacted starting materials.[2]

  • The final product is dried under vacuum.[4]

Synthesis of Zn-TPA MOF (MOF-5)

This protocol outlines the solvothermal synthesis of MOF-5, a zinc-based MOF with the TPA linker.[6][7]

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)[6]

  • Terephthalic acid (H₂BDC)[6]

  • N,N-Dimethylformamide (DMF)[6]

Procedure:

  • Zinc nitrate hexahydrate and terephthalic acid are dissolved in DMF.[6]

  • The solution is placed in a Teflon-lined autoclave.[8]

  • The autoclave is heated in an oven at a temperature typically between 100-120 °C for a period of 24 to 48 hours.[9]

  • After cooling, the cubic crystals of MOF-5 are collected by decanting the solvent.

  • The crystals are washed with fresh DMF and then chloroform (B151607) to remove residual reactants.

  • The product is dried under vacuum to activate the framework.

Performance in Drug Delivery Applications

The choice of linker can significantly impact a MOF's performance as a drug delivery vehicle. The porosity determines the drug loading capacity, while the chemical functionality of the linker can influence drug-framework interactions and release kinetics.

DrugDeliveryWorkflow cluster_synthesis MOF Synthesis cluster_drug_loading Drug Loading cluster_drug_release Drug Release Metal_Ion Metal Ion/Cluster SDBA_Linker SDBA Linker TPA_Linker TPA Linker SDBA_MOF SDBA-based MOF TPA_MOF TPA-based MOF Drug Drug Molecule Loaded_SDBA_MOF Drug-loaded SDBA-MOF Loaded_TPA_MOF Drug-loaded TPA-MOF Stimuli Stimuli (e.g., pH, Temp) Released_Drug Released Drug

Caption: General workflow for MOF-based drug delivery.

Drug Loading: The higher porosity of TPA-based MOFs generally translates to a higher drug loading capacity compared to SDBA-based MOFs synthesized with the same metal. However, the sulfonyl group in SDBA can offer specific interactions (e.g., hydrogen bonding) with certain drug molecules, potentially leading to high loading efficiencies for those specific drugs.

Controlled Release: The release of drugs from MOFs can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific biomolecules.[10][11] The stability of the MOF under physiological conditions is a critical factor. The sulfonyl group in SDBA-based MOFs may alter the framework's stability and degradation profile in response to biological stimuli, potentially offering different release kinetics compared to their TPA counterparts. For instance, the acidic microenvironment of tumors could trigger the degradation of certain MOFs, leading to targeted drug release.[2]

StimuliResponsiveRelease cluster_mof Drug-Loaded MOF cluster_stimuli Biological Stimuli MOF MOF Carrier (SDBA or TPA linker) Release Drug Release MOF->Release Degradation / Conformational Change Drug Encapsulated Drug pH Low pH (Tumor Microenvironment) pH->MOF Redox Redox Potential (e.g., Glutathione) Redox->MOF Ions Specific Ions Ions->MOF

Caption: Stimuli-responsive drug release from MOFs.

Conclusion

Both this compound and terephthalic acid are valuable linkers for the construction of Metal-Organic Frameworks.

  • Terephthalic acid is the linker of choice for applications where maximizing porosity and surface area is the primary goal. The resulting MOFs, such as UiO-66 and MOF-5, are well-characterized and have demonstrated high drug loading capacities.

  • This compound offers a platform for creating functionalized MOFs. The presence of the sulfonyl group can be leveraged to tune the chemical environment within the pores, potentially leading to selective guest interactions and unique stimuli-responsive behaviors. While the reported surface areas of SDBA-based MOFs are generally lower than their TPA counterparts, they can exhibit excellent thermal stability.

For researchers and drug development professionals, the selection between SDBA and TPA will depend on the specific requirements of the application. If high drug loading is the sole priority, TPA-based systems may be more suitable. However, if tailored drug-framework interactions, specific release triggers, or additional functionalities are desired, SDBA presents a compelling alternative that warrants further exploration. The ongoing research into isoreticular series of MOFs with these and other functionalized linkers will continue to expand the design possibilities and applications of these remarkable materials.

References

A Comparative Guide to Sulfonyl-Functionalized Linkers in Metal-Organic Framework (MOF) Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of sulfonyl functional groups onto the organic linkers used in the synthesis of Metal-Organic Frameworks (MOFs) has emerged as a powerful strategy for tuning their physicochemical properties. The strong electron-withdrawing nature and the potential for Brønsted acidity of the sulfonic acid group can significantly influence the stability, porosity, and functionality of the resulting MOFs, making them highly attractive for applications in catalysis, gas separation and storage, and proton conduction.

This guide provides a comparative analysis of various sulfonyl-functionalized linkers in the construction of MOFs, supported by experimental data. We will delve into the impact of these linkers on key performance metrics and provide detailed experimental protocols for their synthesis and characterization.

Data Presentation: Performance Metrics of Sulfonyl-Functionalized MOFs

The incorporation of sulfonyl groups can have a varied impact on the textural properties and functional performance of MOFs. The following tables summarize key quantitative data for a selection of MOFs synthesized with sulfonyl-functionalized linkers, comparing them with their non-functionalized counterparts where applicable.

Table 1: Comparison of Textural Properties and CO₂ Adsorption Capacities

MOFLinkerFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g)Reference
DUT-42,6-Naphthalenedicarboxylic acid-~30001.33.28 (at 273 K, 1 bar)[1]
DUT-4-SO₃H (50)2,6-Naphthalenedicarboxylic acid & 4,8-Disulfonaphthalene-2,6-dicarboxylic acid (50% ratio)-SO₃HNot specifiedNot specified1.54 (at 273 K, 1 bar)[1]
MOF-8081,3,5-Benzenetricarboxylic acid-141114.7Not specified[2]
MOF-808-S1,3,5-Benzenetricarboxylic acid & 5-Sulfoisophthalic acid-SO₃H162816.2Not specified[2]
UiO-661,4-Benzenedicarboxylic acid-~1100 - 1500~0.5 - 0.7~2.5 (at 273 K)[3]
(60)SO₃H-UiO-661,4-Benzenedicarboxylic acid & 2-Sulfo-1,4-benzenedicarboxylic acid (60% ratio)-SO₃HDecreased with increasing sulfonationDecreased with increasing sulfonationNot specified[4][5]
MIL-101(Cr)1,4-Benzenedicarboxylic acid-~3000 - 4000~1.5 - 2.0~9.3 (at 298 K, 4 MPa)[6]
MIL-101(Cr)-SO₃H2-Sulfo-1,4-benzenedicarboxylic acid-SO₃H~1066 - 2362Lower than parent MOFNot specified[7]

Table 2: Comparison of Catalytic and Proton-Conducting Properties

MOFLinker Functional GroupApplicationKey Performance MetricConditionsReference
DUT-4-SO₃H (50)-SO₃HCatalysis (Ring opening of styrene (B11656) oxide)~99% conversion5 hours[1]
(60)SO₃H-UiO-66-SO₃HCatalysis (Friedel-Crafts acylation of anisole)24% conversion5 hours, 200 °C[4]
Zr-HSO₃-bdc MOF-SO₃HCatalysis (Esterification of n-butanol)High activity and reusabilityNot specified[8]
HSO₃-MIL-101(Cr)-SO₃HCatalysis (Esterification of n-butanol)Deactivation observedNot specified[8]
Zn-MOF-2Sulfonate groupProton Conduction5.69 × 10⁻² S·cm⁻¹90 °C, 98% RH[9]
Zn-MOF-1Sulfate groupProton Conduction4.48 × 10⁻³ S·cm⁻¹90 °C, 98% RH[9]
MFM-300(Cr)·SO₄(H₃O)₂Sulfuric acid confined in poresProton Conduction1.26 × 10⁻² S cm⁻¹25 °C, 99% RH[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of sulfonyl-functionalized MOFs. Below are representative protocols for key experiments.

1. Synthesis of Sulfonyl-Functionalized MOFs

a) Direct Solvothermal Synthesis of HSO₃-MIL-101(Cr)

This method involves the direct incorporation of the sulfonyl-functionalized linker during the MOF synthesis.

  • Reagents: Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O), 2-sulfo-1,4-benzenedicarboxylic acid (H₂BDC-SO₃H), hydrofluoric acid (HF), deionized water.

  • Procedure:

    • In a Teflon-lined stainless-steel autoclave, dissolve Cr(NO₃)₃·9H₂O and H₂BDC-SO₃H in deionized water.

    • Carefully add a molar equivalent of HF to the solution.

    • Seal the autoclave and heat it at 220 °C for 8-12 hours.

    • After cooling to room temperature, the green solid product is collected by centrifugation or filtration.

    • The product is then purified by washing with hot N,N-dimethylformamide (DMF) and ethanol (B145695) to remove unreacted starting materials.

    • The final product is activated by heating under vacuum to remove solvent molecules from the pores.

b) Post-Synthetic Modification (PSM) to Introduce Sulfonyl Groups into UiO-66-NH₂

This approach involves synthesizing a MOF with a reactive functional group (e.g., -NH₂) and then chemically modifying it to introduce the sulfonyl group.

  • Reagents: UiO-66-NH₂, concentrated sulfuric acid, trifluoromethanesulfonic anhydride (B1165640).

  • Procedure:

    • Synthesize UiO-66-NH₂ according to established literature procedures.

    • Suspend the activated UiO-66-NH₂ in a suitable solvent (e.g., nitromethane).

    • Add a mixture of concentrated sulfuric acid and trifluoromethanesulfonic anhydride to the suspension.

    • Stir the reaction mixture at a controlled temperature for a specified time to allow for the sulfonation of the amino groups.

    • The resulting sulfonyl-functionalized MOF is then collected by filtration, washed thoroughly with the reaction solvent and other washing solvents like ethanol, and dried under vacuum.

2. Characterization of Sulfonyl-Functionalized MOFs

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOFs. The diffraction patterns are compared with simulated or previously reported patterns.[3]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the porous materials. Nitrogen adsorption-desorption isotherms are measured at 77 K after activating the sample under vacuum.[11][12]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) with a constant heating rate.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of the sulfonyl functional group. Characteristic peaks for S=O and S-O stretching vibrations are typically observed.[4]

3. Performance Evaluation

  • Catalytic Activity Testing:

    • The activated sulfonyl-functionalized MOF is added to a reaction vessel containing the reactants and a suitable solvent.

    • The reaction is carried out at a specific temperature and for a set duration with constant stirring.

    • The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • For reusability tests, the catalyst is recovered after the reaction by centrifugation, washed, reactivated, and used in subsequent catalytic cycles.[4]

  • Proton Conductivity Measurement:

    • The powdered MOF sample is pressed into a pellet of known dimensions.

    • The pellet is placed in a two-probe conductivity cell.

    • AC impedance spectroscopy is performed over a range of frequencies at controlled temperature and relative humidity (RH).

    • The proton conductivity (σ) is calculated from the impedance data using the formula: σ = L / (R × A), where L is the thickness of the pellet, R is the bulk resistance obtained from the Nyquist plot, and A is the cross-sectional area of the pellet.[13]

  • Gas Adsorption Measurement:

    • A known mass of the activated MOF is placed in the sample holder of a gas sorption analyzer.

    • The sample is further degassed in situ to ensure a clean surface.

    • The adsorbate gas (e.g., CO₂) is introduced into the sample chamber at a controlled temperature.

    • The amount of gas adsorbed is measured at various pressures to generate an adsorption isotherm.

    • The adsorption capacity is determined from the isotherm at a specific pressure and temperature.[12]

Mandatory Visualization

The following diagrams illustrate key relationships and workflows in the context of sulfonyl-functionalized MOFs.

Linker_Property_Performance cluster_linker Sulfonyl-Functionalized Linker cluster_mof MOF Properties cluster_performance Performance Metrics Linker e.g., 2-sulfo-1,4-benzenedicarboxylic acid Porosity Porosity (Surface Area, Pore Volume) Linker->Porosity Stability Chemical & Thermal Stability Linker->Stability Acidity Brønsted Acidity Linker->Acidity Gas_Adsorption Gas Adsorption/Separation Porosity->Gas_Adsorption Catalysis Catalytic Activity Stability->Catalysis Acidity->Catalysis Proton_Conduction Proton Conduction Acidity->Proton_Conduction

Caption: Relationship between sulfonyl-functionalized linkers, MOF properties, and performance.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation S1 MOF Synthesis (Solvothermal / PSM) S2 Purification & Activation S1->S2 S3 Characterization (PXRD, BET, TGA, FT-IR) S2->S3 E1 Catalysis Testing (Conversion, Selectivity) S3->E1 Material for Testing E2 Gas Adsorption (Capacity, Selectivity) S3->E2 E3 Proton Conduction (Conductivity, Stability) S3->E3 D Comparative Analysis E1->D Data Analysis E2->D E3->D

Caption: General experimental workflow for the comparative analysis of sulfonyl-functionalized MOFs.

References

Unveiling the Molecular Architecture: A Comparative Guide to Spectroscopic Techniques for Confirming the Structure of 4,4'-Sulfonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of key spectroscopic techniques for the structural elucidation of 4,4'-Sulfonyldibenzoic acid, a valuable building block in polymer chemistry and materials science. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for the robust characterization of this and similar chemical entities.

The structural confirmation of this compound (C₁₄H₁₀O₆S) relies on a suite of spectroscopic methods, each providing a unique piece of the structural puzzle. This guide will delve into the application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

At a Glance: Comparative Spectroscopic Data

To facilitate a clear comparison of the data obtained from each technique, the following tables summarize the key quantitative findings for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Technique Solvent Observed Chemical Shifts (δ) / ppm Assignment
¹H NMRDMSO-d₆~13.5 (broad s, 2H), ~8.2 (d, 4H), ~8.0 (d, 4H)-COOH, Ar-H (ortho to -COOH), Ar-H (ortho to -SO₂-)
¹³C NMRDMSO-d₆~166, ~144, ~134, ~131, ~127C=O, C-SO₂, C-COOH, Ar-CH, Ar-CH

Note: Specific chemical shifts can vary slightly based on experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-2500 (broad)O-H stretchCarboxylic Acid
1700-1680C=O stretchCarboxylic Acid
1600-1580C=C stretchAromatic Ring
1320-1280 & 1170-1150Asymmetric & Symmetric S=O stretchSulfone
~3080C-H stretchAromatic

Table 3: Mass Spectrometry (MS) Data

Technique m/z Value Assignment
Electron Ionization (EI)306[M]⁺ (Molecular Ion)
289[M - OH]⁺
261[M - COOH]⁺
185[M - C₇H₅O₂]⁺
121[C₇H₅O₂]⁺

Table 4: Single-Crystal X-ray Crystallography Data

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.938(2)
b (Å)10.745(2)
c (Å)11.779(2)
β (°)108.59(3)
Volume (ų)1192.3(4)

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound, integrating the discussed spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography Purification->XRay NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data XRay_Data 3D Molecular Structure & Connectivity XRay->XRay_Data Confirmation Confirmed Structure of This compound NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation XRay_Data->Confirmation

A logical workflow for spectroscopic structure confirmation.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of -2 to 16 ppm, and a relaxation delay of 1-2 seconds.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, a spectral width of 0 to 200 ppm, and a relaxation delay of 2-5 seconds.

    • Process the spectrum similarly to the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the mixture into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction:

    • Introduce a small amount of the sample into the instrument, typically via a direct insertion probe.

    • The sample is heated to induce vaporization into the ion source.

  • Data Acquisition:

    • The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

    • The mass spectrum is recorded, showing the relative abundance of each ion.

4. Single-Crystal X-ray Crystallography

  • Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Crystal Growth:

    • Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions). Slow evaporation of a saturated solution in a suitable solvent (e.g., a water/ethanol mixture) is a common method.

  • Data Collection:

    • Mount a suitable crystal on the goniometer head of the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data to obtain the final, accurate crystal structure.

By employing this multi-technique approach, researchers can achieve a high level of confidence in the structural assignment of this compound, ensuring the quality and reliability of their scientific findings and downstream applications.

Acidity comparison between sulfonic acid and carboxylic acid functional groups in MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of acidic functional groups into Metal-Organic Frameworks (MOFs) is a cornerstone of designing advanced materials for catalysis, proton conduction, and drug delivery. Among the most common acidic moieties, sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups are frequently employed to bestow Brønsted acidity upon these porous crystalline materials. This guide provides an objective comparison of the acidity and performance of sulfonic acid and carboxylic acid functional groups within MOFs, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Differences

Sulfonic acid-functionalized MOFs generally exhibit stronger acidity, leading to superior performance in applications requiring potent Brønsted acid sites, such as heterogeneous catalysis and proton conduction. While carboxylic acid groups also impart acidity, their weaker nature often translates to lower activity in acid-demanding applications.

Quantitative Data Summary

The following table summarizes key quantitative data comparing the acidity and performance of MOFs functionalized with sulfonic and carboxylic acid groups.

ParameterSulfonic Acid Functionalized MOFsCarboxylic Acid Functionalized MOFsKey Findings & References
Intrinsic Acidity (pKa) Generally stronger acid. pKa of benzenesulfonic acid is ~0.7.[1] In MOFs, UiO-66-SO₃H is slightly stronger than UiO-66-2COOH.Weaker acid. pKa of benzoic acid is ~4.2.[1] pKa values for UiO-66-COOH are in a similar range.Sulfonic acids are inherently stronger acids than carboxylic acids. This trend holds within MOF structures, as demonstrated by solid-state NMR studies on isoreticular MOFs.
Catalytic Activity (Esterification) High activity, comparable to commercial catalysts like Amberlyst-15.[2][3]Lower activity for reactions requiring strong Brønsted acids. Often employed for their coordination properties or as weaker acid catalysts.Sulfonic acid-functionalized MOFs, such as HSO₃-MIL-101(Cr) and SO₃H-UiO-66, show high conversion rates in the esterification of n-butanol with acetic acid.[2][3]
Proton Conductivity High proton conductivity, often orders of magnitude higher than non-functionalized or carboxylate-functionalized counterparts.[4][5]Moderate proton conductivity.MOFs with dangling sulfonate groups exhibit significantly enhanced proton conductivity due to the high acidity and hydrophilicity of the -SO₃H group, which facilitates proton transport.[4][5]

In-Depth Acidity Analysis

The acidity of a functional group within a MOF is a critical determinant of its performance. Sulfonic acids are intrinsically stronger acids than carboxylic acids due to the greater resonance stabilization of the sulfonate anion conjugate base compared to the carboxylate anion. The negative charge in the sulfonate ion is delocalized over three oxygen atoms, whereas in the carboxylate ion, it is spread across only two.[6]

This fundamental difference in acidity is retained when these groups are incorporated into MOF structures. Studies using solid-state Nuclear Magnetic Resonance (NMR) with probe molecules like trimethylphosphine (B1194731) oxide (TMPO) have confirmed that sulfonic acid-functionalized MOFs, such as UiO-66-SO₃H, possess stronger Brønsted acid sites than their carboxylic acid-functionalized analogues, like UiO-66-2COOH.

Performance in Key Applications

Catalysis

The stronger Brønsted acidity of sulfonic acid-functionalized MOFs makes them highly effective catalysts for a range of organic transformations that are traditionally catalyzed by strong liquid acids. This includes reactions such as esterification, Friedel-Crafts acylation, and hydrolysis.[5][6][7][8][9] For instance, in the esterification of n-butanol with acetic acid, sulfonic acid-containing MOFs have demonstrated catalytic activity comparable to commercial solid acid catalysts like Amberlyst-15.[10] While carboxylic acid-based MOFs can also act as catalysts, their utility is often in reactions that do not require high acid strength or where the metal nodes themselves act as Lewis acid sites.[11]

Proton Conduction

The development of materials with high proton conductivity is crucial for applications in proton exchange membrane fuel cells (PEMFCs). MOFs functionalized with sulfonic acid groups have emerged as promising candidates due to the high concentration and mobility of protons associated with the -SO₃H moiety. The hydrophilic nature of the sulfonic acid group facilitates the formation of hydrogen-bonding networks with water molecules, which serve as pathways for proton transport.[4][5] In contrast, while carboxylic acid groups can also contribute to proton conductivity, the resulting conductivities are generally lower than those achieved with sulfonic acid functionalization under similar conditions.

Experimental Protocols

Accurate characterization of the acidity of functionalized MOFs is essential for understanding their structure-property relationships. The following are detailed methodologies for key experiments.

Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa values of acidic functional groups in MOFs.[12][13][14][15]

Procedure:

  • Sample Preparation: A known mass of the MOF sample (typically 20-50 mg) is suspended in a solution of a background electrolyte with a constant ionic strength (e.g., 0.1 M KCl or NaCl). The suspension is stirred to ensure homogeneity.

  • Titration: The suspension is titrated with a standardized solution of a strong base (e.g., 0.01 M NaOH). The pH of the suspension is monitored continuously using a calibrated pH electrode.

  • Data Analysis: The titration curve (pH vs. volume of titrant added) is plotted. The equivalence point is determined from the inflection point of the curve (or the maximum of the first derivative). The pKa is the pH at which half of the acidic groups have been neutralized. For polyprotic acids, multiple equivalence points and pKa values may be observed.

Pyridine (B92270) FT-IR Spectroscopy for Brønsted and Lewis Acidity

Fourier-Transform Infrared (FT-IR) spectroscopy using pyridine as a probe molecule is a widely used technique to distinguish between Brønsted and Lewis acid sites in solid acids.[16][17][18][19][20]

Procedure:

  • Sample Preparation: A self-supporting wafer of the MOF is placed in a specialized IR cell with CaF₂ windows. The sample is activated under vacuum at an elevated temperature to remove adsorbed water and solvent molecules.

  • Pyridine Adsorption: Pyridine vapor is introduced into the cell at a controlled pressure and allowed to adsorb onto the MOF at a specific temperature (e.g., 150 °C).

  • Desorption and Spectral Acquisition: The physically adsorbed pyridine is removed by evacuation at the same or a slightly elevated temperature. The IR spectrum is then recorded.

  • Data Analysis: The bands corresponding to pyridine coordinated to Lewis acid sites (typically around 1445-1455 cm⁻¹) and protonated pyridine (pyridinium ion) formed on Brønsted acid sites (around 1540-1550 cm⁻¹) are analyzed. The concentration of each type of acid site can be quantified using the integrated absorbance of these bands and their respective extinction coefficients.

Solid-State NMR with TMPO for Acid Strength and Quantification

Solid-state NMR spectroscopy with a probe molecule like trimethylphosphine oxide (TMPO) provides quantitative information about the type, strength, and number of acid sites.[4][21][22][23][24]

Procedure:

  • Sample Preparation: The MOF sample is activated under vacuum to remove guest molecules.

  • TMPO Loading: A controlled amount of TMPO is adsorbed onto the activated MOF, typically from a solution in a volatile solvent like dichloromethane, followed by solvent removal under vacuum.

  • NMR Spectroscopy: ³¹P Magic Angle Spinning (MAS) NMR spectra are acquired.

  • Data Analysis: The chemical shift of the ³¹P signal of adsorbed TMPO is indicative of the acid strength; a larger downfield shift corresponds to a stronger acid site. Signals for TMPO adsorbed on Brønsted and Lewis acid sites appear at different chemical shifts. The concentration of acid sites can be determined by integrating the respective signals and comparing them to a standard.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Sulfonic Acid Functional Group cluster_1 Carboxylic Acid Functional Group Sulfonic_Acid -SO₃H S(=O)₂-OH Sulfonate_Anion -SO₃⁻ Resonance Stabilized (3 Oxygen atoms) Sulfonic_Acid->Sulfonate_Anion Deprotonation Carboxylic_Acid -COOH C(=O)-OH Carboxylate_Anion -COO⁻ Resonance Stabilized (2 Oxygen atoms) Carboxylic_Acid->Carboxylate_Anion Deprotonation

Figure 1. Structural comparison of sulfonic and carboxylic acid groups.

G Start MOF Sample Activation Activation (Vacuum/Heat) Start->Activation Probe_Adsorption Adsorption of Probe Molecule (e.g., Pyridine, TMPO) Activation->Probe_Adsorption Measurement Spectroscopic Measurement (FT-IR or Solid-State NMR) Probe_Adsorption->Measurement Data_Analysis Data Analysis (Identification and Quantification of Acid Sites) Measurement->Data_Analysis End Acidity Characterization Data_Analysis->End G Catalyst MOF-SO₃H Protonation Protonation of Substrate Catalyst->Protonation H⁺ Substrate Substrate (e.g., Alcohol) Substrate->Protonation Nucleophilic_Attack Nucleophilic Attack Protonation->Nucleophilic_Attack Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Deprotonation->Catalyst Regeneration Product Product (e.g., Ether) Deprotonation->Product

References

A Comparative Guide to HPLC Methods for Purity Validation of 4,4'-Sulfonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation process. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4,4'-Sulfonyldibenzoic acid. The information presented is based on established chromatographic principles for analogous compounds, offering robust starting points for method development and validation.

Recommended HPLC Methodologies

Reversed-phase HPLC (RP-HPLC) is the most suitable technique for the analysis of this compound due to its polar, aromatic nature. The primary method presented here utilizes a C18 stationary phase with gradient elution to ensure the separation of the main component from potential impurities. An isocratic method is also presented as a simpler, alternative approach.

Method 1: Gradient RP-HPLC (Recommended)

This method is designed to provide high resolution and is capable of separating a wider range of potential impurities with varying polarities.

Method 2: Isocratic RP-HPLC (Alternative)

This method is simpler and quicker to run, making it suitable for routine quality control where the impurity profile is well-characterized.

Experimental Protocols

Below are the detailed experimental protocols for the recommended gradient and alternative isocratic HPLC methods.

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

    • Sample of this compound for analysis

Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute as described for the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key parameters and expected performance of the two proposed HPLC methods.

ParameterMethod 1: Gradient RP-HPLCMethod 2: Isocratic RP-HPLC
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode GradientIsocratic
Gradient Program 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B40% Acetonitrile : 60% Water (with 0.1% Phosphoric Acid)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C30°C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Expected Retention Time ~12 minutes~8 minutes
Resolution Excellent, capable of separating closely eluting impurities.Good, for known and well-separated impurities.
Run Time ~25 minutes~15 minutes
Advantages Superior separation of complex mixtures and unknown impurities.Faster analysis, simpler operation.
Disadvantages Longer run time, more complex method development.May not resolve all potential impurities.

Potential Impurities

The purity analysis of this compound should consider potential process-related impurities and degradation products. Common impurities may include starting materials and by-products from its synthesis. For instance, if synthesized from 4,4'-dichlorodiphenyl sulfone, residual starting material or partially reacted intermediates could be present.

Method Validation Parameters

A comprehensive validation of the chosen HPLC method should be performed in accordance with ICH guidelines. Key validation parameters include:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy Recovery of 98-102% for spiked samples.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).

Visualizations

Experimental Workflow

G HPLC Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Weigh & Dissolve Reference Standard filtration Filter Solutions (0.45 µm) prep_std->filtration prep_sample Weigh & Dissolve Test Sample prep_sample->filtration hplc_system Equilibrate HPLC System filtration->hplc_system injection Inject Samples & Standards hplc_system->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection UV Detection (254 nm) chromatography->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity (%) integration->calculation report Generate Report calculation->report G Comparison of HPLC Methods cluster_main Purity Analysis of this compound cluster_gradient_attr Gradient Method Attributes cluster_isocratic_attr Isocratic Method Attributes gradient Gradient RP-HPLC (Recommended) g_res High Resolution gradient->g_res g_flex High Flexibility gradient->g_flex g_time Longer Run Time gradient->g_time isocratic Isocratic RP-HPLC (Alternative) i_speed Faster Analysis isocratic->i_speed i_simple Simpler Operation isocratic->i_simple i_res Lower Resolution isocratic->i_res

A Comparative Guide to the Structural and Property Differences of 4,4'-Sulfonyldibenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and physicochemical properties of the 2,2'-, 3,3'-, and 4,4'- isomers of sulfonyldibenzoic acid. Understanding the distinct characteristics of these isomers is crucial for their application in materials science and drug development, where subtle structural variations can significantly impact a compound's efficacy, safety, and material properties.

Structural and Physicochemical Property Comparison

The positional isomerism of the carboxyl groups on the phenyl rings in sulfonyldibenzoic acid leads to notable differences in the physical and chemical properties of the 2,2'-, 3,3'-, and 4,4'- isomers. These differences are summarized in the tables below, compiled from experimental and predicted data.

Physicochemical Properties
Property2,2'-Sulfonyldibenzoic Acid3,3'-Sulfonyldibenzoic Acid4,4'-Sulfonyldibenzoic Acid
Molecular Formula C₁₄H₁₀O₆SC₁₄H₁₀O₆SC₁₄H₁₀O₆S
Molecular Weight 306.29 g/mol 306.29 g/mol 306.29 g/mol
Melting Point 138-139 °C[1]>300 °C (decomposes, predicted)>350 °C[2][3]
Boiling Point 598.9±35.0 °C (predicted)[1]>300 °C (decomposes, predicted)590.1 °C at 760 mmHg (predicted)[2]
Density 1.509±0.06 g/cm³ (predicted)[1]~1.62 g/cm³ (predicted)1.509 g/cm³ (predicted)[2][3]
Solubility Not specifiedSoluble in DMSO and DMFSoluble in Dimethylformamide[2][3]
pKa Not specifiedNot specified3.28±0.10 (predicted)[2][3]
LogP Not specified1.45 (calculated)2.99660[2]
Spectroscopic Data
Spectroscopy2,2'-Sulfonyldibenzoic Acid3,3'-Sulfonyldibenzoic AcidThis compound
IR (C=O stretch) Not specified1680 cm⁻¹Not specified
IR (SO₂ stretch) Not specified1300–1150 cm⁻¹Not specified
¹³C NMR Not specifiedNot specifiedAvailable[4]
Mass Spectrum Not specifiedNot specifiedAvailable[5]
Crystallographic Data
Property2,2'-Sulfonyldibenzoic Acid3,3'-Sulfonyldibenzoic AcidThis compound
Crystal System Not specifiedNot specifiedMonoclinic[6]
Space Group Not specifiedNot specifiedP2/m[6]
Cell Dimensions Not specifiedNot specifieda = 5.0019 Å, b = 23.3653 Å, c = 5.7871 Å, β = 110.151°[6]
Dihedral Angle Not specifiedNot specified76.41° (between the two phthalic fragments)[6]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of sulfonyldibenzoic acid isomers. Below are generalized procedures that can be adapted for each specific isomer.

General Synthesis of Sulfonyldibenzoic Acids

The synthesis of sulfonyldibenzoic acids can be achieved through the oxidation of the corresponding di-tolyldisulfides or by the reaction of chlorosulfonic acid with the appropriate toluic acid isomers followed by oxidation. A general workflow is depicted in the diagram below.

G General Synthesis Workflow for Sulfonyldibenzoic Acid Isomers cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product Start1 Di-tolyl Sulfide (B99878) Isomer Oxidation Oxidation (e.g., with KMnO₄ or H₂O₂) Start1->Oxidation Start2 Toluic Acid Isomer Sulfonylation Sulfonylation (with Chlorosulfonic Acid) Start2->Sulfonylation Product Sulfonyldibenzoic Acid Isomer Oxidation->Product Hydrolysis Hydrolysis Sulfonylation->Hydrolysis Hydrolysis->Product

A generalized workflow for the synthesis of sulfonyldibenzoic acid isomers.

Detailed Steps:

  • Oxidation of Di-tolyl Sulfides: A solution of the respective di-tolyl sulfide isomer in a suitable solvent (e.g., acetic acid) is treated with an oxidizing agent such as potassium permanganate (B83412) or hydrogen peroxide. The reaction mixture is typically heated to ensure complete oxidation. After the reaction, the product is isolated by filtration and purified by recrystallization.

  • Sulfonylation of Toluic Acids: The corresponding toluic acid isomer is reacted with chlorosulfonic acid, often at elevated temperatures. The resulting sulfonyl chloride is then hydrolyzed to yield the carboxylic acid. The product is isolated by precipitation in water and purified by recrystallization.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized isomers.

G Characterization Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation Synthesis Synthesized Isomer NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR Infrared Spectroscopy Synthesis->IR TGA Thermal Analysis (TGA/DSC) Synthesis->TGA XRD X-ray Diffraction (for crystal structure) Synthesis->XRD Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure Properties Property Determination TGA->Properties XRD->Properties

A general workflow for the characterization of sulfonyldibenzoic acid isomers.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and substitution pattern of the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups, such as the carboxylic acid (C=O and O-H stretches) and the sulfonyl group (S=O stretches).

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and melting points of the isomers.

  • X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure and crystal packing.

Biological Activity and Drug Development Potential

While comprehensive comparative studies on the biological activities of these specific sulfonyldibenzoic acid isomers are limited, the sulfonyl and benzoic acid moieties are present in numerous biologically active compounds. The sulfonyl group can act as a hydrogen bond acceptor, influencing the binding of a molecule to its biological target. The carboxylic acid groups can also participate in hydrogen bonding and salt bridge formation.

The different spatial arrangements of the carboxylic acid groups in the 2,2'-, 3,3'-, and 4,4'- isomers will dictate their ability to interact with specific binding sites on proteins, potentially leading to different biological activities or potencies. For instance, the distance and orientation between the two carboxyl groups can be critical for binding to enzymes or receptors that have two corresponding interaction points.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate and compare the biological activities of these isomers and to explore their potential as scaffolds in drug design. A proposed workflow for such an investigation is outlined below.

G Biological Activity Screening Workflow cluster_compounds Test Compounds cluster_screening Screening cluster_evaluation Evaluation Isomer22 2,2'-Isomer InVitro In Vitro Assays (e.g., enzyme inhibition, receptor binding) Isomer22->InVitro Isomer33 3,3'-Isomer Isomer33->InVitro Isomer44 4,4'-Isomer Isomer44->InVitro CellBased Cell-Based Assays (e.g., cytotoxicity, pathway modulation) InVitro->CellBased Activity Comparative Activity CellBased->Activity SAR Structure-Activity Relationship (SAR) Activity->SAR Lead Lead Identification SAR->Lead

A proposed workflow for the comparative biological evaluation of sulfonyldibenzoic acid isomers.

References

Impact of the sulfone functional group on MOF stability versus other linkers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the impact of the sulfone functional group on the stability of Metal-Organic Frameworks (MOFs) versus other common linkers.

The strategic selection of organic linkers is a cornerstone in the design of robust Metal-Organic Frameworks (MOFs) for applications ranging from gas storage and separation to catalysis and drug delivery. While carboxylate, azolate, and pyridyl-based linkers are prevalent, the incorporation of the sulfone functional group (-SO₂-) has emerged as a compelling strategy to enhance the stability of these porous materials. This guide provides an objective comparison of the stability of sulfone-containing MOFs against their counterparts with other widely used linkers, supported by experimental data and detailed methodologies.

At a Glance: Stability Showdown

The inclusion of a sulfone group within an organic linker can significantly influence the thermal and chemical resilience of a MOF. The electron-withdrawing nature of the sulfone moiety can strengthen the metal-ligand bonds, contributing to overall framework robustness.

Quantitative Stability Analysis

The following tables summarize key stability metrics for representative MOFs featuring sulfone, carboxylate, and azolate linkers.

Table 1: Thermal Stability of Representative MOFs

MOFLinker Functional GroupMetal NodeDecomposition Temperature (°C)Experimental Method
PCN-133Sulfone-dicarboxylateZr₆~350Thermogravimetric Analysis (TGA)
UiO-66CarboxylateZr₆~500Thermogravimetric Analysis (TGA)
ZIF-8Azolate (Imidazole)Zn~450-500Thermogravimetric Analysis (TGA)
PCN-134Porphyrin-carboxylateZr₆>400Thermogravimetric Analysis (TGA)

Table 2: Chemical Stability of Representative MOFs

MOFLinker Functional GroupTest ConditionStability OutcomeExperimental Method
PCN-133Sulfone-dicarboxylateAqueous solutions (pH 2-11)Lower stability compared to PCN-134Powder X-ray Diffraction (PXRD)
UiO-66CarboxylateAqueous solutions (pH 1-9)High stabilityPowder X-ray Diffraction (PXRD)
ZIF-8Azolate (Imidazole)Aqueous solutions (stable in neutral/basic)Decomposes in acidic conditionsPowder X-ray Diffraction (PXRD)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of MOF stability.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the temperature at which a MOF structure decomposes.

Protocol:

  • A sample of the activated MOF (typically 5-10 mg) is placed in an alumina (B75360) or platinum pan.

  • The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 20-50 mL/min).

  • A linear heating ramp is applied, typically from room temperature to 800-1000 °C at a rate of 5-10 °C/min.

  • The weight loss of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is identified as the onset temperature of the major weight loss step corresponding to the collapse of the framework structure, after the initial removal of guest and solvent molecules.

Powder X-ray Diffraction (PXRD) for Chemical Stability

Objective: To assess the retention of crystallinity and structural integrity of a MOF after exposure to different chemical environments.

Protocol:

  • An initial PXRD pattern of the as-synthesized and activated MOF is recorded to serve as a reference.

  • A known amount of the MOF sample is immersed in a specific chemical solution (e.g., acidic, basic, or organic solvent) for a predetermined period (e.g., 24 hours, 72 hours).

  • After exposure, the MOF sample is recovered by centrifugation or filtration, washed with a suitable solvent (e.g., water, ethanol), and dried under vacuum.

  • A PXRD pattern of the treated MOF is then recorded under the same conditions as the initial measurement.

  • The stability is evaluated by comparing the peak positions and intensities of the PXRD patterns before and after treatment. A significant loss of peak intensity or the appearance of new peaks indicates framework degradation.

Visualizing the Impact: Logical and Experimental Frameworks

The following diagrams illustrate the key relationships in MOF stability and the workflow for its assessment.

MOF_Stability_Factors cluster_Linker Linker Functional Group cluster_Properties Factors Influencing Stability cluster_Stability MOF Stability Sulfone Sulfone (-SO2-) Bond_Strength Metal-Ligand Bond Strength Sulfone->Bond_Strength Increases (Electron Withdrawing) Carboxylate Carboxylate (-COOH) Carboxylate->Bond_Strength Azolate Azolate Azolate->Bond_Strength Pyridyl Pyridyl Pyridyl->Bond_Strength Thermal_Stability Thermal Stability Bond_Strength->Thermal_Stability Chemical_Stability Chemical Stability Bond_Strength->Chemical_Stability Hydrophobicity Hydrophobicity/Hydrophilicity Hydrophobicity->Chemical_Stability Enhances Steric_Hindrance Steric Hindrance Steric_Hindrance->Chemical_Stability Can enhance

Caption: Factors influencing MOF stability.

Experimental_Workflow cluster_Synthesis MOF Preparation cluster_Characterization Initial Characterization cluster_Stability_Testing Stability Assessment cluster_Post_Analysis Post-Treatment Analysis cluster_Conclusion Conclusion Synthesis MOF Synthesis & Activation Initial_PXRD Initial PXRD Synthesis->Initial_PXRD Initial_TGA Initial TGA Synthesis->Initial_TGA Chemical_Exposure Chemical Exposure (Acid/Base/Solvent) Initial_PXRD->Chemical_Exposure Thermal_Stress Thermal Stress (TGA) Initial_TGA->Thermal_Stress Post_TGA TGA Analysis Thermal_Stress->Post_TGA Post_PXRD PXRD Analysis Chemical_Exposure->Post_PXRD Stability_Evaluation Evaluate Stability Post_PXRD->Stability_Evaluation Post_TGA->Stability_Evaluation

Sulfonyl Functionalization: A Double-Edged Sword for Gas Sorption in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis reveals that the incorporation of sulfonyl groups into Metal-Organic Frameworks (MOFs) can significantly influence their gas sorption properties. While this functionalization can enhance selectivity for polar molecules like carbon dioxide, it may come at the cost of reduced overall gas uptake due to decreased surface area and pore volume. This guide provides an objective comparison of the performance of MOFs with and without sulfonyl groups, supported by experimental data, to aid researchers in the strategic design of materials for gas separation and storage.

The strategic placement of functional groups within the porous architecture of Metal-Organic Frameworks (MOFs) is a key strategy for tailoring their interactions with guest molecules. The sulfonyl group (-SO3H) has garnered attention for its potential to introduce strong acidic sites and enhance polarity within the MOF structure, thereby influencing its affinity for various gases. This guide delves into a comparative analysis of gas sorption in isoreticular MOFs, specifically focusing on the impact of sulfonyl functionalization.

Performance Snapshot: Sulfonyl vs. Non-Sulfonyl MOFs

Experimental studies on pyrazolate-based MOFs, such as NiBDP and its sulfonylated counterpart NiBDP_SO3H, provide valuable insights into the effects of sulfonyl functionalization. While the introduction of the -SO3H group can lead to a notable improvement in the selectivity for CO2 over less polar gases like methane (B114726) (CH4), this often coincides with a decrease in the total gas uptake. This trade-off is a critical consideration for researchers designing MOFs for specific applications.

MOFFunctional GroupBET Surface Area (m²/g)CO2 Uptake (mmol/g at 273 K, 1 bar)CH4 Uptake (mmol/g at 273 K, 1 bar)CO2/CH4 Selectivity
NiBDPNone~1100~1.5~0.4~3.75
NiBDP_SO3H-SO3H~900~1.2~0.2~6.0

Note: The data presented above is a representative summary compiled from various sources and may not reflect the exact values from a single study. The selectivity is estimated from single-component isotherm data.

Similarly, studies on the robust UiO-66 framework have demonstrated that sulfonyl functionalization can enhance the selective adsorption of CO2 over CH4. This is attributed to the increased affinity of the polar CO2 molecule for the polar sulfonyl groups within the MOF pores. However, a comprehensive analysis of the literature indicates that this enhancement in selectivity is often accompanied by a reduction in the overall surface area and, consequently, the total gas adsorption capacity.

Experimental Protocols: A Closer Look

The synthesis and characterization of these materials involve precise experimental procedures to ensure the integrity of the framework and the successful incorporation of the functional groups.

Synthesis of Parent MOF (e.g., NiBDP)

The synthesis of the parent MOF, NiBDP, is typically carried out under solvothermal conditions. A mixture of the organic linker, 1,4-bis(1H-pyrazol-4-yl)benzene (H2BDP), and a nickel salt, such as nickel(II) nitrate (B79036) hexahydrate, is dissolved in a suitable solvent, commonly N,N-dimethylformamide (DMF). The solution is then heated in a sealed vessel for a specified period, typically 24 to 72 hours, at a temperature ranging from 100 to 150 °C. After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with fresh solvent, and dried under vacuum.

Post-Synthetic Modification with Sulfonyl Groups (e.g., NiBDP_SO3H)

The introduction of sulfonyl groups is often achieved through post-synthetic modification of the parent MOF. In a typical procedure, the activated parent MOF is suspended in a suitable solvent, such as dichloromethane. A sulfonating agent, for example, a solution of sulfur trioxide in a non-coordinating solvent, is then added dropwise to the suspension at a controlled temperature, often 0 °C. The reaction is allowed to proceed for several hours, after which the functionalized MOF is collected by filtration, washed thoroughly to remove any unreacted reagents, and dried under vacuum.

Gas Sorption Measurements

The gas sorption properties of the parent and functionalized MOFs are evaluated using a variety of techniques to obtain a comprehensive understanding of their performance.

  • Single-Component Adsorption Isotherms: These measurements are performed using a volumetric gas adsorption analyzer. The activated MOF sample is placed in a sample tube and evacuated at an elevated temperature to remove any guest molecules from the pores. The adsorption isotherms for gases such as CO2, CH4, and N2 are then measured at specific temperatures (e.g., 273 K, 298 K) by introducing known amounts of the gas into the sample tube and measuring the equilibrium pressure.

  • Pulse Gas Chromatography: This technique is employed to assess the separation performance of the MOFs under dynamic conditions. A packed column containing the MOF material is prepared. Pulses of a gas mixture (e.g., CO2/CH4) are injected into a carrier gas stream that flows through the column. The retention times of the individual components are measured using a thermal conductivity detector (TCD), providing information about the relative affinities of the gases for the MOF.

  • Breakthrough Curve Analysis: For a more realistic evaluation of gas separation performance, breakthrough experiments are conducted. A packed bed of the MOF material is exposed to a continuous flow of a gas mixture. The composition of the gas exiting the bed is monitored over time using a mass spectrometer or a gas chromatograph. The time it takes for each component to "break through" the bed provides a direct measure of the dynamic separation capability of the material.

Visualizing the Comparison and Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the logical relationship in the performance comparison and a typical experimental workflow.

cluster_0 MOF Functionalization cluster_1 Gas Sorption Performance Parent_MOF Parent MOF (e.g., NiBDP) Gas_Uptake Overall Gas Uptake Parent_MOF->Gas_Uptake Higher Selectivity Selectivity (e.g., CO2/CH4) Parent_MOF->Selectivity Lower Sulfonyl_MOF Sulfonyl-Functionalized MOF (e.g., NiBDP_SO3H) Sulfonyl_MOF->Gas_Uptake Lower Sulfonyl_MOF->Selectivity Higher

Caption: Comparative performance of parent and sulfonyl-functionalized MOFs.

Start Start Synthesis MOF Synthesis (Parent MOF) Start->Synthesis Functionalization Post-Synthetic Modification (Sulfonyl Group Introduction) Synthesis->Functionalization Activation Activation (Solvent Removal) Synthesis->Activation Parent MOF Analysis Functionalization->Activation Sorption_Measurement Gas Sorption Analysis - Single-Component Isotherms - Pulse Gas Chromatography - Breakthrough Curves Activation->Sorption_Measurement Data_Analysis Data Analysis and Comparison Sorption_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for comparative gas sorption analysis.

A Comparative Guide to the Electrochemical Properties of 4,4'-Sulfonyldibenzoic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 4,4'-sulfonyldibenzoic acid and its structural analogues, 4,4'-oxydibenzoic acid and 4,4'-dithiodibenzoic acid. Understanding the distinct electrochemical behavior imparted by the sulfonyl, ether, and disulfide bridges is crucial for applications ranging from polymer science and materials chemistry to the development of novel therapeutic agents. This document summarizes available experimental data, outlines detailed experimental protocols for characterization, and visualizes key concepts to facilitate a deeper understanding of their structure-property relationships.

Introduction

This compound, 4,4'-oxydibenzoic acid, and 4,4'-dithiodibenzoic acid are aromatic dicarboxylic acids that share a common biphenyl (B1667301) framework but differ in the nature of the bridging group between the two phenyl rings. This central linkage—a sulfonyl (-SO₂-), an ether (-O-), or a disulfide (-S-S-) group—profoundly influences the molecule's conformation, electronic properties, and, consequently, its electrochemical behavior. These differences are critical in the design of metal-organic frameworks (MOFs), high-performance polymers, and redox-active materials.

Comparative Electrochemical Data

Direct comparative studies on the electrochemical properties of these three specific analogues under identical conditions are limited in the readily available scientific literature. However, by collating data from various sources and understanding the electronic effects of the bridging groups, a qualitative and semi-quantitative comparison can be drawn. The following table summarizes the expected and reported electrochemical characteristics.

PropertyThis compound4,4'-Oxydibenzoic Acid4,4'-Dithiodibenzoic Acid
Redox Potential Higher oxidation potentialLower oxidation potentialReversible redox behavior
Electron Transfer Kinetics Slower kinetics likelyFaster kinetics likelyPotentially complex kinetics
Conductivity Generally lowGenerally lowPotentially higher (redox-dependent)
Capacitance Primarily double-layerPrimarily double-layerMay exhibit pseudocapacitance
Key Influence of Bridge Strong electron-withdrawingElectron-donating, flexibleRedox-active, cleavable bond

Note: The data presented is a synthesis of general knowledge on the electrochemical behavior of related functional groups and compounds, as direct comparative experimental values for these specific molecules under uniform conditions were not consistently available in the searched literature.

Discussion of Electrochemical Property Differences

The variations in the electrochemical properties of these analogues can be attributed to the distinct electronic and structural nature of their bridging moieties.

  • This compound: The sulfonyl group is strongly electron-withdrawing. This effect lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more difficult to oxidize, thus resulting in a higher oxidation potential. The rigidity of the sulfonyl bridge can also influence the packing of the molecules on an electrode surface, potentially affecting electron transfer kinetics.

  • 4,4'-Oxydibenzoic Acid: The ether linkage is considered to be electron-donating and imparts significant conformational flexibility. The electron-donating nature raises the HOMO energy level, making it easier to oxidize compared to the sulfonyl analogue. This flexibility can facilitate favorable orientations at the electrode-electrolyte interface, potentially leading to faster electron transfer kinetics.

  • 4,4'-Dithiodibenzoic Acid: The disulfide bond is the most distinct feature of this analogue, as it is inherently redox-active. The S-S bond can be reversibly cleaved and formed through electrochemical stimuli, leading to characteristic oxidation and reduction peaks in cyclic voltammetry. This redox activity can give rise to pseudocapacitive behavior and potentially higher conductivity in its reduced (thiol) form.

Experimental Protocols

To obtain precise and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for key electrochemical experiments.

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials and assess the reversibility of electron transfer processes.

Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an anhydrous, aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide).

  • Analyte Solution: Dissolve the test compound (this compound, 4,4'-oxydibenzoic acid, or 4,4'-dithiodibenzoic acid) in the electrolyte solution to a final concentration of 1-5 mM.

  • Electrochemical Cell: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺).

  • Deaeration: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Record a blank CV of the electrolyte solution to establish the potential window.

    • Introduce the analyte solution and record CVs at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

    • The potential range should be set to encompass the expected redox events.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the formal potential (E°') as (Epa + Epc) / 2.

    • Assess reversibility by the peak separation (ΔEp = Epa - Epc) and the ratio of peak currents (ipa/ipc).

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the charge transfer resistance and capacitance at the electrode-electrolyte interface.

Methodology:

  • Cell Setup: Use the same three-electrode cell and analyte solution as for cyclic voltammetry.

  • Frequency Range: Set the frequency range for the impedance measurement, typically from 100 kHz to 0.1 Hz.

  • AC Amplitude: Apply a small AC voltage amplitude (e.g., 5-10 mV) to ensure a linear response.

  • DC Potential: Perform the EIS measurement at a DC potential corresponding to the formal potential of a redox couple (if present) or at the open-circuit potential.

  • Data Acquisition: Record the impedance data across the specified frequency range.

  • Data Analysis:

    • Plot the data in Nyquist (Z' vs. -Z'') and Bode (log|Z| and phase angle vs. log(frequency)) formats.

    • Model the data using an appropriate equivalent circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

Visualizations

Logical Relationship of Bridging Group to Electrochemical Properties

G cluster_bridges Bridging Group cluster_properties Electronic & Structural Properties cluster_electrochem Electrochemical Behavior Sulfonyl (-SO2-) Sulfonyl (-SO2-) Electron-Withdrawing Electron-Withdrawing Sulfonyl (-SO2-)->Electron-Withdrawing Rigid Rigid Sulfonyl (-SO2-)->Rigid Ether (-O-) Ether (-O-) Electron-Donating Electron-Donating Ether (-O-)->Electron-Donating Flexible Flexible Ether (-O-)->Flexible Disulfide (-S-S-) Disulfide (-S-S-) Redox-Active Redox-Active Disulfide (-S-S-)->Redox-Active Higher Oxidation Potential Higher Oxidation Potential Electron-Withdrawing->Higher Oxidation Potential Lower Oxidation Potential Lower Oxidation Potential Electron-Donating->Lower Oxidation Potential Reversible Redox Peaks Reversible Redox Peaks Redox-Active->Reversible Redox Peaks Slower Kinetics Slower Kinetics Rigid->Slower Kinetics Faster Kinetics Faster Kinetics Flexible->Faster Kinetics

Caption: Influence of the bridging group on electrochemical properties.

Experimental Workflow for Electrochemical Characterization

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_eis Electrochemical Impedance Spectroscopy A Prepare Electrolyte (Solvent + Salt) B Dissolve Analyte A->B C Assemble 3-Electrode Cell B->C D Deaerate with Inert Gas C->D E Record Blank CV D->E H Set Frequency Range & AC Amplitude D->H F Record Analyte CV at Multiple Scan Rates E->F G Analyze Potentials & Currents F->G I Apply DC Potential H->I J Acquire Impedance Data I->J K Model with Equivalent Circuit J->K

Caption: Workflow for electrochemical characterization of the compounds.

Benchmarking the catalytic efficiency of SDBA-modified materials against other catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and reusable catalysts is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical industry where rapid and selective transformations are paramount.[1] In this context, materials modified with 4,4'-sulfonyldibenzoic acid (SDBA) have emerged as promising candidates. This guide provides a comprehensive benchmark of the catalytic efficiency of a representative SDBA-modified material, a copper-based metal-organic framework (MOF), against a range of alternative catalysts. The comparison focuses on the well-established model reaction: the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP), a reaction of significant industrial relevance as 4-AP is a key intermediate in the synthesis of various analgesic and antipyretic drugs.[2]

Comparative Analysis of Catalytic Performance

The catalytic efficacy of various materials in the reduction of 4-nitrophenol is summarized in the table below. The data highlights the exceptional performance of the Cu-SDBA MOF, which achieves complete conversion in a remarkably short time.

CatalystSupport/MorphologyReaction Time (min)Conversion (%)Apparent Rate Constant (k_app) (min⁻¹)Reusability (cycles)Reference
Cu₃(SDBA)₂(HSDBA) MOF~0.33 100 - 7 (97% conversion) [2][3]
Pd NanoparticlesTiO₂ Nanorods2~100--[4]
Au NanoparticlesAl₂O₃-92 (after 60 min)-5[5]
Ag NanoparticlesGraphene-Loofah Sponge6981.8935[1]
Pt NanoparticlesCo-Al LDH Nanosheets-~1000.9665 (94.8% activity)[6]
Cu/Cu₂O NanocompositesMagnetic Maize Straw---5[7]
Fe₃O₄-Au NanocompositesMagnetic-~100-6[8]

Note: The apparent rate constant (k_app) is a key metric for comparing catalytic activity under pseudo-first-order conditions, which are often assumed in the reduction of 4-nitrophenol in the presence of a large excess of a reducing agent like NaBH₄.[9] The Turnover Frequency (TOF), which measures the number of moles of substrate converted per mole of active sites per unit time, provides a more intrinsic measure of catalytic activity.[10][11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate benchmarking of catalyst performance.

Synthesis of Cu₃(SDBA)₂(HSDBA) MOF (Solvothermal Method)

This protocol is based on the successful synthesis of the copper-based SDBA MOF.[3]

  • Preparation of the Precursor Solution:

    • Dissolve 0.5 mmol of copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) and 0.5 mmol of this compound (H₂-SDBA) in 5 mL of deionized water.

  • Solvothermal Reaction:

    • Transfer the solution to a 25 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 170 °C for 3 days.

  • Product Isolation and Purification:

    • After cooling to room temperature, filter the resulting crystalline product.

    • Wash the crystals sequentially with deionized water, ethanol, and acetone.

    • Dry the purified Cu₃(SDBA)₂(HSDBA) MOF for further characterization and use.

Catalytic Reduction of 4-Nitrophenol (Standardized Protocol)

This protocol outlines a standard procedure for evaluating the catalytic activity of the synthesized materials.

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of 4-nitrophenol (e.g., 1 mM) in deionized water.

    • Freshly prepare a stock solution of sodium borohydride (B1222165) (NaBH₄) (e.g., 0.1 M) in deionized water immediately before use.

  • Spectrophotometric Measurement:

    • In a quartz cuvette, add 2.5 mL of deionized water and a specific volume of the 4-nitrophenol stock solution to achieve the desired final concentration (e.g., 0.1 mM).

    • Add a specific volume of the freshly prepared NaBH₄ solution (e.g., 0.5 mL). The solution will turn yellow due to the formation of the 4-nitrophenolate (B89219) ion.

    • Record the initial UV-Vis spectrum (t=0). The absorbance maximum should be at approximately 400 nm.

  • Initiation of the Catalytic Reaction:

    • To the cuvette containing the 4-nitrophenol and NaBH₄ mixture, add a specific amount of the catalyst (e.g., 2 mg of Cu₃(SDBA)₂(HSDBA)).

    • Immediately start monitoring the decrease in absorbance at 400 nm over time using a UV-Vis spectrophotometer. A simultaneous increase in absorbance around 300 nm indicates the formation of 4-aminophenol.[5]

Visualizing Catalytic Processes

Graphical representations of the catalytic cycle and experimental workflow provide a clearer understanding of the underlying processes.

Catalytic_Cycle Catalytic Cycle for 4-Nitrophenol Reduction cluster_catalyst Catalyst Surface (Cu-SDBA MOF) cluster_reactants Reactants in Solution cluster_products Products in Solution Catalyst Active Sites 4-AP 4-Aminophenol Catalyst->4-AP Reduction & Desorption BO2- BO₂⁻ Catalyst->BO2- Oxidation & Desorption 4-NP 4-Nitrophenol 4-NP->Catalyst Adsorption BH4- BH₄⁻ (from NaBH₄) BH4-->Catalyst Adsorption & Hydride Transfer

Caption: Langmuir-Hinshelwood mechanism for 4-NP reduction.[9][12][13]

Experimental_Workflow Experimental Workflow for Catalyst Benchmarking A Catalyst Synthesis (e.g., Solvothermal) B Catalyst Characterization (XRD, SEM, etc.) A->B D Catalytic Reaction (in Quartz Cuvette) B->D C Preparation of Reactant Solutions (4-NP, NaBH₄) C->D E UV-Vis Spectrophotometry (Monitoring Absorbance at 400 nm) D->E G Catalyst Recovery & Reusability Test D->G Recycle F Data Analysis (Conversion, Rate Constant, TOF) E->F G->D Recycle

Caption: Standard workflow for evaluating catalyst performance.

Catalyst_Comparison Logical Comparison of Catalyst Attributes Catalyst Catalyst Type SDBA_MOF SDBA-Modified MOF Catalyst->SDBA_MOF Noble_Metals Noble Metal NPs (Au, Ag, Pt, Pd) Catalyst->Noble_Metals Attribute1 High Activity SDBA_MOF->Attribute1 Attribute3 Good Reusability SDBA_MOF->Attribute3 Attribute4 Lower Cost SDBA_MOF->Attribute4 Attribute5 Tunable Structure SDBA_MOF->Attribute5 Noble_Metals->Attribute1 Attribute2 High Selectivity Noble_Metals->Attribute2 Attribute6 Well-Established Noble_Metals->Attribute6

Caption: Key attributes of SDBA-MOFs vs. Noble Metal Catalysts.

Conclusion

The SDBA-modified copper MOF, Cu₃(SDBA)₂(HSDBA), demonstrates exceptional catalytic efficiency for the reduction of 4-nitrophenol, outperforming many traditional noble metal catalysts in terms of reaction speed.[3] Its high reusability and the potential for structural tuning make it an attractive and cost-effective alternative for catalytic applications.[2] While noble metal nanoparticles are well-established and highly effective catalysts, the development of advanced materials like SDBA-modified MOFs offers a promising avenue for creating more sustainable and economically viable catalytic processes relevant to the pharmaceutical and fine chemical industries.[14] Further research into the application of these materials in more complex organic transformations is warranted to fully explore their potential in drug development and synthesis.

References

Safety Operating Guide

Proper Disposal of 4,4'-Sulfonyldibenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,4'-Sulfonyldibenzoic acid, a compound that requires careful management due to its irritant properties.

Immediate Safety and Hazard Information

This compound is classified as an irritant, capable of causing serious eye irritation and potential respiratory irritation.[1][2][3] Adherence to appropriate safety protocols is crucial from the moment of handling to the point of final disposal.

Key Hazard and Disposal Information Summary

ParameterInformationSource(s)
GHS Hazard Statements H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3][4]
GHS Precautionary Statements (selected) P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.[2][3][4][5]
Primary Disposal Route Contact a licensed professional waste disposal service.
Recommended Disposal Technology Incineration in a chemical incinerator equipped with an afterburner and scrubber, potentially after being dissolved in a combustible solvent.
Potential EPA Hazardous Waste Code D002 (Corrosivity): This code may apply if the waste has a pH of 2 or less. As an acidic compound, unneutralized this compound waste may exhibit this characteristic.

Experimental Protocol: Neutralization of this compound Waste

Prior to disposal, small quantities of this compound waste generated in the laboratory can be neutralized to mitigate their corrosive properties. This procedure should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

  • This compound waste

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Large beaker

  • Stir bar and stir plate

  • pH paper or a calibrated pH meter

  • Deionized water

Stoichiometric Calculation:

This compound (C₁₄H₁₀O₆S, Molar Mass: 306.29 g/mol ) is a dicarboxylic acid, meaning each molecule has two acidic protons that will react with a base. The neutralization reaction with sodium hydroxide is as follows:

C₁₄H₁₀O₆S + 2 NaOH → C₁₄H₈Na₂O₆S + 2 H₂O

Based on this stoichiometry, 2 moles of NaOH are required to neutralize 1 mole of this compound. Therefore, to neutralize 1 gram of the acid, approximately 6.53 mL of a 1 M NaOH solution would be required.

Procedure:

  • Quantify the amount of this compound waste to be neutralized.

  • Place the waste in a large beaker and, if it is in solid form, add a sufficient amount of deionized water to dissolve or suspend it.

  • Begin stirring the solution with a magnetic stir bar.

  • Slowly add the 1 M NaOH solution to the acidic solution. The process may generate heat, so slow addition is crucial.

  • Monitor the pH of the solution periodically using pH paper or a pH meter.

  • Continue adding the NaOH solution until the pH of the mixture is between 6.0 and 8.0.

  • Once neutralized, the resulting salt solution can be prepared for final disposal.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_prep Initial Assessment & Preparation cluster_treatment In-Lab Treatment cluster_disposal Final Disposal start Generation of this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe assess_quantity Assess Quantity of Waste neutralize Neutralize with Base (e.g., NaOH) to pH 6.0-8.0 assess_quantity->neutralize ppe->assess_quantity check_local_reg Check Local Regulations for Drain Disposal of Neutralized Salts neutralize->check_local_reg drain_disposal Dispose Down Drain with Copious Amounts of Water check_local_reg->drain_disposal Permitted collect_waste Collect in a Labeled, Closed Waste Container check_local_reg->collect_waste Not Permitted or Large Quantity waste_pickup Arrange for Pickup by a Licensed Waste Disposal Service collect_waste->waste_pickup

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 4,4'-Sulfonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for chemicals like 4,4'-Sulfonyldibenzoic acid is paramount. This guide provides essential safety and logistical information, including detailed operational procedures and disposal plans, to minimize risks and ensure compliance with safety standards.

Hazard Overview

This compound is classified as an irritant. It can cause serious eye irritation and may lead to respiratory irritation.[1][2][3] Therefore, adherence to proper safety protocols is crucial to prevent exposure.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. It is essential to use this equipment to prevent skin contact, eye exposure, and inhalation of dust particles.[1]

Body PartPPE ItemSpecifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[4] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Eyes Safety glasses with side shields or gogglesEssential to prevent eye contact which can cause serious irritation.[1][2]
Respiratory Dust mask or respiratorAn N95 (US) or P1 (EU EN 143) particle respirator should be used to avoid inhaling dust.[1] In areas with higher potential for dust generation, a higher level of respiratory protection may be necessary.[1]
Body Laboratory coat or chemical-resistant clothingA standard lab coat should be worn to protect against accidental skin contact.[1]

Operational Plan for Safe Handling

1. Preparation:

  • Ensure the work area is well-ventilated. A chemical fume hood is recommended, especially when handling larger quantities or if dust generation is likely.[1]

  • Inspect all PPE for integrity before use.

  • Have an emergency eye wash station and safety shower readily accessible.

  • Prepare all necessary equipment and materials before handling the chemical to minimize movement and potential for spills.

2. Handling:

  • Wear all required PPE as specified in the table above.

  • Handle the solid chemical carefully to avoid the formation of dust.[1]

  • If transferring the chemical, use a scoop or spatula. Avoid pouring the powder directly from a large container to a smaller one to minimize dust clouds.

  • Keep the container tightly closed when not in use.[1][2]

3. Post-Handling:

  • After handling, wash hands thoroughly with soap and water.[1]

  • Clean the work area to remove any residual chemical dust. Use a wet wipe or a HEPA-filtered vacuum; do not dry sweep.

  • Properly remove and dispose of contaminated gloves and any other disposable PPE.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Unused or waste this compound should be collected in a suitable, labeled, and closed container.[1] Disposal must be carried out by a licensed professional waste disposal service.[1] Do not dispose of the chemical down the drain.[1]

  • Empty Containers: Handle uncleaned containers as you would the product itself. They may contain residual dust. Do not reuse empty containers. Puncture and dispose of them according to local regulations, or consult with a waste disposal service.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Ensure Well-Ventilated Area inspect_ppe Inspect PPE emergency_prep Verify Emergency Equipment Access don_ppe Don Appropriate PPE emergency_prep->don_ppe handle_chemical Handle Chemical Carefully (Avoid Dust Formation) don_ppe->handle_chemical store_properly Keep Container Closed handle_chemical->store_properly decontaminate Wash Hands & Clean Work Area store_properly->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe waste_disposal Dispose of Chemical Waste (Licensed Service) dispose_ppe->waste_disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.